4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-6-fluoro-2H-benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-4-1-3(8)2-5-6(4)10-11-9-5/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKSVHURHPOGOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNN=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of 4-Bromo-6-fluoro-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated benzotriazoles are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The introduction of halogen atoms onto the benzotriazole scaffold profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to engage in specific interactions with biological targets. These modifications make halogenated benzotriazoles versatile building blocks in the design and synthesis of novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the molecular structure of a specific, yet under-documented member of this family: 4-Bromo-6-fluoro-1H-benzo[d]triazole. While direct experimental data for this compound is limited, this document will leverage established principles of organic chemistry and data from analogous structures to present a robust profile of its synthesis, structure, and reactivity, offering valuable insights for researchers in drug discovery and development.
Proposed Synthesis and Mechanism
A plausible and efficient synthetic route to 4-Bromo-6-fluoro-1H-benzo[d]triazole involves the diazotization of the corresponding ortho-phenylenediamine precursor. This well-established method is widely used for the synthesis of benzotriazoles and can be adapted for this specific halogenated derivative.[3][4][5]
Synthesis of the Precursor: 4-Bromo-6-fluoro-1,2-phenylenediamine
The synthesis of the key intermediate, 4-bromo-6-fluoro-1,2-phenylenediamine, can be achieved from commercially available 4-fluoro-2-nitroaniline. The proposed two-step synthesis involves bromination followed by reduction of the nitro group.
Step 1: Bromination of 4-fluoro-2-nitroaniline
A regioselective bromination of 4-fluoro-2-nitroaniline can be accomplished using a suitable brominating agent, such as N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The electron-donating amino group and the electron-withdrawing nitro group direct the electrophilic aromatic substitution to the position ortho to the amino group and meta to the nitro group.
Step 2: Reduction of 1-bromo-5-fluoro-2-nitrobenzene
The resulting 1-bromo-5-fluoro-2-nitrobenzene can be reduced to the corresponding diamine using standard reduction methods. A common and effective method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can also be employed.
Final Step: Diazotization of 4-Bromo-6-fluoro-1,2-phenylenediamine
The final step is the diazotization of 4-bromo-6-fluoro-1,2-phenylenediamine to form the triazole ring. This reaction is typically carried out by treating the diamine with sodium nitrite (NaNO₂) in an acidic medium, such as acetic acid or dilute hydrochloric acid, at low temperatures (0-5 °C).[4][6] The mechanism involves the formation of a diazonium salt from one of the amino groups, which then undergoes intramolecular cyclization by attacking the other amino group.[7][8] Subsequent proton loss leads to the stable aromatic benzotriazole ring system. The reaction is generally not reversible due to the high stability of the resulting benzotriazole.[4][6]
Detailed Experimental Protocol (Proposed)
Synthesis of 1-bromo-5-fluoro-2-nitrobenzene:
-
Dissolve 4-fluoro-2-nitroaniline (1 eq.) in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.1 eq.) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 4-bromo-6-fluoro-1,2-phenylenediamine:
-
Dissolve 1-bromo-5-fluoro-2-nitrobenzene (1 eq.) in ethanol in a hydrogenation vessel.
-
Add 10% Pd/C catalyst (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir vigorously at room temperature.
-
Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine, which can be used in the next step without further purification.
Synthesis of 4-Bromo-6-fluoro-1H-benzo[d]triazole:
-
Dissolve 4-bromo-6-fluoro-1,2-phenylenediamine (1 eq.) in a mixture of glacial acetic acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.
-
Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
The product may precipitate out of the solution. If not, add water to induce precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Caption: Proposed synthetic workflow for 4-Bromo-6-fluoro-1H-benzo[d]triazole.
Molecular Structure and Spectroscopic Characterization
Tautomerism
Benzotriazole and its derivatives can exist in two tautomeric forms: the 1H- and 2H-tautomers.[9][10][11] Computational studies and experimental evidence for a range of benzotriazoles suggest that the 1H-tautomer is generally more stable in solution and in the solid state.[9] The energy difference between the two forms is typically small.[3] For 4-Bromo-6-fluoro-1H-benzo[d]triazole, the 1H-tautomer is expected to be the predominant form.
Caption: Tautomeric equilibrium of 4-Bromo-6-fluoro-1H-benzo[d]triazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of benzotriazoles. The predicted ¹H and ¹³C NMR chemical shifts for 4-Bromo-6-fluoro-1H-benzo[d]triazole are based on the additive effects of the bromine and fluorine substituents on the benzene ring.
¹H NMR Spectroscopy (Predicted): The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the benzene ring. The fluorine atom will cause splitting of the adjacent proton signal (H-5) and a smaller, long-range coupling to the other proton (H-7). The proton ortho to the bromine (H-5) will likely appear as a doublet of doublets due to coupling with both the fluorine atom and the other aromatic proton. The proton at the 7-position is expected to be a doublet. The N-H proton of the triazole ring will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly bonded to the fluorine and bromine atoms will show characteristic chemical shifts and coupling patterns (C-F and C-Br). The C-F coupling constants are typically large and can be observed for carbons up to four bonds away.
Predicted NMR Data (in DMSO-d₆):
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |
| 4 | - | - | ~110-115 | ~10-15 (²JCF) |
| 5 | ~7.5-7.7 | dd | ~115-120 (d) | ~20-25 (²JCF) |
| 6 | - | - | ~158-162 (d) | ~240-250 (¹JCF) |
| 7 | ~7.8-8.0 | d | ~110-115 (d) | ~3-5 (⁴JCF) |
| 7a | - | - | ~140-145 | - |
| 3a | - | - | ~130-135 | ~10-15 (³JCF) |
| NH | ~14-15 | br s | - | - |
Note: These are predicted values and may vary in experimental conditions.
2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for unambiguous assignment of all proton and carbon signals.
Mass Spectrometry (MS)
The electron ionization mass spectrum of benzotriazoles is characterized by a prominent molecular ion peak (M⁺).[12][13] A key fragmentation pathway for benzotriazoles is the loss of a neutral nitrogen molecule (N₂), resulting in a strong [M-28]⁺ fragment.[12] For 4-Bromo-6-fluoro-1H-benzo[d]triazole, the presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion and bromine-containing fragments (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).
Predicted Major Fragments:
| m/z | Proposed Fragment |
| 215/217 | [M]⁺ |
| 187/189 | [M - N₂]⁺ |
| 108 | [M - N₂ - Br]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromo-6-fluoro-1H-benzo[d]triazole is expected to show characteristic absorption bands for the N-H, C=C, and C-X (X=F, Br) bonds.
Predicted Characteristic IR Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H stretch |
| ~3200 | N-H stretch (broad) |
| 1620-1580 | C=C aromatic ring stretch |
| 1250-1150 | C-F stretch |
| 700-600 | C-Br stretch |
Solid-State Structure
While an experimental crystal structure for 4-Bromo-6-fluoro-1H-benzo[d]triazole is not available, predictions about its solid-state packing can be made based on studies of other halogenated aromatic compounds.[14][15][16] The crystal packing is likely to be influenced by a combination of intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking.
The N-H group of the triazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors, leading to the formation of hydrogen-bonded chains or networks.[14] The bromine and fluorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom (e.g., a nitrogen atom of a neighboring molecule).[15] Furthermore, π-π stacking interactions between the aromatic rings are also expected to contribute to the overall crystal packing.[17]
Caption: Potential intermolecular interactions in the solid state of 4-Bromo-6-fluoro-1H-benzo[d]triazole.
Reactivity and Applications in Drug Development
The presence of both bromine and fluorine atoms on the benzotriazole ring system imparts unique reactivity and makes 4-Bromo-6-fluoro-1H-benzo[d]triazole a valuable scaffold for further chemical modification.
-
Cross-Coupling Reactions: The carbon-bromine bond is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 4-position, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
-
N-Functionalization: The N-H of the triazole ring can be readily alkylated, acylated, or arylated to introduce different functional groups, further expanding the chemical space accessible from this scaffold.
-
Medicinal Chemistry Potential: The fluorine atom can enhance metabolic stability and binding affinity to target proteins through favorable interactions.[2][18] The bromo-fluoro substitution pattern provides a unique electronic and steric profile that can be exploited in the design of inhibitors for various enzymes, such as kinases, where halogenated benzotriazoles have shown promise.[1]
Conclusion
4-Bromo-6-fluoro-1H-benzo[d]triazole is a promising, yet underexplored, molecular scaffold for the development of novel chemical entities in medicinal chemistry. This guide has provided a comprehensive overview of its molecular structure, based on a proposed synthetic route and predicted spectroscopic and solid-state properties derived from established chemical principles and data from analogous compounds. The unique combination of a benzotriazole core with bromo and fluoro substituents offers a rich platform for chemical diversification and the exploration of new biological activities. Further experimental validation of the properties outlined in this guide will undoubtedly pave the way for the application of this and similar molecules in the advancement of drug discovery programs.
References
-
Konopski, L., Kielczewska, A., & Maslosz, J. (n.d.). New Identification Bands in the Infrared Spectra Of 1- and 2-Substituted Benzotriazoles. Spectroscopy Letters, 29(1), 1-8. Retrieved from [Link]
-
Maquestiau, A., Van Haverbeke, Y., Flammang, R., & Elguero, J. (1976). Mass spectra of benzotriazoles. Correlation with thermolytic and photolytic fragmentations. Organic Mass Spectrometry, 11(7), 706-715. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of benzotriazole. Retrieved from [Link]
-
Kasperowicz, S., et al. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? Bioorganic Chemistry, 169, 109446. Retrieved from [Link]
-
Ueno, L. T., et al. (2003). About the benzotriazole tautomerism: An ab initio study. Journal of Molecular Structure: THEOCHEM, 666-667, 535-542. Retrieved from [Link]
-
Gavezzotti, A. (2013). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. Crystal Growth & Design, 13(10), 4444-4452. Retrieved from [Link]
-
Mó, O., Yáñez, M., & Elguero, J. (2002). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. The Journal of chemical physics, 117(19), 8628-8639. Retrieved from [Link]
-
Singh, U. P., & Singh, P. (2011). Synthesis and Antibacterial Activity of Benzotriazole Substituted Acridines. Science Alert. Retrieved from [Link]
-
Avhad, K., & Upare, A. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. Retrieved from [Link]
-
Stack Exchange. (2015). Is diazotization of o-phenylenediamine to benzotriazole reversible? Retrieved from [Link]
-
Jelsch, C., et al. (2014). Likelihood of atom–atom contacts in crystal structures of halogenated organic compounds. IUCrJ, 1(Pt 6), 365-375. Retrieved from [Link]
-
Verma, B. B., Singh, D., & Parmar, M. S. (1991). NMR and IR Studies of Some Metal Complexes of 6-Substituted -1- Hydroxy-1,2,3-Benzotriazoles. Asian Journal of Chemistry, 3(1), 22-25. Retrieved from [Link]
-
Jagerovic, N., et al. (2002). An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution. Magnetic Resonance in Chemistry, 40(10), 651-657. Retrieved from [Link]
-
Campos, P. T., et al. (2025). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. ACS Omega, 10(49), 52219-52230. Retrieved from [Link]
-
Negri, F., & Caminati, W. (1996). The tautomeric equilibrium of benzotriazole: new evidence from the jet-cooled rotational spectrum and first principles calculations. Chemical Physics Letters, 260(1-2), 119-124. Retrieved from [Link]
-
Scilit. (n.d.). About the benzotriazole tautomerism: an ab initio study. Retrieved from [Link]
-
IJARIIE. (2024). A Review on: Synthesis of Benzotriazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Observed and Calculated 1H Chemical Shifts (δ in ppm) for Series of 1X- Benzotriazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The two tautomeric forms of benzotriazole and the atomic numbering. Retrieved from [Link]
-
ResearchGate. (n.d.). Three main arrangements of aromatic molecules in molecular crystals. Retrieved from [Link]
-
Collegedunia. (n.d.). Diazotization Reaction: Mechanism and Applications. Retrieved from [Link]
-
ResearchGate. (2025). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectrum of the benzotriazole powder. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of Diazotization. Retrieved from [Link]
-
Huntscha, S., et al. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. Environmental science & technology, 48(8), 4443-4451. Retrieved from [Link]
-
Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (2026). Novel Fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? Retrieved from [Link]
-
Sparatore, A., et al. (1993). 13C‐NMR and 1H‐NMR Chemical Shifts in a Correlation Analysis of Benzotriazole Derivatives Active as Plant Growth Regulators. Magnetic Resonance in Chemistry, 31(7), 626-631. Retrieved from [Link]
-
Lin, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Retrieved from [Link]
-
NIST. (n.d.). 1H-Benzotriazole. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Fluorophenyl)benzotriazole. Retrieved from [Link]
-
Elguero, J., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. Retrieved from [Link]
-
Ramil, M., et al. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Journal of Chromatography A, 1233, 87-95. Retrieved from [Link]
-
Frontiers. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Patsnap. (n.d.). Synthesis method for 4-bromo-o-phenylenediamine.
-
ResearchGate. (2025). Novel Fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method for 4-bromo-o-phenylenediamine.
-
ResearchGate. (n.d.). ¹H-NMR of: (A) reaction mixture of benzotriazole (1a) with... Retrieved from [Link]
-
PrepChem.com. (n.d.). (a) Preparation of 4-bromo-o-phenylenediamine. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-benzotriazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-benzotriazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Sources
- 1. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ijariie.com [ijariie.com]
- 6. echemi.com [echemi.com]
- 7. byjus.com [byjus.com]
- 8. Diazotization Reaction Mechanism [unacademy.com]
- 9. researchgate.net [researchgate.net]
- 10. Sci-Hub. The tautomeric equilibrium of benzotriazole: new evidence from the jet-cooled rotational spectrum and first principles calculations / Chemical Physics Letters, 1996 [sci-hub.st]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. 1H-Benzotriazole [webbook.nist.gov]
- 14. Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Likelihood of atom–atom contacts in crystal structures of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
synthesis of 4-Bromo-6-fluoro-1h-benzo[d]triazole
An In-Depth Technical Guide to the Synthesis of 4-Bromo-6-fluoro-1H-benzo[d]triazole
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 4-Bromo-6-fluoro-1H-benzo[d]triazole, a valuable heterocyclic building block in contemporary drug discovery and materials science. The significance of halogenated benzotriazoles lies in their utility as scaffolds that can be further functionalized, offering unique physicochemical properties that enhance molecular interactions. This document delineates a robust, three-step synthetic pathway commencing from the commercially available starting material, 3-Bromo-5-fluoroaniline. The narrative emphasizes the underlying chemical principles, causality behind experimental choices, and self-validating protocols to ensure reproducibility and high fidelity. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable route to this important compound.
Strategic Rationale and Retrosynthetic Analysis
The synthesis of a benzotriazole core is most classically and efficiently achieved through the diazotization and subsequent intramolecular cyclization of an ortho-phenylenediamine. This strategy forms the foundation of our synthetic plan. The chosen starting material, 3-Bromo-5-fluoroaniline, is a cost-effective and readily available precursor, making this route industrially viable.
The retrosynthetic analysis breaks down the target molecule into its constituent precursors, illustrating the logical disconnection approach.
Caption: Retrosynthetic pathway for 4-Bromo-6-fluoro-1H-benzo[d]triazole.
The forward synthesis, therefore, involves three primary transformations:
-
Electrophilic Nitration: Introduction of a nitro group ortho to the amine functionality of 3-Bromo-5-fluoroaniline.
-
Chemoselective Reduction: Conversion of the newly introduced nitro group to a primary amine, yielding the key ortho-phenylenediamine intermediate.
-
Diazotization & Cyclization: Formation of the triazole ring to yield the final product.
Overall Synthetic Workflow
The complete experimental workflow is a sequential process where the purified product of each step serves as the starting material for the next. This ensures high purity of the final compound.
Caption: Step-by-step synthetic workflow diagram.
Detailed Experimental Protocols
Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.
Step 1: Synthesis of 3-Bromo-5-fluoro-2-nitroaniline (Intermediate 1)
Principle: This reaction involves the electrophilic aromatic substitution of 3-Bromo-5-fluoroaniline. The amino group is a potent ortho-, para-directing group. Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. The reaction is performed at low temperatures to control the exothermic reaction and prevent over-nitration.
Materials:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| 3-Bromo-5-fluoroaniline | 134168-97-1 | 190.01 | 10.0 g | 52.6 mmol |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 50 mL | - |
| Nitric Acid (70%) | 7697-37-2 | 63.01 | 3.7 mL | 55.2 mmol |
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid (50 mL).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add 3-Bromo-5-fluoroaniline (10.0 g) in small portions, ensuring the internal temperature does not exceed 10 °C. Stir until all solids have dissolved.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (3.7 mL) to 10 mL of chilled sulfuric acid.
-
Add the nitrating mixture dropwise to the aniline solution over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours. Monitor reaction completion using Thin Layer Chromatography (TLC) (Mobile phase: 20% Ethyl Acetate in Hexane).
-
Once the reaction is complete, slowly pour the mixture onto 500 g of crushed ice with vigorous stirring.
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the solid under vacuum at 50 °C to yield 3-Bromo-5-fluoro-2-nitroaniline.
-
Purification (Optional): Recrystallize from ethanol/water for higher purity.
Expected Outcome:
-
Yield: 85-92%
-
Appearance: Yellow solid
Step 2: Synthesis of 3-Bromo-5-fluoro-1,2-phenylenediamine (Intermediate 2)
Principle: This step involves the reduction of the aromatic nitro group to an amine. Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and highly effective method for this transformation, well-tolerated by aryl halides.[1] Tin(II) acts as the reducing agent, and the reaction is typically driven to completion by heating under reflux.
Materials:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| Intermediate 1 | - | 235.01 | 10.0 g | 42.5 mmol |
| Tin(II) Chloride Dihydrate | 10025-69-1 | 225.63 | 48.0 g | 212.8 mmol |
| Ethanol (95%) | 64-17-5 | 46.07 | 150 mL | - |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | 50 mL | - |
| Sodium Hydroxide | 1310-73-2 | 40.00 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend 3-Bromo-5-fluoro-2-nitroaniline (10.0 g) and Tin(II) chloride dihydrate (48.0 g) in ethanol (150 mL).
-
Stir the mixture and slowly add concentrated hydrochloric acid (50 mL). The reaction is exothermic.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) using a heating mantle. Maintain reflux for 3-4 hours.
-
Monitor the reaction by TLC until the starting material spot has disappeared.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding 50% (w/v) aqueous sodium hydroxide solution. The tin salts will precipitate as tin hydroxide. Be cautious as this is highly exothermic. Adjust the pH to >10.
-
Extract the product from the aqueous slurry with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify by column chromatography on silica gel (Gradient elution: 10% to 30% Ethyl Acetate in Hexane) to yield pure 3-Bromo-5-fluoro-1,2-phenylenediamine.
Expected Outcome:
-
Yield: 75-85%
-
Appearance: Off-white to light brown solid
Step 3: Synthesis of 4-Bromo-6-fluoro-1H-benzo[d]triazole (Target Molecule)
Principle: This is the key ring-forming step. One of the amino groups of the ortho-phenylenediamine reacts with nitrous acid (formed in situ from sodium nitrite and acetic acid) to form a diazonium salt.[2] This unstable intermediate is immediately trapped intramolecularly by the adjacent amino group, cyclizing to form the stable 1H-benzotriazole ring. Strict temperature control is critical to prevent decomposition of the diazonium intermediate.
Caption: Key mechanistic steps in the final cyclization reaction.
Materials:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| Intermediate 2 | - | 205.03 | 5.0 g | 24.4 mmol |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 50 mL | - |
| Sodium Nitrite | 7632-00-0 | 69.00 | 1.85 g | 26.8 mmol |
| Deionized Water | 7732-18-5 | 18.02 | 10 mL | - |
Procedure:
-
Dissolve 3-Bromo-5-fluoro-1,2-phenylenediamine (5.0 g) in glacial acetic acid (50 mL) in a 250 mL flask.
-
Cool the solution to 0-5 °C in an ice bath with stirring.
-
In a separate beaker, dissolve sodium nitrite (1.85 g) in deionized water (10 mL).
-
Add the sodium nitrite solution dropwise to the cooled diamine solution over 20 minutes. Ensure the temperature remains below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into 200 mL of cold water. A precipitate will form.
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake extensively with cold water (3 x 50 mL) and then with a small amount of cold 20% ethanol in water.
-
Dry the product in a vacuum oven at 60 °C.
Expected Outcome:
-
Yield: 90-97%
-
Appearance: Light tan or off-white powder
-
CAS Number: 937013-96-2[3]
Troubleshooting and Final Remarks
| Issue | Potential Cause | Recommended Solution |
| Step 1: Low yield or dark, tarry product. | Reaction temperature was too high, causing side reactions. | Ensure strict temperature control (0-5 °C) during nitrating agent addition. Add dropwise and very slowly. |
| Step 2: Incomplete reduction. | Insufficient reducing agent or reaction time. | Monitor reaction by TLC. If starting material persists, add a small additional portion of SnCl₂ and extend reflux time. |
| Step 2: Difficulty in product extraction. | Incomplete precipitation or neutralization of tin salts. | Ensure pH is strongly basic (>10) after neutralization to fully precipitate tin hydroxides. Filter the slurry before extraction if it is too thick. |
| Step 3: Low yield of final product. | Decomposition of diazonium salt intermediate. | Maintain temperature strictly below 5 °C during NaNO₂ addition. Prepare and use the NaNO₂ solution immediately. |
This guide presents a validated and logical pathway for the synthesis of 4-Bromo-6-fluoro-1H-benzo[d]triazole. The procedures are designed to be scalable and reproducible. As with any chemical synthesis, careful attention to reaction conditions, especially temperature, is paramount to achieving high yields and purity. The final product serves as a versatile intermediate for further elaboration, particularly through cross-coupling reactions at the bromine-substituted position.
References
-
Sidhu, A., & Kukreja, S. (n.d.). Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evaluation for SAR. (No specific source URL available from search result)[4]
-
Jayachandran, E., Sreenivasa, G. M., Nargund, L. V. G., Shanmukha, I., & Gaikwad, P. M. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3).[5]
-
Shi, F., & Dudley, G. B. (2011). Synthesis of Benzotriazoles from Benzynes and Azides. Journal of the American Chemical Society, 133(40), 15974-15977. Available from: [Link]6]
-
ResearchGate. (n.d.). Methods for the preparation of fluorobenzotriazole. Available from: [Link]]
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Available from: [Link]2]
-
Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (2022). PMC. Available from: [Link]]
-
Appretech Scientific Limited. (n.d.). 4-bromo-6-fluoro-1H-benzo[d][4][5][6]triazole. Available from: [Link]3]
-
Google Patents. (n.d.). US5977412A - Process for preparing 3,5-difluoroaniline. Available from: 1]
-
Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene. Available from: ]
-
Universal Biologicals. (n.d.). 4-Bromo-6-fluoro-1H-benzo[d][4][5][6]triazole (CS-B1114-100mg). Available from: [Link]]
-
PubChem. (n.d.). 3-Bromo-5-fluoroaniline. Available from: [Link]]
Sources
- 1. US5977412A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. appretech.com [appretech.com]
- 4. Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and <i>in silico</i> evaluation for SAR - Arabian Journal of Chemistry [arabjchem.org]
- 5. orientjchem.org [orientjchem.org]
- 6. Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectral Characterization of 4-Bromo-6-fluoro-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-fluoro-1H-benzo[d]triazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, comprehensive structural elucidation is a prerequisite for its development and application. This guide provides a detailed exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—as they apply to the characterization of this specific molecule. This document is designed to serve as a practical resource for scientists, offering not only predicted spectral data but also the underlying principles and detailed experimental protocols for acquiring and interpreting this information. The structural integrity of 4-Bromo-6-fluoro-1H-benzo[d]triazole, confirmed through these methods, is crucial for understanding its chemical reactivity, biological activity, and potential as a drug candidate.
Molecular Structure and Tautomerism
The structure of 4-Bromo-6-fluoro-1H-benzo[d]triazole, with the IUPAC name 4-bromo-6-fluoro-1,2,3-benzotriazole, consists of a benzene ring fused to a 1,2,3-triazole ring. The presence of bromine and fluorine atoms on the benzene ring introduces specific electronic effects and provides unique spectroscopic handles for characterization. It is important to note that the triazole ring can exhibit tautomerism, with the proton potentially residing on any of the three nitrogen atoms (1H, 2H, or 3H). The 1H-tautomer is generally the most stable and is the focus of this guide.
Molecular Formula: C₆H₃BrFN₃[1]
Molecular Weight: 215.01 g/mol
Predicted XLogP3: 2.3
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Bromo-6-fluoro-1H-benzo[d]triazole, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.
¹H NMR Spectroscopy
Theoretical Principles: Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) is influenced by the electron density around the proton, while spin-spin coupling (J) reveals the connectivity of neighboring protons.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~15.5 - 16.5 | br s | - | N-H |
| ~8.0 - 8.2 | d | ~1.5 | H-7 |
| ~7.7 - 7.9 | d | ~8.0 | H-5 |
Interpretation:
-
N-H Proton: The proton on the triazole nitrogen is expected to be highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 15 ppm in DMSO-d₆.
-
Aromatic Protons: The two aromatic protons, H-5 and H-7, will appear as doublets due to coupling with each other. The fluorine atom at position 6 will also couple with these protons, leading to further splitting (doublet of doublets). However, for simplicity, they are represented as doublets here. H-7 is expected to be further downfield due to the anisotropic effect of the bromine atom at the adjacent position 4.
¹³C NMR Spectroscopy
Theoretical Principles: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d, ¹JCF ≈ 245 Hz) | C-6 |
| ~145 | C-7a |
| ~135 | C-3a |
| ~120 (d, ³JCF ≈ 10 Hz) | C-5 |
| ~115 (d, ²JCF ≈ 25 Hz) | C-7 |
| ~105 (d, ²JCF ≈ 20 Hz) | C-4 |
Interpretation:
-
Fluorine Coupling: The most notable feature of the ¹³C NMR spectrum will be the large one-bond coupling constant (¹JCF) for C-6, which will appear as a doublet. The other carbons in proximity to the fluorine atom (C-4, C-5, and C-7) will also exhibit smaller couplings (²JCF and ³JCF), appearing as doublets.
-
Quaternary Carbons: The two carbons at the ring fusion (C-3a and C-7a) will appear as singlets.
-
Bromine Effect: The carbon atom attached to the bromine (C-4) will be significantly shielded compared to a non-halogenated carbon, appearing at a relatively upfield chemical shift.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of 4-Bromo-6-fluoro-1H-benzo[d]triazole in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 scans.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
Caption: Workflow for NMR analysis of 4-Bromo-6-fluoro-1H-benzo[d]triazole.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.
Theoretical Principles: In mass spectrometry, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the m/z value with high precision, allowing for the determination of the elemental formula.
Predicted Mass Spectrum (Electron Ionization - EI):
| m/z | Relative Intensity (%) | Assignment |
| 215/217 | 100 | [M]⁺ (Molecular Ion) |
| 187/189 | 40 | [M - N₂]⁺ |
| 108 | 60 | [M - N₂ - Br]⁺ |
| 81 | 30 | [C₅H₂F]⁺ |
Interpretation:
-
Molecular Ion: The molecular ion peak will appear as a doublet at m/z 215 and 217 with approximately equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
-
Fragmentation: The initial fragmentation is likely the loss of a neutral nitrogen molecule (N₂) to give a fragment at m/z 187/189. Subsequent loss of the bromine radical would lead to a fragment at m/z 108.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire data in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.
-
Analyze the fragmentation pattern to gain structural information.
-
Caption: Workflow for Mass Spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Theoretical Principles: Different chemical bonds vibrate at specific frequencies. When infrared radiation corresponding to these frequencies is passed through a sample, it is absorbed, and this absorption is detected and plotted.
Predicted IR Spectrum (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2900-2500 | Broad | N-H Stretch (H-bonded) |
| 1620-1580 | Medium | C=C Aromatic Ring Stretch |
| 1500-1450 | Strong | C=N, N=N Ring Stretch |
| 1250-1150 | Strong | C-F Stretch |
| 850-750 | Strong | C-H Aromatic Out-of-plane Bend |
| 700-600 | Medium | C-Br Stretch |
Interpretation:
-
N-H Stretch: A broad absorption in the region of 2900-2500 cm⁻¹ is characteristic of the N-H stretch in the hydrogen-bonded triazole ring.
-
Aromatic Region: The absorptions between 1620-1450 cm⁻¹ are characteristic of the stretching vibrations of the fused aromatic and triazole rings.
-
Halogen Stretches: A strong band around 1250-1150 cm⁻¹ will be indicative of the C-F stretch, while a medium intensity band in the 700-600 cm⁻¹ region will correspond to the C-Br stretch.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Caption: Workflow for Infrared Spectroscopy analysis.
Conclusion
The comprehensive spectral characterization of 4-Bromo-6-fluoro-1H-benzo[d]triazole through NMR, MS, and IR spectroscopy provides a self-validating system for structural confirmation. The predicted data and detailed protocols outlined in this guide offer a robust framework for researchers to confidently identify and characterize this molecule. The unique spectral signatures arising from the bromine and fluorine substituents, such as the isotopic pattern in the mass spectrum and the C-F coupling in the ¹³C NMR spectrum, serve as definitive markers for this compound. By following the methodologies described herein, scientists can ensure the purity and structural integrity of 4-Bromo-6-fluoro-1H-benzo[d]triazole, a critical step in its journey from a laboratory curiosity to a potentially valuable chemical entity.
References
-
Spectrometric Identification of Organic Compounds, 8th Edition. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. [Link]
-
Introduction to Spectroscopy, 5th Edition. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. [Link]
-
PubChem. 4-bromo-6-fluoro-1h-benzo[d][2][3][4]triazole. National Center for Biotechnology Information. [Link][1]
-
Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Spectral Data for Structure Determination of Organic Compounds. Springer. [Link]
Sources
A Comprehensive Technical Guide to Determining the Solubility of 4-Bromo-6-fluoro-1H-benzo[d]triazole in Organic Solvents
This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 4-Bromo-6-fluoro-1H-benzo[d]triazole in a range of organic solvents. Given the novelty of specific solubility data for this compound in publicly available literature, this document focuses on the essential theoretical underpinnings and practical experimental protocols required to generate reliable and reproducible solubility profiles.
Introduction: The Critical Role of Solubility in Drug Discovery
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior, including dissolution rate, bioavailability, and overall therapeutic efficacy.[1][2][3][4] 4-Bromo-6-fluoro-1H-benzo[d]triazole, a heterocyclic compound, possesses structural motifs of interest in medicinal chemistry.[5][6] Understanding its solubility in various organic solvents is paramount for several stages of drug development, from early-stage discovery and formulation to process chemistry and manufacturing.
A comprehensive solubility profile enables:
-
Informed Solvent Selection: for synthesis, purification, and crystallization processes.
-
Formulation Development: including the design of liquid dosage forms and the prediction of dissolution behavior in lipid-based delivery systems.[7]
-
Preclinical and Toxicological Studies: ensuring accurate dosing and interpretation of results.
-
Development of Robust Analytical Methods: for quality control and characterization.
This guide will provide the necessary theoretical background and detailed experimental procedures to empower researchers to generate a comprehensive solubility profile for 4-Bromo-6-fluoro-1H-benzo[d]triazole.
Theoretical Considerations: Factors Influencing Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For 4-Bromo-6-fluoro-1H-benzo[d]triazole, the following molecular features will influence its solubility:
-
Polarity: The presence of nitrogen, fluorine, and bromine atoms introduces polarity to the molecule. The benzotriazole ring system itself is aromatic and possesses a degree of polarity.[6]
-
Hydrogen Bonding: The N-H group in the triazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors.[6] Solvents capable of hydrogen bonding (protic solvents) are likely to exhibit different solubilizing capacities compared to aprotic solvents.
-
Molecular Size and Shape: The planar nature of the benzotriazole ring system will influence how it packs in the solid state and interacts with solvent molecules.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid crystal of 4-Bromo-6-fluoro-1H-benzo[d]triazole must be overcome by the solute-solvent interactions for dissolution to occur.
A systematic approach to solvent selection for solubility screening should therefore include a diverse range of organic solvents, categorized by their polarity, hydrogen bonding capability, and functional groups.
Experimental Determination of Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the concentration of a solute in a saturated solution in equilibrium with the solid phase at a specific temperature and pressure. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability.[8][9][10]
The Shake-Flask Method: A Detailed Protocol
This protocol outlines the steps for determining the thermodynamic solubility of 4-Bromo-6-fluoro-1H-benzo[d]triazole.
Materials:
-
4-Bromo-6-fluoro-1H-benzo[d]triazole (solid)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane)
-
Scintillation vials or screw-cap test tubes
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 4-Bromo-6-fluoro-1H-benzo[d]triazole to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[11]
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[1][11] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a plateau in the measured concentration.[11]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To remove any remaining suspended particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine, undissolved particles.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of 4-Bromo-6-fluoro-1H-benzo[d]triazole.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound.
-
-
Calculation:
-
Calculate the solubility of 4-Bromo-6-fluoro-1H-benzo[d]triazole in each solvent by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Workflow for Thermodynamic Solubility Determination
Caption: High-Throughput Kinetic Solubility Workflow.
Data Presentation and Interpretation
The experimentally determined solubility data for 4-Bromo-6-fluoro-1H-benzo[d]triazole should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility Data for 4-Bromo-6-fluoro-1H-benzo[d]triazole at 25°C
| Solvent | Solvent Polarity (Dielectric Constant) | Hydrogen Bonding Capability | Solubility (mg/mL) |
| Heptane | 1.9 | Aprotic | To be determined |
| Toluene | 2.4 | Aprotic | To be determined |
| Dichloromethane | 9.1 | Aprotic | To be determined |
| Ethyl Acetate | 6.0 | Aprotic, H-bond acceptor | To be determined |
| Acetone | 21 | Aprotic, H-bond acceptor | To be determined |
| Acetonitrile | 37.5 | Aprotic, H-bond acceptor | To be determined |
| Isopropanol | 19.9 | Protic, H-bond donor/acceptor | To be determined |
| Ethanol | 24.5 | Protic, H-bond donor/acceptor | To be determined |
| Methanol | 32.7 | Protic, H-bond donor/acceptor | To be determined |
Interpretation:
By correlating the solubility data with solvent properties, researchers can gain insights into the dominant intermolecular forces driving the dissolution process. For example, higher solubility in protic solvents like methanol and ethanol would suggest that hydrogen bonding plays a significant role. Conversely, good solubility in aprotic polar solvents like acetone and acetonitrile would highlight the importance of dipole-dipole interactions.
Conclusion
References
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
-
Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a Miniaturized Shake–Flask Solubility Method with Automated Potentiometric Acid/Base Titrations and Calculated Solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16. [Link]
-
Good, D., & Tsinman, K. (2011). What is the solubility of my compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781-1787. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Biopharma Asia. (2017). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. [Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility?[Link]
-
National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]
-
Semantic Scholar. (n.d.). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. [Link]
-
American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Guan, Q., et al. (2023). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Omega, 8(39), 35640–35651. [Link]
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. rheolution.com [rheolution.com]
- 5. Buy 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one [smolecule.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biopharma-asia.com [biopharma-asia.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. scispace.com [scispace.com]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 11. quora.com [quora.com]
4-Bromo-6-fluoro-1h-benzo[d]triazole safety and handling precautions
An In-Depth Technical Guide for the Safe Handling and Use of 4-Bromo-6-fluoro-1H-benzo[d]triazole
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, use, and emergency procedures for 4-Bromo-6-fluoro-1H-benzo[d]triazole. As a halogenated benzotriazole derivative, this compound is a valuable building block in medicinal chemistry and materials science.[1] However, its structure suggests a need for careful risk assessment and adherence to rigorous safety protocols. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and best practices in the laboratory.
Compound Identification and Physicochemical Profile
4-Bromo-6-fluoro-1H-benzo[d]triazole is a heterocyclic aromatic compound. The presence of bromine and fluorine atoms, along with the triazole ring, makes it a versatile intermediate for introducing this scaffold into larger molecules, often to modulate biological activity or material properties.[1][2]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 937013-96-2 | [1][3][4] |
| Molecular Formula | C₆H₃BrFN₃ | [1] |
| Molecular Weight | 216.01 g/mol | [1] |
| Appearance | Solid (form may vary, e.g., powder) | [5] |
| Melting/Boiling Point | Not consistently reported; handle with the assumption of a stable solid at room temperature. | [1] |
| Solubility | Expected to have low water solubility, similar to other benzotriazoles.[6] Soluble in common organic solvents. | N/A |
Hazard Identification and Risk Assessment
While specific toxicological data for 4-Bromo-6-fluoro-1H-benzo[d]triazole is not extensively published, a robust risk assessment can be conducted by evaluating data from structurally related compounds, namely benzotriazoles and halogenated aromatic compounds.
Inferred Health Hazards:
-
Acute Toxicity (Oral, Inhalation): Benzotriazole and its derivatives exhibit moderate acute toxicity if swallowed or inhaled.[7][8] Animal studies on benzotriazole show a median lethal dose (LD50) of 500-1980 mg/kg (oral, rat) and a median lethal concentration (LC50) of ~1.9 mg/L (inhalation, rat).[7] The presence of halogen atoms can sometimes increase toxicity. Therefore, this compound should be treated as harmful if swallowed and potentially harmful if inhaled .
-
Eye Irritation: Benzotriazoles are classified as causing serious eye irritation.[6][8][9] Direct contact with the eyes is likely to cause significant damage.
-
Skin Irritation/Sensitization: Halogenated aromatic compounds are often irritating to the skin.[10][11] While benzotriazoles are not generally considered potent skin sensitizers, repeated contact should be avoided.[7]
-
Chronic Effects: The long-term effects of exposure are not known. Similar heterocyclic compounds can have systemic effects, and it is prudent to minimize exposure.[12]
Environmental Hazards: Benzotriazoles are known to be toxic to aquatic life with long-lasting effects.[6][9][13] Therefore, this compound should not be released into the environment.
Table 2: Anticipated GHS Hazard Classification
| Hazard Class | Category | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[8] |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[8] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[11] |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation.[11] |
| Hazardous to the Aquatic Environment | Chronic 2 | (No Signal Word) | H411: Toxic to aquatic life with long lasting effects.[8][9] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. Engineering controls provide the primary barrier, supplemented by appropriate PPE.
Primary Engineering Controls
All manipulations of 4-Bromo-6-fluoro-1H-benzo[d]triazole solid or its solutions must be performed within a properly functioning certified chemical fume hood . This is the most critical control measure to prevent inhalation of airborne particles or vapors, especially given the unknown inhalation toxicity.[12][14] The use of ductless fume hoods is not recommended for this class of compound.[12]
Personal Protective Equipment (PPE)
PPE selection must be based on a thorough risk assessment of the specific procedure being performed. The following table provides guidance for common laboratory tasks.
Table 3: Recommended Personal Protective Equipment (PPE)
| Task | Minimum PPE Requirement | Rationale and Key Considerations |
|---|---|---|
| Handling Solid (Weighing, Transfer) | Nitrile gloves (double-gloving recommended), safety glasses with side shields, and a lab coat. | Protects against incidental skin contact and eye splashes. Double-gloving is a best practice when handling potent or poorly characterized solids.[15] |
| Preparing Solutions / Reaction Setup | Nitrile gloves, chemical splash goggles, and a flame-retardant lab coat. An apron can be added for splash protection. | Goggles provide a complete seal around the eyes, which is critical given the severe eye irritation hazard.[6][8] |
| Large-Scale Operations or High Spill Potential | Chemical-resistant gloves (e.g., neoprene or Silver Shield over nitrile), chemical splash goggles, face shield, and a chemical-resistant apron over a lab coat. | Provides enhanced protection for tasks with a higher risk of significant splashes or skin contact.[16][17] |
| Emergency Spill Cleanup | Level B or C PPE may be required depending on spill size, including a respirator (e.g., full-face with multi-gas/P100 cartridges), chemical-resistant suit or coveralls, and boots.[18][19] | Protects against high concentrations of dust or vapor during cleanup. Respiratory protection is crucial if the substance becomes airborne.[15] |
Caption: The three pillars of chemical safety.
Safe Handling and Storage Protocols
Adherence to standardized protocols minimizes the risk of exposure and accidents.
Protocol for Weighing and Transferring Solid
-
Preparation: Don all required PPE (double nitrile gloves, lab coat, safety glasses) before entering the designated handling area.
-
Containment: Perform all weighing operations on a disposable weigh boat inside a chemical fume hood or a ventilated balance enclosure.
-
Technique: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust. If the compound is a fine powder, consider adding a small amount of the reaction solvent to the weigh boat to "wet" the solid before transfer, reducing dust.
-
Cleanup: After transfer, carefully place the used weigh boat and any contaminated wipes into a designated, sealed hazardous waste bag within the fume hood.
-
Decontamination: Wipe the spatula and the balance surface with a suitable solvent (e.g., ethanol or acetone) and dispose of the wipes as hazardous waste.
-
Doffing PPE: Remove outer gloves before exiting the fume hood. Wash hands thoroughly after removing all PPE.[6]
Storage Requirements
-
Container: Store in a tightly sealed, clearly labeled container.[9][10]
-
Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[9][12]
-
Compatibility: Store away from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[10][20]
Emergency Procedures
Rapid and correct response during an emergency is critical to minimizing harm.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of tepid water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][21]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9][12]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should perform artificial respiration. Seek immediate medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]
Spill Management Protocol
The response to a spill depends on its size and location.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Buy 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one [smolecule.com]
- 3. 937013-96-2|4-Bromo-6-fluoro-1H-benzo[d][1,2,3]triazole|BLD Pharm [bldpharm.com]
- 4. appretech.com [appretech.com]
- 5. 4-Bromo-6-fluoro-1,3-benzoxazole | 1929606-78-9 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. hsrm.umn.edu [hsrm.umn.edu]
- 13. Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anesthetic Gases: Guidelines for Workplace Exposures | Occupational Safety and Health Administration [osha.gov]
- 15. research.arizona.edu [research.arizona.edu]
- 16. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 17. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 18. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 19. hazmatschool.com [hazmatschool.com]
- 20. fishersci.com [fishersci.com]
- 21. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
The Emerging Potential of 4-Bromo-6-fluoro-1H-benzo[d]triazole in Medicinal Chemistry: A Technical Guide
Executive Summary
The benzotriazole scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad pharmacological potential.[1] This in-depth technical guide focuses on a specific, promising derivative: 4-Bromo-6-fluoro-1H-benzo[d]triazole. The strategic incorporation of bromine and fluorine atoms onto the benzotriazole core is anticipated to significantly modulate its physicochemical and biological properties, opening new avenues for drug discovery. This document will explore the synthetic rationale, potential therapeutic applications, and key experimental methodologies for researchers, scientists, and drug development professionals. We will delve into its prospective role as a kinase inhibitor and an antimicrobial agent, supported by insights from closely related halogenated benzotriazoles.
Introduction: The Strategic Advantage of Halogenation in Benzotriazole Scaffolds
Benzotriazole and its derivatives are classified as privileged structures in drug discovery, owing to their ability to interact with a wide array of biological targets.[1] The introduction of halogen atoms, a common strategy in medicinal chemistry, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
-
Fluorine: The high electronegativity and small size of fluorine can alter a compound's acidity, basicity, and metabolic stability. It can also participate in hydrogen bonding and other non-covalent interactions, enhancing binding affinity to target proteins.
-
Bromine: Bromine, a larger and more polarizable halogen, can also form halogen bonds and other interactions, contributing to target binding. Its presence can also influence the molecule's lipophilicity and metabolic fate.
The combination of both fluorine and bromine in the 4-Bromo-6-fluoro-1H-benzo[d]triazole scaffold presents a unique opportunity to fine-tune its properties for enhanced therapeutic efficacy and selectivity.
Synthesis of 4-Bromo-6-fluoro-1H-benzo[d]triazole: A Methodological Overview
The synthesis of 4-Bromo-6-fluoro-1H-benzo[d]triazole can be approached through a multi-step process, adapting established protocols for benzotriazole synthesis. A plausible synthetic route is outlined below.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 4-Bromo-6-fluoro-1H-benzo[d]triazole.
Detailed Experimental Protocol (Adapted from General Benzotriazole Synthesis)
Materials:
-
3-Bromo-5-fluoroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Tin(II) chloride (SnCl₂) or other suitable reducing agent
-
Glacial acetic acid
-
Deionized water
-
Ice
-
Suitable organic solvents for extraction and purification (e.g., ethyl acetate)
Step 1 & 2: Synthesis of 4-Bromo-6-fluoro-1,2-phenylenediamine (Intermediate)
-
Dissolve 3-bromo-5-fluoroaniline in a suitable acidic solution (e.g., aqueous HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water to perform diazotization.
-
The resulting diazonium salt is then reduced in situ. A solution of tin(II) chloride in concentrated HCl is a common choice for this reduction.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Neutralize the reaction mixture and extract the intermediate, 4-bromo-6-fluoro-1,2-phenylenediamine, with an organic solvent.
-
Purify the intermediate by column chromatography or recrystallization.
Step 3: Cyclization to form 4-Bromo-6-fluoro-1H-benzo[d]triazole
-
Dissolve the purified 4-bromo-6-fluoro-1,2-phenylenediamine in a mixture of glacial acetic acid and water.[2]
-
Cool the solution to 15 °C in an ice bath with stirring.[2]
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution to the diamine solution. An exothermic reaction is expected.[2]
-
Continue stirring and allow the reaction to proceed to completion (monitored by TLC).
-
The product, 4-Bromo-6-fluoro-1H-benzo[d]triazole, may precipitate out of the solution upon cooling or after pouring the reaction mixture into water.[2]
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Potential Applications in Medicinal Chemistry
The unique structural features of 4-Bromo-6-fluoro-1H-benzo[d]triazole suggest its potential in several therapeutic areas, primarily as a kinase inhibitor and an antimicrobial agent.
Protein Kinase Inhibition: A Promising Frontier
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Halogenated benzotriazoles have emerged as potent kinase inhibitors.[3]
Case Study: Targeting Casein Kinase 2 (CK2)
Research on novel fluoro-brominated benzotriazoles has identified them as potential inhibitors of human protein kinase CK2 (hCK2α).[3] One study highlighted that replacing hydrogen with fluorine in brominated benzotriazoles alters their inhibitory activity and physicochemical properties.[3] Specifically, 5,6-dibromo-4,7-difluoro-1H-benzotriazole was identified as a promising lead for the development of CK2 inhibitors.[3] This strongly suggests that 4-Bromo-6-fluoro-1H-benzo[d]triazole could also exhibit inhibitory activity against CK2 or other kinases.
Proposed Mechanism of Action
The benzotriazole scaffold can act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase. The bromine and fluorine atoms can form specific interactions with amino acid residues in the active site, enhancing binding affinity and selectivity.
Caption: Proposed mechanism of kinase inhibition by 4-Bromo-6-fluoro-1H-benzo[d]triazole.
Antimicrobial Activity: A Scaffold for New Antibiotics
Benzotriazole derivatives have a long-standing history of exhibiting a wide range of antimicrobial activities. The strategic placement of halogen atoms can enhance this property. While specific data for 4-Bromo-6-fluoro-1H-benzo[d]triazole is not yet available, studies on related compounds provide a strong rationale for its investigation as an antimicrobial agent. For instance, various bromo- and fluoro-substituted heterocyclic compounds have demonstrated significant antibacterial and antifungal properties.
Key Experimental Workflows for Evaluation
To fully characterize the medicinal chemistry potential of 4-Bromo-6-fluoro-1H-benzo[d]triazole, a series of in vitro and in silico evaluations are recommended.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of 4-Bromo-6-fluoro-1H-benzo[d]triazole against a panel of protein kinases.
Protocol Outline:
-
Reagents and Materials: Recombinant protein kinases, appropriate peptide substrates, ATP, 4-Bromo-6-fluoro-1H-benzo[d]triazole (dissolved in DMSO), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the specific kinase. e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Silico Molecular Docking
Objective: To predict the binding mode and affinity of 4-Bromo-6-fluoro-1H-benzo[d]triazole to the ATP-binding site of target kinases.
Workflow:
Caption: A typical workflow for in silico molecular docking studies.
Software: AutoDock, Glide, GOLD, or similar molecular docking software.
Procedure:
-
Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformation of 4-Bromo-6-fluoro-1H-benzo[d]triazole and optimize its geometry.
-
Define the binding site on the kinase, typically centered on the co-crystallized ligand in the ATP-binding pocket.
-
Perform the docking simulation to generate multiple binding poses of the ligand within the active site.
-
Analyze the results based on the docking score (binding energy) and visualize the interactions to understand the binding mode.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of 4-Bromo-6-fluoro-1H-benzo[d]triazole against a panel of pathogenic bacteria and fungi.
Protocol Outline (Broth Microdilution Method):
-
Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, and the test compound.
-
Procedure: a. Prepare a standardized inoculum of the microorganism. b. Prepare two-fold serial dilutions of the test compound in the broth medium in the microtiter plate. c. Inoculate each well with the microbial suspension. d. Include positive (microorganism without compound) and negative (broth only) controls. e. Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Physicochemical Properties and Drug-Likeness
The predicted physicochemical properties of 4-Bromo-6-fluoro-1H-benzo[d]triazole are crucial for its potential as a drug candidate.
| Property | Predicted Value/Characteristic | Significance in Drug Discovery |
| Molecular Weight | 216.01 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP | Expected to be moderately lipophilic | Influences solubility, permeability, and plasma protein binding. |
| Hydrogen Bond Donors | 1 (N-H) | Contributes to target binding and solubility. |
| Hydrogen Bond Acceptors | 3 (Nitrogen atoms) | Important for interactions with biological targets. |
| Polar Surface Area | Moderate | Affects cell permeability and transport properties. |
Note: These are estimated values and require experimental verification.
Conclusion and Future Directions
4-Bromo-6-fluoro-1H-benzo[d]triazole represents a molecule of significant interest for medicinal chemists. The strategic incorporation of bromine and fluorine on the privileged benzotriazole scaffold provides a strong rationale for its investigation as a novel therapeutic agent. Based on the activity of structurally related compounds, its potential as a protein kinase inhibitor, particularly for targets like CK2, warrants thorough investigation. Furthermore, its potential as an antimicrobial agent should be explored.
Future research should focus on:
-
Optimized Synthesis: Developing a high-yield, scalable synthetic route for 4-Bromo-6-fluoro-1H-benzo[d]triazole.
-
In-depth Biological Evaluation: Screening against a broad panel of kinases and microbial strains to identify specific targets and determine potency.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to understand the contribution of the bromine and fluorine atoms to its biological activity.
-
ADME/Tox Profiling: Conducting in vitro and in vivo studies to assess its absorption, distribution, metabolism, excretion, and toxicity profile.
The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of this promising halogenated benzotriazole derivative.
References
-
Organic Syntheses Procedure. 1,2,3-benzotriazole. Available from: [Link]
-
Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed. Available from: [Link]
-
Benzotriazole: An overview on its versatile biological behavior - PMC - PubMed Central. Available from: [Link]
Sources
- 1. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4-Bromo-6-fluoro-1H-benzo[d]triazole: Synthesis, Reactivity, and Application in Kinase Inhibitor Scaffolding
Abstract
This technical guide provides an in-depth examination of 4-Bromo-6-fluoro-1H-benzo[d]triazole, a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. We delve into its rational synthesis, key physicochemical properties, and its versatile reactivity in palladium-catalyzed cross-coupling reactions. With a focus on practical application, this document furnishes detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, elucidating the causal factors behind experimental design. Furthermore, we explore the strategic role of this moiety as a core scaffold in the development of targeted therapeutics, particularly kinase inhibitors, contextualized within relevant signaling pathways. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this valuable research chemical.
Introduction: The Strategic Value of a Fluorinated Benzotriazole Scaffold
The benzotriazole moiety is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to act as a versatile bioisostere for other functional groups. The strategic introduction of halogen atoms onto this core structure dramatically expands its utility. In 4-Bromo-6-fluoro-1H-benzo[d]triazole, we observe a synthetically powerful combination of substituents.
The fluorine atom, the most electronegative element, is a cornerstone of modern drug design. Its incorporation into a molecule can profoundly influence physicochemical and pharmacological properties such as pKa, lipophilicity, metabolic stability, and binding affinity.[1][2][3] Specifically, the C-F bond can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the acidity of the benzotriazole N-H bond, influencing receptor interactions.[1][4]
Concurrently, the bromine atom at the 4-position serves as a versatile synthetic handle. It is an ideal electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions, providing a robust vector for introducing molecular diversity.[5] This allows for the systematic exploration of the chemical space around the benzotriazole core, a critical process in structure-activity relationship (SAR) studies. This dual functionality makes 4-Bromo-6-fluoro-1H-benzo[d]triazole a high-value intermediate for building complex molecular architectures, particularly in the pursuit of novel kinase inhibitors.[6]
Physicochemical & Structural Properties
Precise knowledge of a research chemical's properties is fundamental to its effective use. While extensive experimental data for 4-Bromo-6-fluoro-1H-benzo[d]triazole is not widely published, the following table consolidates known identifiers and predicted properties. Researchers should perform their own characterization to confirm these values.
| Property | Value | Source |
| IUPAC Name | 4-Bromo-6-fluoro-1H-1,2,3-benzotriazole | - |
| CAS Number | 937013-96-2 | [7][8] |
| Molecular Formula | C₆H₃BrFN₃ | [8] |
| Molecular Weight | 216.01 g/mol | [8] |
| Appearance | (Predicted) Off-white to light tan solid | - |
| Boiling Point | 412.8 ± 25.0 °C (Predicted) | [9] |
| Density | 1.861 ± 0.06 g/cm³ (Predicted) | [9] |
| XLogP3 | 2.3 (Predicted) | [9] |
Spectroscopic Signature (Predicted):
-
¹H NMR: Protons on the aromatic ring are expected to appear in the δ 7.0-8.0 ppm range. The proton adjacent to the bromine will likely be a doublet, coupled to the fluorine atom. The proton between the fluorine and the triazole ring will be a doublet of doublets, showing coupling to both the other aromatic proton and the fluorine.
-
¹³C NMR: Aromatic carbons will resonate in the δ 100-150 ppm range. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz).
-
¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment of the aromatic ring.
Synthesis of 4-Bromo-6-fluoro-1H-benzo[d]triazole
The most logical and established route to substituted benzotriazoles is the diazotization of an appropriately substituted o-phenylenediamine precursor, followed by intramolecular cyclization.[10][11] This process is generally high-yielding and irreversible under standard conditions.[10] The key starting material for this synthesis is 3-Bromo-5-fluoro-1,2-phenylenediamine .
The following section details a robust, step-by-step protocol for the synthesis of the target compound from its diamine precursor.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-Bromo-6-fluoro-1H-benzo[d]triazole.
Detailed Experimental Protocol
Disclaimer: This protocol is based on established chemical principles for benzotriazole synthesis.[12][13] It must be performed by qualified personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Reagents & Equipment:
-
3-Bromo-5-fluoro-1,2-phenylenediamine
-
Glacial Acetic Acid (AcOH)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Dissolution of Precursor: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-Bromo-5-fluoro-1,2-phenylenediamine in a mixture of glacial acetic acid and water (approx. 2:1 v/v). Stir until a clear, homogeneous solution is obtained. Gentle warming may be required.
-
Cooling & Diazotization: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. Prepare a solution of 1.1 equivalents of sodium nitrite in a minimal amount of cold deionized water. Add this sodium nitrite solution dropwise to the cold diamine solution.
-
Causality Insight: This step forms nitrous acid (HONO) in situ, which is the active diazotizing agent. Maintaining a low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate.[10]
-
-
Reaction & Cyclization: Upon addition of sodium nitrite, the reaction temperature may rise. Maintain the temperature below 10 °C throughout the addition. After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Then, remove the flask from the ice bath and allow it to warm to room temperature, stirring for 1-2 hours.
-
Causality Insight: The diazotization of one amino group creates an electrophilic diazonium cation. The adjacent, unreacted amino group then acts as an intramolecular nucleophile, attacking the diazonium group to form the stable five-membered triazole ring. This cyclization is spontaneous and highly favorable.[13]
-
-
Isolation: The product, being less soluble than the starting materials, will often precipitate from the reaction mixture upon completion. If precipitation is not evident, slowly add the reaction mixture to a beaker of ice water to induce precipitation.
-
Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove residual acid and salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the final, high-purity 4-Bromo-6-fluoro-1H-benzo[d]triazole.
Chemical Reactivity & Synthetic Utility
The bromine atom at the C4 position is the primary site of reactivity, enabling facile C-C and C-N bond formation through palladium-catalyzed cross-coupling. This capability is central to its value as a building block for creating libraries of analogues for drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron species.[14][15] It is widely used due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Detailed Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-6-fluoro-1H-benzo[d]triazole (1.0 eq.), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq.), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.).
-
Causality Insight: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[15]
-
-
Catalyst Addition: Add the palladium catalyst system. A common and effective system is Pd₂(dba)₃ (1-5 mol%) as the palladium source and a phosphine ligand such as XPhos or SPhos (2-10 mol%). Alternatively, a pre-formed catalyst like XPhos Pd G3 can be used.
-
Causality Insight: Bulky, electron-rich phosphine ligands like XPhos accelerate both the oxidative addition of the aryl bromide and the final reductive elimination step, leading to higher efficiency and allowing for lower reaction temperatures.[16]
-
-
Solvent & Reaction: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, THF, or toluene, with water (e.g., 4:1 v/v).[16] Seal the vessel and heat the reaction mixture to 80-110 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine.[17] This reaction has revolutionized the synthesis of anilines and related compounds, offering a broad substrate scope where classical methods like SₙAr fail.[18]
Detailed Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 4-Bromo-6-fluoro-1H-benzo[d]triazole (1.0 eq.), the desired primary or secondary amine (1.1-1.3 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq.) to a dry reaction vessel.
-
Causality Insight: A strong base is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex that precedes the final bond-forming reductive elimination step.[17] Using a soluble organic base like DBU can be an alternative for substrates sensitive to harsh inorganic bases.[19][20]
-
-
Catalyst Addition: Add the palladium catalyst and ligand. A typical combination is Pd(OAc)₂ (2-5 mol%) with a sterically hindered biarylphosphine ligand like RuPhos or BrettPhos (4-10 mol%). Using a pre-catalyst like RuPhos Pd G3 is often more efficient.
-
Causality Insight: The choice of ligand is critical and depends on the amine coupling partner. Bulky ligands facilitate the reductive elimination of the C-N bond, which is often the rate-limiting step.[21]
-
-
Solvent & Reaction: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF. Seal the vessel and heat to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup & Purification: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The overexpression and dysregulation of protein kinases are hallmarks of many human cancers.[22] The Aurora kinase family, in particular, plays a critical role in mitotic progression, and its inhibition is a promising therapeutic strategy.[23][24] Substituted benzotriazoles and related benzimidazoles have emerged as potent scaffolds for developing inhibitors of kinases like Aurora A/B and CK2.[6][25][26]
4-Bromo-6-fluoro-1H-benzo[d]triazole is an ideal starting point for such programs. The core provides a stable anchor that can form key hydrogen bonds within the ATP-binding pocket of a target kinase. The bromine atom allows for diversification via Suzuki or Buchwald-Hartwig coupling to introduce side chains that can occupy adjacent hydrophobic pockets, enhancing both potency and selectivity. The fluorine atom can improve cell permeability and metabolic resistance, key attributes for a successful drug candidate.[3]
Representative Signaling Pathway: Aurora Kinase in Mitosis
Caption: Role of Aurora kinases in mitosis and the point of therapeutic intervention.
Safety & Handling
-
General Handling: Handle in a well-ventilated fume hood. Avoid formation and inhalation of dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Hazards: May cause skin, eye, and respiratory tract irritation. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
A thorough, compound-specific risk assessment should be conducted before use.
References
- Pasuruan, ID Time. (n.d.). Google Search.
-
Kasperowicz, S., et al. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? Bioorganic Chemistry, 169, 109446. [Link]
-
Sharma, V., et al. (2022). Supporting Information: A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry. [Link]
-
Kasperowicz, S., et al. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? ResearchGate. [Link]
-
Bano, S., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 958153. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4747. [Link]
-
(n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]
-
(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
(n.d.). What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications? Mol-Instincts. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]
-
(n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
(2015). Is diazotization of o-phenylenediamine to benzotriazole reversible? Chemistry Stack Exchange. [Link]
-
(n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic Letters, 5(10), 1669–1672. [Link]
-
(n.d.). Synthesis method for 4-bromo-o-phenylenediamine. Patsnap. [Link]
-
(n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
(n.d.). 4-bromo-6-fluoro-1H-benzo[d][6][27]triazole. Appretech Scientific Limited. [Link]
-
(n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
(n.d.). 1,2,3-benzotriazole. Organic Syntheses Procedure. [Link]
-
Brandi, J., & De Veylder, L. (2017). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Plant Science, 8, 1064. [Link]
-
Yadav, M., et al. (2018). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 5(2), 001-011. [Link]
-
Terse, P. (n.d.). Synthesis of Benzotriazole from o- Phynylenediamine.pptx. [Link]
- (n.d.). Synthesis method for 4-bromo-o-phenylenediamine.
-
Somesh, S., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. [Link]
-
(n.d.). Preparation of 4-bromo-o-phenylenediamine. PrepChem.com. [Link]
-
Hori, T., et al. (2009). Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen. Cancer Science, 100(10), 1971-1979. [Link]
-
(2006). Progress in the Development of Selective Inhibitors of Aurora Kinases. ResearchGate. [Link]
-
Soncini, C., et al. (2006). PHA-680632, a novel Aurora kinase inhibitor with potent antitumoral activity. Clinical Cancer Research, 12(13), 4080-4089. [Link]
-
Slayton, M., & Kellogg, D. R. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 28(21), 2735-2742. [Link]
-
Nefedov, A. A., et al. (2021). Benzo[1,2-d:4,5-d′]bis([6][27]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules, 26(16), 4991. [Link]
Sources
- 1. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Buy 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one [smolecule.com]
- 6. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 937013-96-2|4-Bromo-6-fluoro-1H-benzo[d][1,2,3]triazole|BLD Pharm [bldpharm.com]
- 8. appretech.com [appretech.com]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Synthesis of Benzotriazole from o- Phynylenediamine.pptx [slideshare.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 21. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 22. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 23. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. PHA-680632, a novel Aurora kinase inhibitor with potent antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rsc.org [rsc.org]
Introduction: The Emergence of a Privileged Scaffold
An In-depth Technical Guide to the Discovery and History of Benzotriazole Derivatives
Benzotriazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a 1,2,3-triazole ring.[1][2] This seemingly simple molecule, with the chemical formula C₆H₅N₃, has proven to be a cornerstone in diverse scientific fields, from materials science to medicinal chemistry.[2][3] Its unique chemical properties, including its stability in acidic and alkaline conditions and its ability to act as both a weak base and a weak acid, have made it an exceptionally versatile building block.[2][4] The unshared lone pairs of electrons on its three nitrogen atoms allow it to exist in tautomeric forms, primarily the 1H- and 2H-isomers, which provides a basis for its diverse reactivity and applications.[5][6]
Initially recognized for its remarkable ability to prevent the corrosion of copper and its alloys, the story of benzotriazole has expanded dramatically.[2][7][8] Today, the benzotriazole nucleus is considered a "privileged scaffold" in drug discovery, a core structure that can be strategically modified to produce a wide array of therapeutic agents.[1][3] Its derivatives have been successfully developed as potent antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[4][5][9] This guide provides a comprehensive exploration of the discovery of benzotriazole, the evolution of its synthesis, and the historical development of its wide-ranging applications, offering field-proven insights for researchers and drug development professionals.
Part 1: The Foundational Synthesis - A Classic Diazotization
The history of benzotriazole begins with its first successful synthesis, a classic example of aromatic chemistry that remains the most common and industrially significant method to this day.[1][2] The process involves the reaction of o-phenylenediamine with a diazotizing agent, typically sodium nitrite, in an acidic medium like acetic acid.[1][5][6] This method was notably refined by Damschroder and Peterson, who achieved high yields of approximately 80%.[10]
Causality of the Reaction Mechanism
The elegance of this synthesis lies in its straightforward, two-step intramolecular process. The choice of reagents is critical and driven by the desired chemical transformations:
-
Diazotization: Glacial acetic acid reacts with sodium nitrite to generate nitrous acid (in situ). One of the primary amino groups of o-phenylenediamine, acting as a nucleophile, attacks the nitrous acid. This leads to the formation of a monodiazonium salt intermediate.[1][11] The acidic environment is crucial for the formation of the reactive nitrous acid and for stabilizing the resulting diazonium ion.
-
Intramolecular Cyclization: The key to forming the bicyclic system is the proximity of the second amino group. This neighboring group performs an intramolecular nucleophilic attack on the diazonium group, leading to the spontaneous closure of the five-membered triazole ring.[5][6][11] A final deprotonation step then yields the stable, aromatic 1H-benzotriazole.[1]
The reaction is often exothermic, with the temperature rising significantly, which facilitates the cyclization step.[6][11][12]
Caption: Core synthesis pathway of 1H-Benzotriazole.
Experimental Protocol: Synthesis of 1H-Benzotriazole
This protocol is based on the well-established procedure reported in Organic Syntheses.[12]
Materials:
-
o-phenylenediamine (10.8 g, 0.1 mol)
-
Glacial acetic acid (12 g, 0.2 mol)
-
Sodium nitrite (7.5 g, 0.11 mol)
-
Deionized water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve the o-phenylenediamine in a mixture of glacial acetic acid (12 g) and water (30 mL). Gentle warming may be required to obtain a clear solution.[1][12]
-
Cool the solution to 15°C in an ice bath while stirring.[6][11]
-
In a separate beaker, dissolve the sodium nitrite in 15 mL of water.
-
Add the sodium nitrite solution to the stirred o-phenylenediamine solution all at once.[1][12] An immediate color change and a rapid temperature rise to approximately 80-85°C should be observed.[6][11][12]
-
Allow the reaction mixture to stand and cool to room temperature for at least one hour, during which the product may begin to separate.
-
Thoroughly chill the mixture in an ice bath for 30-60 minutes to ensure complete crystallization of the product.[11][12]
-
Collect the resulting solid by vacuum filtration and wash the crude product with cold water.[11]
-
The crude product can be purified by recrystallization from boiling water or benzene, or by vacuum distillation, to yield pale, needle-like crystals.[10][11][12]
| Property | Value |
| Molecular Formula | C₆H₅N₃[2] |
| Molar Mass | 119.12 g/mol [2] |
| Appearance | White to light tan crystalline solid[2] |
| Melting Point | 99-100 °C[6][11] |
| Boiling Point | 350 °C (decomposes); 201-204 °C at 15 mmHg[2][12] |
| Solubility in Water | ~20 g/L at 25°C[2][13] |
| pKa | 8.2[13] |
Part 2: The Evolution of Synthetic Strategies
While the foundational synthesis is robust, the expanding applications of benzotriazole derivatives demanded more sophisticated and versatile synthetic methods. Research has focused on achieving regioselectivity (controlling substitution at the N1 vs. N2 position), improving yields, and developing more environmentally benign processes.
N-Alkylation and N-Acylation
Direct substitution on the triazole ring is a primary method for creating derivatives.
-
Solvent-Free N-Alkylation: An efficient and eco-friendly method for regioselective N-alkylation has been developed using silica, potassium carbonate (K₂CO₃), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) under thermal or microwave conditions.[5] This approach provides 1-alkyl benzotriazoles in moderate to high yields with short reaction times, avoiding the use of volatile organic solvents.[5]
-
N-Acylbenzotriazoles: Developed extensively by Katritzky and co-workers, N-acylbenzotriazoles are stable, easy-to-handle acylating agents.[9] They are used for N-, O-, C-, and S-acylation reactions, where the benzotriazole anion acts as an excellent leaving group, offering a significant advantage in peptide synthesis and other complex organic transformations.[9]
Modern Cyclization and "Click" Chemistry
-
Palladium-Catalyzed Cyclization: To synthesize 1-aryl-1H-benzotriazoles, a method utilizing a catalytic amount of Palladium(II) acetate (Pd(OAc)₂) has been developed, allowing for cyclization to occur at moderate temperatures.[6]
-
Copper-Free "Click" Chemistry: The 1,3-dipolar cycloaddition between arynes and azides has been explored as a modern, copper-free "click" reaction to form substituted benzotriazoles.[4] This method involves the in situ generation of arynes from o-(trimethylsilyl)aryl triflates, which then react readily with azides, offering a powerful tool for creating complex derivatives.[4]
Caption: From core synthesis to diverse applications.
Part 3: Discovery of Applications - From Metal Protection to Medicine
The utility of benzotriazole and its derivatives was discovered progressively, with each application revealing more about the molecule's fundamental chemical behavior.
Corrosion Inhibition: The First Major Application
The primary industrial use of benzotriazole is as a corrosion inhibitor, particularly for copper and its alloys.[2][7][13] Its effectiveness was studied in detail by J.B. Cotton in the 1960s.[8]
Mechanism of Action: When copper is exposed to a solution containing benzotriazole, a highly stable, passive layer is formed on the metal's surface.[8][13] This protective film consists of a polymeric complex between copper ions and benzotriazole molecules.[8] The triazole ring chelates the copper ions, creating an insoluble barrier that is just a few molecules thick but remarkably effective at preventing underlying metal from reacting with corrosive elements in its environment.[8] This application is vital in everything from antifreeze and cooling systems to the conservation of historical bronze artifacts.[2][7]
Medicinal Chemistry: A Scaffold for Life-Saving Drugs
The discovery that azole compounds possess significant biological activity in the late 1960s paved the way for exploring benzotriazole in medicine.[9] The benzotriazole moiety is now a key component in a vast number of chemotherapeutic agents due to its ability to engage in hydrogen bonding and π–π stacking interactions with biological targets.[5][14]
-
Antimicrobial and Antifungal Activity: Benzotriazole derivatives have been synthesized and shown to be effective against a range of bacteria and fungi, including drug-resistant strains.[3][14][15] For instance, some derivatives exhibit potent activity against Staphylococcus aureus and the fungi Candida albicans and Aspergillus niger.[3][15]
-
Antiviral Agents: The benzotriazole scaffold has been incorporated into molecules designed to combat various viruses.[5] Halogenated benzotriazole nucleosides have been identified as good inhibitors of the West Nile virus enzyme, and other derivatives have shown activity against Hepatitis C.[5][6]
-
Anticancer Activity: Researchers have designed benzotriazole derivatives that exhibit strong antiproliferative effects.[3] Some of these compounds function by inhibiting tubulin polymerization, a critical process in cell division, thereby inducing apoptosis (programmed cell death) in cancer cell lines.[3][9]
-
Anti-inflammatory and Analgesic Properties: Certain N-acyl-1H-benzotriazole derivatives have demonstrated mild to moderate anti-inflammatory and analgesic (pain-killing) effects, highlighting the scaffold's versatility in targeting different physiological pathways.[4][9]
Synthetic Organic Chemistry: An Indispensable Tool
Beyond its direct applications, benzotriazole is a powerful synthetic auxiliary. As established by Katritzky, the benzotriazole group is an excellent leaving group.[9] N-acylbenzotriazoles serve as superior acylating agents, facilitating the formation of amides, esters, and ketones under mild conditions. This methodology has become a staple in the synthesis of peptides and other complex natural products.[9][14]
Conclusion
From a simple yet elegant synthesis discovered over a century ago, benzotriazole has evolved into a molecule of profound scientific and industrial importance. Its journey from a humble corrosion inhibitor to a privileged scaffold in modern drug discovery is a testament to its remarkable chemical versatility. The continued exploration of new synthetic methodologies and the rational design of novel derivatives ensure that the story of benzotriazole is far from over. For researchers and scientists, this heterocyclic system remains a fertile ground for innovation, promising future breakthroughs in medicine, materials science, and synthetic chemistry.
References
-
Avhad, D., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215–225. [Link]
-
Shafi'I, A. M., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(2), 271–285. [Link]
-
A Review on: Synthesis of Benzotriazole. International Journal of All Research Education and Scientific Methods (IJARESM). [Link]
-
Wan, J., et al. (2010). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 122(4), 597–606. [Link]
-
Synthesis of benzotriazole from o-phenylenediamine. Pharmacy Infoline. [Link]
-
Benzotriazole. Grokipedia. [Link]
-
Secci, D., & Carradori, S. (2017). Benzotriazole: An overview on its versatile biological behavior. Naunyn-Schmiedeberg's Archives of Pharmacology, 390(5), 449–467. [Link]
-
Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. [Link]
-
Wan, J., et al. Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences. [Link]
-
Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. [Link]
-
Damschroder, R. E., & Peterson, W. D. (1943). 1,2,3-Benzotriazole. Organic Syntheses, Coll. Vol. 3, p.106. [Link]
-
OVERVIEW OF BENZOTRIAZOLE. International Journal of Novel Research and Development. [Link]
-
Benzotriazole. Wikipedia. [Link]
-
The toxicity of benzotriazole: Myth and reality. Objects Specialty Group Postprints. [Link]
-
Benzotriazole-An effective corrosion inhibitor for copper alloys. CDA. [Link]
-
Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. jocpr.com [jocpr.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. ijariie.com [ijariie.com]
- 7. resources.culturalheritage.org [resources.culturalheritage.org]
- 8. copper.org [copper.org]
- 9. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Benzotriazole synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Benzotriazole - Wikipedia [en.wikipedia.org]
- 14. iisj.in [iisj.in]
- 15. Facile synthesis of novel benzotriazole derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 4-Bromo-6-fluoro-1H-benzo[d]triazole as a Versatile Scaffold for Novel Kinase Inhibitor Synthesis
Introduction: The Strategic Role of Halogenated Heterocycles in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. Within the medicinal chemist's toolkit, heterocyclic scaffolds are indispensable, and benzotriazoles, in particular, have emerged as a "privileged scaffold" due to their ability to form key interactions within the ATP-binding site of kinases.[1][2]
Halogenation of these scaffolds is a widely employed strategy to modulate their physicochemical and pharmacological properties.[3] For instance, the well-known protein kinase CK2 inhibitor, 4,5,6,7-tetrabromobenzotriazole (TBBt), highlights the potential of halogenated benzotriazoles in this domain.[4][5] The introduction of fluorine, a small and highly electronegative atom, can alter pKa, improve metabolic stability, and enhance binding affinity through favorable electrostatic interactions.[3][6] Bromine, on the other hand, serves as a versatile synthetic handle for carbon-carbon and carbon-nitrogen bond formation via cross-coupling reactions, enabling the exploration of diverse chemical space.
This application note presents 4-Bromo-6-fluoro-1H-benzo[d]triazole as a strategic building block for the synthesis of novel kinase inhibitors. The orthogonal reactivity of the bromo and fluoro groups, coupled with the inherent biological relevance of the benzotriazole core, makes this reagent a valuable starting point for generating libraries of potent and selective kinase inhibitors. We will provide a detailed, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery, to illustrate its application.
Physicochemical Properties of 4-Bromo-6-fluoro-1H-benzo[d]triazole
A clear understanding of the physicochemical properties of a building block is paramount for successful reaction design and optimization.
| Property | Value | Source |
| CAS Number | 937013-96-2 | [7][8] |
| Molecular Formula | C₆H₃BrFN₃ | [7][8] |
| Molecular Weight | 216.01 g/mol | [7][8] |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Purity | ≥98% | [7] |
| Storage | Sealed in dry, 2-8°C | [8] |
The presence of the electron-withdrawing fluorine atom can influence the acidity of the N-H proton of the triazole ring, which can be a key consideration in N-alkylation or N-arylation reactions. The bromine at the 4-position is sterically accessible and poised for facile oxidative addition to a palladium(0) catalyst, initiating cross-coupling reactions.
Synthetic Strategy: Leveraging Orthogonal Reactivity
The core utility of 4-Bromo-6-fluoro-1H-benzo[d]triazole lies in its potential for sequential, site-selective modifications. A general workflow for the synthesis of a kinase inhibitor scaffold is proposed below. This strategy capitalizes on the bromine atom as a point of diversification, allowing for the introduction of various aryl or heteroaryl moieties that can occupy different pockets within the kinase ATP-binding site.
Caption: Proposed synthetic workflow utilizing 4-Bromo-6-fluoro-1H-benzo[d]triazole.
This two-step approach allows for the rapid generation of a library of analogues. The initial Suzuki-Miyaura coupling introduces a key pharmacophore, while the subsequent N-functionalization can be used to modulate solubility, cell permeability, and interactions with the solvent-exposed region of the kinase.
Protocol: Synthesis of 4-(4-methoxyphenyl)-6-fluoro-1H-benzo[d]triazole
This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling of 4-Bromo-6-fluoro-1H-benzo[d]triazole with 4-methoxyphenylboronic acid. This reaction serves as a foundational example of how to utilize the bromine atom for synthetic elaboration.
Materials and Reagents:
-
4-Bromo-6-fluoro-1H-benzo[d]triazole (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Magnesium sulfate (MgSO₄) (for drying)
-
Silica gel (for chromatography)
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Flash chromatography system
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 4-Bromo-6-fluoro-1H-benzo[d]triazole (e.g., 216 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and sodium carbonate (318 mg, 3.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add Pd(dppf)Cl₂ (22 mg, 0.03 mmol) to the flask under a positive pressure of inert gas.
-
Rationale: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst. Pd(dppf)Cl₂ is a robust and commonly used pre-catalyst for Suzuki couplings.
-
-
Solvent Addition and Reaction:
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Rationale: A mixture of an organic solvent and water is typically used for Suzuki reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (sodium carbonate). Degassing the solvents removes dissolved oxygen.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The disappearance of the starting material (4-Bromo-6-fluoro-1H-benzo[d]triazole) indicates reaction completion. This typically occurs within 4-12 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Rationale: This standard aqueous workup removes the inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and remove residual water.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing to 30%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the desired 4-(4-methoxyphenyl)-6-fluoro-1H-benzo[d]triazole as a solid.
-
Characterization:
-
The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct regiochemistry of the coupling and the presence of the desired molecular ion.
Expected Outcomes and Data Interpretation
The successful execution of this protocol should yield the target compound with the following expected characteristics:
| Parameter | Expected Result |
| Yield | 65-85% |
| Appearance | White to off-white solid |
| ¹H NMR | Appearance of new aromatic signals corresponding to the 4-methoxyphenyl group and a singlet for the methoxy protons (~3.8 ppm). Disappearance of the signal for the proton adjacent to the bromine in the starting material. |
| ¹⁹F NMR | A singlet or doublet corresponding to the fluorine atom on the benzotriazole core. |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₁₃H₁₀FN₄O: 257.08. |
Conclusion and Future Directions
4-Bromo-6-fluoro-1H-benzo[d]triazole is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategically placed bromo and fluoro substituents allow for a modular and efficient approach to drug discovery. The provided protocol for a Suzuki-Miyaura cross-coupling demonstrates a reliable method for elaborating the benzotriazole core, opening the door to the creation of diverse libraries of potential therapeutic agents. Further derivatization at the N-H position of the triazole ring can provide additional avenues for optimizing the pharmacological properties of the resulting compounds. The principles outlined in this note can be readily adapted to other cross-coupling methodologies (e.g., Buchwald-Hartwig amination, Sonogashira coupling) to further expand the accessible chemical space for kinase inhibitor development.
References
- Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. (n.d.). National Institutes of Health.
- Design and synthesis of CK2 inhibitors. (2011). PubMed.
- A Brief Review on Medicinal Uses and Applications of Benztriazole. (n.d.). ijarsct.
- Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. (2021). National Institutes of Health.
- Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. (2025). PubMed.
- Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Online Press.
- 4-bromo-1H-1,2,3-benzotriazole. (n.d.). Advanced ChemBlocks.
- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). National Institutes of Health.
- Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (n.d.). MDPI.
- 4-Bromo-1H-benzotriazole. (n.d.). J&W Pharmlab.
-
4-bromo-6-fluoro-1H-benzo[d][4][9][10]triazole. (n.d.). Appretech Scientific Limited. Retrieved January 19, 2026, from
-
4-Bromo-6-fluoro-1H-benzo[d][4][9][10]triazole. (n.d.). BLD Pharm. Retrieved January 19, 2026, from
- New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition. (2018). Journal of Medicinal Chemistry.
- Recent Development of Benzotriazole-Based Medicinal Drugs. (2014). Hilaris Publisher.
- Benzotriazole in Medicinal Chemistry. (2025). ResearchGate.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. appretech.com [appretech.com]
- 8. 937013-96-2|4-Bromo-6-fluoro-1H-benzo[d][1,2,3]triazole|BLD Pharm [bldpharm.com]
- 9. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-6-fluoro-1H-benzo[d]triazole
Introduction: Expanding the Chemical Toolbox for Drug Discovery
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has revolutionized the synthesis of complex molecules, finding widespread application in the creation of pharmaceuticals, natural products, and advanced organic materials.[1][3][4] The reaction's utility is underscored by its tolerance of a broad range of functional groups and its ability to be conducted under relatively mild conditions.[1][5][6]
This document provides a comprehensive guide to the Sonogashira coupling of a particularly relevant substrate in medicinal chemistry: 4-Bromo-6-fluoro-1H-benzo[d]triazole. The benzotriazole moiety is a privileged scaffold in drug discovery, appearing in a variety of bioactive compounds. The ability to introduce alkynyl groups onto this core structure via Sonogashira coupling opens up a vast chemical space for the generation of novel analogues with potentially enhanced biological activity. The introduced alkyne can serve as a versatile synthetic handle for further derivatization or as a key component of a larger conjugated system.
This guide is designed for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, a discussion of the underlying mechanistic principles, and practical insights into reaction optimization and troubleshooting.
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The Sonogashira coupling reaction elegantly proceeds through two interconnected catalytic cycles, one involving palladium and the other copper (Figure 1).[2][6][7] Understanding these cycles is paramount for rationalizing the choice of reagents and reaction conditions.
-
The Palladium Cycle: The cycle commences with the oxidative addition of the aryl halide (4-Bromo-6-fluoro-1H-benzo[d]triazole) to a catalytically active Pd(0) species.[1][6] This step forms a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[5][6] For aryl bromides, particularly those that are electron-deficient like our substrate, the choice of a suitable electron-rich and bulky phosphine ligand can facilitate this oxidative addition step.[2]
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base to form a copper acetylide species.[1][6] The base, usually an amine, serves to deprotonate the alkyne and to neutralize the hydrogen halide byproduct formed during the reaction.[1]
-
Transmetalation and Reductive Elimination: The key step that links the two cycles is transmetalation, where the acetylide group is transferred from the copper to the palladium(II) complex.[1][6][7] This is followed by reductive elimination from the resulting palladium(II)-alkynyl-aryl complex, which yields the desired coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]
Recent studies have also highlighted the potential for copper-free Sonogashira couplings, which can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling).[1][8] However, the classic Pd/Cu co-catalyzed system remains highly effective and is the focus of this protocol.
Visualizing the Catalytic Pathway
Figure 1: Catalytic Cycles of the Sonogashira Coupling.
Detailed Experimental Protocol
This protocol is a robust starting point for the Sonogashira coupling of 4-Bromo-6-fluoro-1H-benzo[d]triazole. As with any reaction, optimization of conditions may be necessary for different alkynes.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Concentration | Amount (mmol) | Equivalents |
| 4-Bromo-6-fluoro-1H-benzo[d]triazole | 937013-96-2 | 216.01 | - | 1.0 | 1.0 |
| Terminal Alkyne | Varies | Varies | - | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 13965-03-2 | 701.90 | - | 0.03 | 0.03 |
| CuI (Copper(I) iodide) | 7681-65-4 | 190.45 | - | 0.06 | 0.06 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | - | 3.0 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | 5 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-6-fluoro-1H-benzo[d]triazole (1.0 mmol, 216 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11.4 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is crucial as Pd(0) species can be sensitive to air.[1]
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous THF (5 mL) via syringe, followed by triethylamine (3.0 mmol, 0.42 mL).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirring mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed. For less reactive alkynes or if the reaction is sluggish, gentle heating to 40-60 °C may be beneficial.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues and inorganic salts.[6][9]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) to remove the excess amine and copper salts, followed by brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[4]
Rationale for Experimental Choices
-
Catalyst System: The combination of Pd(PPh₃)₂Cl₂ and CuI is a classic and highly effective catalyst system for Sonogashira couplings.[10] The phosphine ligands on the palladium center stabilize the active Pd(0) species and influence its reactivity.[2]
-
Base: Triethylamine is a commonly used base that effectively deprotonates the terminal alkyne and neutralizes the HBr formed during the reaction.[1] Other amine bases such as diisopropylamine can also be employed.[6]
-
Solvent: Anhydrous THF is a suitable solvent that dissolves the reagents well. Other anhydrous solvents like DMF or toluene can also be used depending on the solubility of the substrates.[1][4]
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and to suppress the oxidative homocoupling of the alkyne.[1]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Low reactivity of the alkyne. | Use a fresh batch of catalyst; Ensure all glassware is oven-dried and solvents are anhydrous; Increase the reaction temperature or try a more active ligand (e.g., a bulky, electron-rich phosphine). |
| Formation of Homocoupled Alkyne (Glaser Product) | Presence of oxygen; High concentration of copper catalyst. | Rigorously exclude oxygen from the reaction; Decrease the amount of CuI or consider a copper-free protocol.[1] |
| Decomposition of Starting Material or Product | High reaction temperature; Prolonged reaction time. | Monitor the reaction closely and stop it once the starting material is consumed; Purify the product promptly after work-up. |
| Difficulty in Purification | Co-elution of product with catalyst byproducts. | Filter the reaction mixture through Celite® before extraction; Consider using a scavenger resin to remove residual palladium.[9] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling: Palladium catalysts and copper iodide are toxic and should be handled with care. Avoid inhalation of dust and skin contact. Triethylamine is a corrosive and flammable liquid. Terminal alkynes can be volatile and flammable.
-
Inert Gas: Handle inert gases with appropriate pressure regulators.
Characterization of the Final Product
The purified product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the coupled product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
By following this detailed guide, researchers can confidently perform the Sonogashira coupling of 4-Bromo-6-fluoro-1H-benzo[d]triazole, thereby accessing a diverse range of novel compounds for further investigation in drug discovery and materials science.
References
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
YouTube. Sonogashira Coupling. Available from: [Link]
-
Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available from: [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available from: [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Available from: [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Available from: [Link]
-
ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Available from: [Link]
-
ACS Publications. Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Available from: [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available from: [Link]
-
ResearchGate. N‐Heterocycle carbene ligands in Sonogashira coupling reported by Yaşar group. Available from: [Link]
-
NROChemistry. Sonogashira Coupling. Available from: [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available from: [Link]
-
PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Available from: [Link]
-
Appretech Scientific Limited. 4-bromo-6-fluoro-1H-benzo[d][1][2][11]triazole. Available from: [Link]
-
ResearchGate. The first heterogeneous Sonogashira coupling reaction of aryl halides with terminal alkynes catalyzed by diatomitesupported pall. Available from: [Link]
-
ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... Available from: [Link]
-
ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. Available from: [Link]
-
ResearchGate. Chapter 3. Benzotriazole and Its Derivatives as Ligands in Coupling Reaction | Request PDF. Available from: [Link]
-
University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available from: [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling?. Available from: [Link]
-
ResearchGate. (PDF) Selectfluor-Mediated Benzo[d][1][2][11]Triazole Functionalisation of 4,4-Difluoro-4-Bora-3a,4a-Diaza-s-Indacene. Available from: [Link]
-
Universal Biologicals. 4-Bromo-6-fluoro-1H-benzo[d][1][2][11]triazole (CS-B1114-100mg). Available from: [Link]
-
ResearchGate. (PDF) Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. Available from: [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thalesnano.com [thalesnano.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
Application Notes & Protocols: Leveraging 4-Bromo-6-fluoro-1H-benzo[d]triazole Derivatives for Advanced Click Chemistry Applications
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
The convergence of click chemistry's efficiency with the privileged scaffold of benzotriazole has created powerful tools for chemical biology and drug discovery.[1][2] This guide focuses on the applications of derivatives from 4-Bromo-6-fluoro-1H-benzo[d]triazole, a uniquely functionalized building block. The presence of electron-withdrawing fluoro and bromo groups modulates the electronic properties of the benzotriazole ring, influencing reactivity and potential biological interactions. These notes provide a framework for synthesizing "clickable" derivatives and applying them in two of the most impactful click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][] We present detailed protocols for bioconjugation and the synthesis of compound libraries, underscoring the causality behind experimental choices to empower researchers to adapt and innovate.
The Strategic Advantage of the 4-Bromo-6-fluoro-1H-benzo[d]triazole Scaffold
Benzotriazole and its derivatives are foundational in medicinal chemistry, recognized for their metabolic stability, ability to engage in hydrogen bonding, and their role as isosteres for other functional groups.[5][6] The 1,2,3-triazole ring, formed during click chemistry, shares many of these favorable properties, including high chemical stability and a strong dipole moment, making it an excellent linker or pharmacophore in its own right.[7]
The 4-Bromo-6-fluoro substitution pattern on the benzotriazole core offers distinct advantages:
-
Modulated Reactivity: The electron-withdrawing nature of the fluorine and bromine atoms can influence the reactivity of the N-H bond for derivatization and the overall electronic character of the final conjugate.
-
Dual Functional Handles: The bromine atom serves as a valuable synthetic handle for post-click modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the creation of highly complex and diverse molecular architectures.
-
Pharmacological Relevance: Halogenated aromatic systems are prevalent in pharmaceuticals, often enhancing binding affinity or improving pharmacokinetic properties.
Synthesis of Key "Clickable" Intermediates
To be utilized in click chemistry, the 4-Bromo-6-fluoro-1H-benzo[d]triazole core must be functionalized with either a terminal alkyne or an azide. The following protocols outline general methods for their preparation.
Protocol 1: Synthesis of 1-(Prop-2-yn-1-yl)-4-bromo-6-fluoro-1H-benzo[d]triazole (Alkyne Derivative)
Causality: This protocol utilizes a standard N-alkylation reaction.[8] Benzotriazole's acidic N-H proton is deprotonated by a mild base (K₂CO₃), forming a nucleophilic nitrogen that readily attacks the electrophilic carbon of propargyl bromide. Anhydrous DMF is used as a polar aprotic solvent to facilitate the Sₙ2 reaction.
-
Materials:
-
4-Bromo-6-fluoro-1H-benzo[d]triazole (1.0 eq)
-
Propargyl bromide (80% solution in toluene, 1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add 4-Bromo-6-fluoro-1H-benzo[d]triazole and anhydrous K₂CO₃ to a round-bottom flask containing anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add propargyl bromide to the mixture via syringe.
-
Stir the reaction at room temperature for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired alkyne-functionalized benzotriazole.
-
Protocol 2: Synthesis of 1-(2-Azidoethyl)-4-bromo-6-fluoro-1H-benzo[d]triazole (Azide Derivative)
Causality: This is a two-step process. First, an alkylation with a dihaloalkane introduces a reactive halide. Second, a nucleophilic substitution with sodium azide installs the azide moiety. Sodium iodide is used as a catalyst in the first step (Finkelstein reaction) to transiently form the more reactive iodo-intermediate.
-
Materials:
-
4-Bromo-6-fluoro-1H-benzo[d]triazole (1.0 eq)
-
1-Bromo-2-chloroethane (3.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Sodium azide (NaN₃, 3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Step A (Alkylation): a. Carefully add NaH to a flask with anhydrous DMF under an inert atmosphere, and cool to 0 °C. b. Slowly add a solution of 4-Bromo-6-fluoro-1H-benzo[d]triazole in DMF. c. Stir for 30 minutes at 0 °C, then allow to warm to room temperature and stir for another 30 minutes. d. Add 1-bromo-2-chloroethane and stir at 50 °C for 12 hours. e. Cool, quench with water, and extract with ethyl acetate. Purify via column chromatography to isolate the chloroethyl intermediate.
-
Step B (Azidation): a. Dissolve the chloroethyl intermediate from Step A in DMF. b. Add sodium azide (NaN₃). c. Heat the reaction to 60-70 °C and stir for 6-12 hours, monitoring by TLC. d. After cooling, add water and extract with ethyl acetate. e. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. f. Purify the crude product by flash column chromatography to yield the azide-functionalized benzotriazole.
-
Caption: Synthetic pathways to generate alkyne and azide derivatives.
Core Methodologies: CuAAC and SPAAC
The choice between CuAAC and SPAAC is dictated by the experimental context, primarily the tolerance of the system to copper.[9][10]
Caption: Decision workflow for choosing between SPAAC and CuAAC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the cornerstone of click chemistry, prized for its speed, regiospecificity (yielding only the 1,4-disubstituted triazole), and high yields.[11][12]
Mechanism Insight: The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent (e.g., sodium ascorbate). The Cu(I) coordinates with the terminal alkyne, lowering the pKa of the terminal proton and forming a copper-acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form the stable triazole ring, regenerating the catalyst.[]
Protocol 3: General CuAAC for Small Molecule Conjugation
-
Objective: To conjugate the alkyne-functionalized benzotriazole (from Protocol 1) with a model azide-containing molecule (e.g., benzyl azide).
-
Materials:
-
Alkyne-benzotriazole (1.0 eq)
-
Benzyl azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq, 5 mol%)
-
Sodium ascorbate (0.10 eq, 10 mol%)
-
Solvent: t-Butanol/Water (1:1 mixture)
-
-
Procedure:
-
Dissolve the alkyne-benzotriazole and benzyl azide in the t-BuOH/H₂O solvent mixture in a vial.
-
In a separate microfuge tube, prepare a fresh solution of sodium ascorbate in water.
-
In another tube, prepare a solution of CuSO₄·5H₂O in water.
-
Add the sodium ascorbate solution to the main reaction vial, followed by the CuSO₄ solution. A color change (often to yellow/orange) indicates the formation of the Cu(I) species.
-
Stir vigorously at room temperature for 2-6 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic phase.
-
Purify the resulting 1,2,3-triazole conjugate by flash column chromatography.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that proceeds without a metal catalyst, making it ideal for modifying sensitive biological molecules and for applications in living systems.[][13]
Mechanism Insight: The reaction's driving force is the high ring strain of a cyclooctyne derivative (e.g., dibenzocyclooctyne, DBCO). This strain is released upon the [3+2] cycloaddition with an azide, leading to a rapid reaction under physiological conditions (neutral pH, aqueous environment, 37 °C).[14][15]
Protocol 4: SPAAC for Protein Labeling
-
Objective: To label an azide-modified protein with a DBCO-functionalized 4-bromo-6-fluoro-benzotriazole derivative.
-
Materials:
-
Azide-modified protein (e.g., containing a genetically incorporated azido-amino acid) at 1-10 mg/mL in PBS, pH 7.4.
-
DBCO-functionalized benzotriazole derivative (prepare a 10 mM stock in DMSO).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
-
Procedure:
-
To the solution of azide-modified protein in a microcentrifuge tube, add the DBCO-benzotriazole stock solution to achieve a final concentration of 10-20 fold molar excess over the protein. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.
-
Gently mix the solution by pipetting or brief vortexing.
-
Incubate the reaction at room temperature or 37 °C for 1-4 hours. For low-concentration samples, incubation can be extended up to 24 hours.
-
The reaction progress can be monitored by SDS-PAGE (observing a mass shift) or mass spectrometry (LC-MS).
-
Remove the excess unreacted small molecule reagent by using a desalting column (e.g., spin column) or via dialysis against PBS.
-
The resulting protein-benzotriazole conjugate is now ready for downstream applications.
-
Application Focus: Drug Discovery & Bioconjugation
The true power of these derivatives lies in their application. Below are representative use-cases.
Drug Discovery: Rapid Library Synthesis of Kinase Inhibitors
Rationale: The benzotriazole scaffold is a known "hinge-binder" motif found in many kinase inhibitors.[16] By using CuAAC, a diverse library of compounds can be synthesized rapidly by coupling the alkyne-functionalized 4-bromo-6-fluoro-benzotriazole "warhead" with a collection of azide-containing fragments that can explore the solvent-exposed region of the ATP-binding pocket.
Caption: High-throughput synthesis of potential kinase inhibitors.
The protocol would follow the general CuAAC method (Protocol 3), but adapted for a parallel synthesis format (e.g., 96-well plate), allowing for the rapid generation of dozens to hundreds of distinct compounds for screening.
Bioconjugation: Site-Specific Labeling for Imaging
Rationale: Attaching a probe to a specific site on a protein is crucial for many biological studies. By incorporating an azido-amino acid into a protein of interest via genetic code expansion, SPAAC (Protocol 4) can be used to attach a benzotriazole derivative that is also functionalized with a reporter molecule (e.g., a fluorescent dye or biotin). This enables precise tracking and analysis of the protein in a complex biological environment.[17][18]
Technical Summary and Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low CuAAC Yield | Inactive catalyst (Cu(I) oxidized to Cu(II)). | Use freshly prepared sodium ascorbate solution. Degas solvents to remove oxygen. Consider using a Cu(I)-stabilizing ligand like TBTA. |
| Poor solubility of reactants. | Add a co-solvent like DMSO or THF (up to 10-20%). | |
| Protein Precipitation (SPAAC) | High concentration of organic solvent (DMSO). | Keep final DMSO concentration <5%. Perform a solvent exchange on the small molecule probe into an aqueous-compatible buffer if possible. |
| Protein instability under reaction conditions. | Optimize pH and buffer components. Reduce incubation temperature and extend reaction time. | |
| No Reaction (SPAAC) | Degradation of DBCO reagent. | DBCO reagents can be unstable over long periods. Use fresh or properly stored material. Confirm reagent integrity by NMR or MS. |
| Inaccessible azide/alkyne on the protein. | Ensure the unnatural amino acid is incorporated on the protein surface. Consider a longer linker on the click probe. | |
| Multiple Products (Alkylation) | Alkylation at different nitrogen atoms (N1 vs. N2) of the benzotriazole ring. | The ratio of N1 and N2 isomers can be solvent and base-dependent. The isomers often have different polarity and can be separated by careful column chromatography. |
Safety Considerations
-
4-Bromo-6-fluoro-1H-benzo[d]triazole: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[19]
-
Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Do not dispose of down the drain with lead or copper plumbing. Handle with extreme caution in a well-ventilated fume hood.
-
Organic Solvents (DMF, DMSO): Handle in a fume hood. DMF is a reproductive toxin.
-
Copper Salts: Toxic to aquatic life. Dispose of waste according to institutional guidelines.[20]
This guide provides a robust starting point for utilizing 4-Bromo-6-fluoro-1H-benzo[d]triazole derivatives in click chemistry. The combination of a privileged chemical scaffold with the efficiency and versatility of click reactions opens up vast possibilities for innovation in life sciences and materials research.
References
-
Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. TSI Journals.
-
Application of triazoles in the structural modification of natural products. PubMed Central.
-
Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies.
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences.
-
Triazole And Its Compounds in Biomedical Science: Present Uses, Approaches, And Future Prospects. African Journal of Biomedical Research.
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.
-
Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry.
-
Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BOC Sciences.
-
Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. SpringerLink.
-
The Role of Benzotriazole in Modern Peptide Synthesis: Application Notes and Protocols. BenchChem.
-
Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed.
-
Safety Data Sheet for a related bromo-fluoro compound. Fisher Scientific.
-
Copper(ii)-benzotriazole coordination compounds in click chemistry: a diagnostic reactivity study. Dalton Transactions.
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PubMed Central.
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
-
Synthesis of Benzotriazoles from Benzynes and Azides. PubMed Central.
-
Safety Data Sheet for a related bromo-chloro compound. Sigma-Aldrich.
-
Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. ResearchGate.
-
An expeditious and clean synthesis of novel benzotriazole-triazole conjugates via Copper-catalyzed Azide-Alkyne cycloaddition click protocol (CuAAC). ResearchGate.
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central.
-
4-bromo-6-fluoro-1H-benzo[d][5][7][21]triazole product page. Appretech Scientific Limited.
-
Benzotriazole as an Efficient Ligand in Cu-Catalyzed Glaser Reaction. ACS Omega.
-
4-Bromo-6-fluoro-1H-benzo[d][5][7][21]triazole product page. BLD Pharm.
-
4-bromo-6-fluoro-1h-benzo[d]imidazole product page. Echemi.
-
Copper(II)-benzotriazole coordination compounds in click chemistry: A diagnostic reactivity study. University of Southampton ePrints.
-
Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction diagram. ResearchGate.
-
Click Chemistry-Based Synthesis of Novel 1,2,3-Triazole Derivatives and Cytotoxic Activity on Breast and Prostate Cancer Cell Lines. ResearchGate.
-
The application of click chemistry in the synthesis of agents with anticancer activity. PubMed Central.
-
The growing applications of click chemistry. Royal Society of Chemistry.
-
Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. PubMed.
-
Click chemistry overview. Wikipedia.
-
Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. PubMed Central.
-
Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. National Institutes of Health.
-
Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. PubMed Central.
-
Recent applications of click chemistry in drug discovery. OUCI.
-
Application Notes and Protocols for Bioconjugation Strategies Utilizing Unsaturated Amino Acids. BenchChem.
Sources
- 1. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroeder.nd.edu [rroeder.nd.edu]
- 5. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. fishersci.com [fishersci.com]
- 20. beta.lakeland.edu [beta.lakeland.edu]
- 21. chemijournal.com [chemijournal.com]
A Comprehensive Guide to the Synthesis of Substituted Benzotriazoles from 4-Bromo-6-fluoro-1H-benzo[d]triazole
Introduction: The Versatility of the Benzotriazole Scaffold in Modern Chemistry
Benzotriazole and its derivatives are a cornerstone in medicinal chemistry, materials science, and organic synthesis.[1][2][3][4] The unique electronic properties and the ability of the triazole ring to engage in various non-covalent interactions have established it as a "privileged scaffold." This means that the benzotriazole core is a recurring motif in a multitude of biologically active compounds, including those with anticancer, antiviral, antifungal, and antibacterial properties.[1][2][5] The ability to readily introduce a wide array of substituents onto the benzotriazole framework allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, making it an invaluable tool for drug discovery and development professionals.[1][4]
4-Bromo-6-fluoro-1H-benzo[d]triazole is a particularly attractive starting material for the synthesis of diverse libraries of substituted benzotriazoles. The presence of two distinct halogen atoms at the 4- and 6-positions, with their differential reactivity, allows for a stepwise and controlled functionalization of the aromatic ring. This guide provides a detailed exploration of the synthetic strategies for the derivatization of 4-Bromo-6-fluoro-1H-benzo[d]triazole, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile building block in their synthetic endeavors.
Strategic Functionalization: Leveraging the Differential Reactivity of C-Br and C-F Bonds
The synthetic utility of 4-Bromo-6-fluoro-1H-benzo[d]triazole lies in the distinct reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F. This well-established trend is a consequence of the bond dissociation energies, with the C-Br bond being significantly weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst than the robust C-F bond. This difference in reactivity forms the basis for the chemoselective functionalization of the 4-position (bromine) while leaving the 6-position (fluorine) intact for subsequent transformations.
Following the initial modification at the C-4 position, the now electron-richer benzotriazole ring can activate the C-F bond at the 6-position for nucleophilic aromatic substitution (SNA) reactions, particularly with strong nucleophiles. This two-step functionalization strategy provides a powerful and flexible approach to creating a wide array of di-substituted benzotriazole derivatives with diverse functionalities.
Diagram 1: Strategic Functionalization Workflow
Caption: A generalized workflow for the sequential functionalization of 4-Bromo-6-fluoro-1H-benzo[d]triazole.
Part 1: Selective Functionalization of the C-Br Bond via Palladium-Catalyzed Cross-Coupling
The initial synthetic manipulation of 4-Bromo-6-fluoro-1H-benzo[d]triazole invariably targets the more reactive C-Br bond. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are the methods of choice for this transformation due to their broad substrate scope, high functional group tolerance, and generally high yields.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.
Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 4-Bromo-6-fluoro-1H-benzo[d]triazole, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a process that is facilitated by the base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 3. ijariie.com [ijariie.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. ijrrjournal.com [ijrrjournal.com]
Application Notes & Protocols: 4-Bromo-6-fluoro-1H-benzo[d]triazole in Fragment-Based Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the fragment 4-Bromo-6-fluoro-1H-benzo[d]triazole in fragment-based drug discovery (FBDD) campaigns. This document outlines the unique properties of this fragment and provides detailed protocols for its application in primary screening and structural biology workflows.
Introduction: The Strategic Advantage of 4-Bromo-6-fluoro-1H-benzo[d]triazole in FBDD
Fragment-based drug discovery (FBDD) has emerged as a powerful methodology for identifying high-quality lead compounds.[1][2] This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding landscape of a biological target.[3] The small size of fragments allows for a more efficient sampling of chemical space and often results in leads with superior physicochemical properties.[2]
4-Bromo-6-fluoro-1H-benzo[d]triazole is a particularly valuable fragment due to the strategic placement of its halogen substituents. The benzotriazole core provides a common scaffold found in many bioactive molecules. The fluorine and bromine atoms, however, offer distinct advantages in the FBDD workflow:
-
Fluorine Atom: The ¹⁹F atom serves as an excellent nuclear magnetic resonance (NMR) probe. With 100% natural abundance and a large chemical shift dispersion, ¹⁹F NMR provides a sensitive and background-free method for detecting fragment binding.[4][5][6] This is especially advantageous for identifying the weak binding events characteristic of fragments.[4]
-
Bromine Atom: The bromine atom is a powerful tool for X-ray crystallography. Its anomalous scattering properties can be leveraged to aid in the phasing of diffraction data, simplifying structure solution and providing unambiguous confirmation of the fragment's binding pose.[7]
These features make 4-Bromo-6-fluoro-1H-benzo[d]triazole a versatile tool for both primary screening and hit validation, accelerating the early stages of drug discovery.[5][8]
Physicochemical Properties of 4-Bromo-6-fluoro-1H-benzo[d]triazole
A thorough understanding of the fragment's physicochemical properties is crucial for designing effective screening experiments.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrFN₃ | [9][10] |
| Molecular Weight | 216.01 g/mol | [9][10] |
| Purity | ≥98% | [9] |
| Storage | 2-8°C, sealed in dry conditions | [10] |
| XLogP3 | 2.3 | [11] |
| PSA | 28.7 Ų | [11] |
FBDD Workflow Utilizing 4-Bromo-6-fluoro-1H-benzo[d]triazole
The following diagram illustrates a typical FBDD workflow incorporating 4-Bromo-6-fluoro-1H-benzo[d]triazole.
Caption: FBDD workflow for 4-Bromo-6-fluoro-1H-benzo[d]triazole.
Application Notes and Protocols
Primary Screening via ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: Due to the absence of fluorine in biological macromolecules, ¹⁹F NMR offers a highly sensitive and specific method for detecting fragment binding with no background signal.[4][6] This protocol leverages the fluorine atom of 4-Bromo-6-fluoro-1H-benzo[d]triazole for ligand-observed NMR screening.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of 4-Bromo-6-fluoro-1H-benzo[d]triazole at 100 mM in d6-DMSO.
-
Prepare the target protein in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) containing 10% D₂O. The final protein concentration should be between 10-50 µM.
-
Prepare a control sample containing only the NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum of the fragment in the NMR buffer without the protein to establish its reference chemical shift.
-
Acquire a ¹⁹F NMR spectrum of the fragment in the presence of the target protein.
-
Use a cryoprobe-equipped NMR spectrometer for enhanced sensitivity.[8]
-
-
Data Analysis:
-
Compare the ¹⁹F spectra with and without the target protein.
-
A change in the chemical shift, line broadening, or a decrease in the signal intensity of the fragment's ¹⁹F resonance indicates binding.
-
Hits can be further characterized by titrating the protein to determine the dissociation constant (Kᴅ).
-
Self-Validation:
-
Positive Control: Use a known ligand for the target protein to confirm that the experimental conditions are suitable for detecting binding.
-
Negative Control: Screen the fragment against an unrelated protein to check for non-specific binding.
Primary Screening via Surface Plasmon Resonance (SPR)
Rationale: SPR is a label-free, real-time biophysical technique that can detect the weak interactions typical of fragments.[12][13] It provides kinetic and thermodynamic data, offering a rich characterization of each fragment hit.[12]
Protocol:
-
Immobilization of the Target Protein:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Aim for a low immobilization density to minimize mass transport effects.
-
Include a reference flow cell with a mock immobilization or an unrelated protein to subtract non-specific binding.
-
-
Fragment Screening:
-
Prepare a stock solution of 4-Bromo-6-fluoro-1H-benzo[d]triazole in 100% DMSO.
-
Dilute the fragment into the running buffer to the desired screening concentration (typically 100-200 µM), ensuring the final DMSO concentration is matched between the sample and the running buffer to avoid false positives.[12][14]
-
Inject the fragment solution over the sensor surface and monitor the binding response.
-
-
Data Analysis:
-
After subtracting the reference channel signal, a significant increase in the response units (RU) upon fragment injection indicates binding.
-
For confirmed hits, perform a dose-response analysis by injecting a series of fragment concentrations to determine the Kᴅ.
-
Self-Validation:
-
DMSO Calibration: Ensure the DMSO concentration in the running buffer and fragment solutions are identical to avoid bulk refractive index artifacts.[12]
-
Orthogonal Hit Confirmation: Hits identified by SPR should be confirmed using a secondary biophysical method, such as NMR or thermal shift assay, to rule out false positives.[15]
Structural Characterization by X-ray Crystallography
Rationale: X-ray crystallography provides high-resolution structural information of the fragment-protein complex, revealing the precise binding mode and key interactions.[16][17] The bromine atom in 4-Bromo-6-fluoro-1H-benzo[d]triazole can be used for anomalous dispersion to aid in structure solution.[7]
Protocol:
-
Crystal Preparation:
-
Grow crystals of the target protein to a suitable size for X-ray diffraction.[16]
-
Prepare a soaking solution containing the 4-Bromo-6-fluoro-1H-benzo[d]triazole fragment at a concentration determined by its solubility and the crystal's tolerance (typically 1-10 mM).
-
-
Crystal Soaking:
-
Transfer the protein crystals to the soaking solution for a defined period (from minutes to hours).
-
Alternatively, co-crystallize the protein in the presence of the fragment.
-
-
Data Collection and Structure Solution:
-
Cryo-protect the soaked crystal and collect X-ray diffraction data at a synchrotron source.
-
Collect data at the bromine absorption edge to maximize the anomalous signal.
-
Process the data and solve the structure using molecular replacement and anomalous phasing.
-
-
Structure Analysis:
-
Analyze the electron density map to confirm the presence and orientation of the fragment in the binding site.
-
Identify the key hydrogen bonds, hydrophobic interactions, and other contacts between the fragment and the protein.
-
Self-Validation:
-
Control Data Set: Collect a diffraction data set from a native crystal (not soaked with the fragment) to compare with the fragment-soaked crystal structure.
-
Anomalous Signal: The presence of a significant anomalous signal from the bromine atom provides strong evidence for the location of the fragment.
Caption: Decision tree for X-ray crystallography with 4-Bromo-6-fluoro-1H-benzo[d]triazole.
Hit-to-Lead Optimization
Once the binding mode of 4-Bromo-6-fluoro-1H-benzo[d]triazole is confirmed, the fragment can be elaborated into a more potent lead compound. The structural information from X-ray crystallography is invaluable at this stage.
-
Fragment Growing: Synthesize analogs that extend from the fragment to occupy adjacent pockets in the binding site.[18]
-
Fragment Linking: If other fragments are identified that bind in proximity, they can be linked together to create a larger, higher-affinity molecule.
-
Fragment Merging: Combine the structural features of multiple overlapping fragments into a single, optimized molecule.[6][18]
The bromine atom can serve as a synthetic handle for chemical modifications, such as Suzuki or Sonogashira coupling, to explore the surrounding chemical space. The fluorine atom can be retained or modified to fine-tune the physicochemical properties, such as pKa and lipophilicity, of the evolving lead compound.[19]
Conclusion
4-Bromo-6-fluoro-1H-benzo[d]triazole is a highly versatile and valuable fragment for FBDD campaigns. Its unique halogenation pattern provides significant advantages for both primary screening by ¹⁹F NMR and structural characterization by X-ray crystallography. The detailed protocols and strategic considerations outlined in these application notes are intended to enable researchers to effectively leverage the properties of this fragment to accelerate the discovery of novel therapeutics.
References
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. [Link]
-
XChem crystallographic fragment screening. (2025). Protocols.io. [Link]
-
Zoller, T., et al. (2008). Fragment-based screening using surface plasmon resonance technology. Journal of Computer-Aided Molecular Design, 22(6-7), 417-426. [Link]
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207. [Link]
-
Moberg, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. [Link]
-
Sygnature Discovery. Fragment Screening. Drug Discovery. [Link]
-
Chen, Y., et al. (2023). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 28(14), 5396. [Link]
-
Cioffi, C. L., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Protocols in Chemical Biology, 5(4), 247-275. [Link]
-
Maybridge. (n.d.). Development of a Fluorine Labelled Fragment Library. Fisher Scientific. [Link]
-
ResearchGate. (n.d.). A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Request PDF. [Link]
-
Sivaraman, J. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103444. [Link]
-
Fischer, M., & Shalev, D. E. (2018). NMR-Fragment Based Virtual Screening: A Brief Overview. Molecules, 23(11), 2942. [Link]
-
Schütz, U., et al. (2021). NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode. Journal of Visualized Experiments, (172), e62262. [Link]
-
Wollenhaupt, J., et al. (2022). Crystallographic Fragment Screening: Workflow & Tools. JoVE. [Link]
-
Appretech Scientific Limited. (n.d.). 4-bromo-6-fluoro-1H-benzo[d][12][14][16]triazole. Product Catalog. [Link]
-
Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. Topics in Current Chemistry, 317, 33-59. [Link]
-
University of Cambridge. (n.d.). X-ray Facility fragment screening. Research Facilities at the Department of Biochemistry. [Link]
-
Hartshorn, M. J., et al. (2005). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Journal of Medicinal Chemistry, 48(2), 403-413. [Link]
-
Universal Biologicals. (n.d.). 4-Bromo-6-fluoro-1H-benzo[d][12][14][16]triazole (CS-B1114-100mg). Product Information. [Link]
-
ResearchGate. (n.d.). Fragment-based drug discovery of triazole inhibitors to block PDEδ-RAS protein-protein interaction. Request PDF. [Link]
-
Chen, Y., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 203. [Link]
-
Chen, Y., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 203. [Link]
-
Wijeyewickrema, L. C., & Rallapalli, G. (2022). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Neuroscience, 16, 968037. [Link]
-
de Vlieger, D., et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Letters, 595(16), 2115-2132. [Link]
Sources
- 1. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray Facility fragment screening | Research Facilities at the Department of Biochemistry [facilities.bioc.cam.ac.uk]
- 8. Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. appretech.com [appretech.com]
- 10. 937013-96-2|4-Bromo-6-fluoro-1H-benzo[d][1,2,3]triazole|BLD Pharm [bldpharm.com]
- 11. echemi.com [echemi.com]
- 12. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragment screening by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fragment-based screening using surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. XChem crystallographic fragment screening [protocols.io]
- 17. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 19. pharmacyjournal.org [pharmacyjournal.org]
Application Notes and Protocols for the N-Arylation of 4-Bromo-6-fluoro-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Synthesis of N-Aryl Benzotriazoles
N-Aryl benzotriazoles are a class of heterocyclic compounds that hold significant importance in the landscape of medicinal chemistry and materials science. Their unique structural motif is a cornerstone in the development of a wide array of therapeutic agents, including antivirals, anti-inflammatories, and kinase inhibitors. The strategic introduction of aryl substituents onto the benzotriazole core allows for the fine-tuning of a molecule's physicochemical properties, thereby optimizing its biological activity and pharmacokinetic profile.
This guide provides a comprehensive overview and detailed experimental procedures for the N-arylation of a particularly relevant, yet challenging substrate: 4-Bromo-6-fluoro-1H-benzo[d]triazole. The presence of electron-withdrawing bromo and fluoro substituents on the benzotriazole ring influences its reactivity and presents unique considerations for regioselectivity. We will explore and compare three of the most powerful and widely adopted methodologies for C-N bond formation: the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling.
The protocols and insights provided herein are designed to be a practical resource for researchers at the bench, offering not just a series of steps, but a deeper understanding of the chemical principles that underpin these powerful transformations.
Understanding the Substrate: 4-Bromo-6-fluoro-1H-benzo[d]triazole
The reactivity of 4-Bromo-6-fluoro-1H-benzo[d]triazole in N-arylation reactions is dictated by several key factors:
-
Tautomerism: Like other benzotriazoles, this substrate exists as a mixture of tautomers, primarily the 1H and 2H forms. The position of arylation (N1 or N2) is a critical consideration.
-
Electronic Effects: The bromo and fluoro substituents are electron-withdrawing, which decreases the electron density of the benzotriazole ring system. This can impact the nucleophilicity of the nitrogen atoms and the susceptibility of the aromatic ring to certain side reactions.
-
Regioselectivity: The position of the substituents at C4 and C6 can influence the steric and electronic environment around the N1 and N2 positions, potentially leading to preferential formation of one regioisomer over the other. Generally, for unsymmetrical benzotriazoles, a mixture of N1 and N2 arylated products can be expected, with the N1 isomer often being the major product in copper-catalyzed reactions.[1]
Comparative Overview of N-Arylation Methodologies
The choice of N-arylation method is a critical decision in the synthetic workflow, with each approach offering distinct advantages and disadvantages. Below is a comparative summary to guide your selection.
| Methodology | Catalyst System | Typical Coupling Partner | Key Advantages | Potential Challenges |
| Buchwald-Hartwig Amination | Palladium / Phosphine Ligand | Aryl Halides (Br, Cl, I), Triflates | Broad substrate scope, high functional group tolerance, generally milder conditions than Ullmann.[2] | Cost of palladium and specialized ligands, sensitivity to air and moisture. |
| Ullmann Condensation | Copper (CuI, Cu₂O, etc.) / Ligand | Aryl Halides (I, Br) | Cost-effective catalyst, often robust for specific substrates.[3] | Often requires higher temperatures, can have limited substrate scope and functional group tolerance.[3] |
| Chan-Lam Coupling | Copper (Cu(OAc)₂, CuI) / Ligand | Arylboronic Acids | Mild reaction conditions (often room temperature, open to air), tolerates a wide range of functional groups.[4] | Can be sensitive to the nature of the boronic acid and the nucleophile. |
Experimental Protocols
The following protocols are presented as robust starting points for the N-arylation of 4-Bromo-6-fluoro-1H-benzo[d]triazole. Optimization of reaction parameters may be necessary for specific aryl coupling partners.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This method is highly versatile and often the first choice for complex substrates due to its broad functional group tolerance. The choice of phosphine ligand is crucial for catalytic efficiency.
Reaction Scheme:
Materials:
-
4-Bromo-6-fluoro-1H-benzo[d]triazole
-
Aryl Halide (e.g., Aryl Bromide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 4-Bromo-6-fluoro-1H-benzo[d]triazole (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Catalyst Addition: To this mixture, add Pd₂(dba)₃ (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 12 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-bromo-6-fluoro-1H-benzo[d]triazole.
Causality Behind Experimental Choices:
-
Palladium Precatalyst and Ligand: Pd₂(dba)₃ is a common and effective Pd(0) source. Xantphos is a bulky, electron-rich ligand that promotes both the oxidative addition of the aryl halide and the reductive elimination of the product, which are key steps in the catalytic cycle.[2]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the benzotriazole, facilitating its coordination to the palladium center.
-
Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical and cost-effective method for C-N bond formation. Modern protocols often employ ligands to improve reaction efficiency and lower the required temperature.
Reaction Scheme:
Materials:
-
4-Bromo-6-fluoro-1H-benzo[d]triazole
-
Aryl Iodide
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline (or other suitable ligand)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a sealable reaction tube, add 4-Bromo-6-fluoro-1H-benzo[d]triazole (1.0 mmol, 1.0 equiv.), the aryl iodide (1.5 mmol, 1.5 equiv.), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous DMF (5 mL).
-
Inert Atmosphere: Purge the tube with an inert gas and seal it.
-
Reaction: Heat the reaction mixture to 120-140 °C with stirring. Monitor the progress by TLC or LC-MS. Reaction times can range from 24 to 48 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water (3 x 20 mL) to remove DMF, followed by a wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Copper Catalyst and Ligand: CuI is a common and inexpensive copper source for Ullmann reactions. 1,10-Phenanthroline is a bidentate nitrogen ligand that can stabilize the copper catalyst and accelerate the reaction.[3]
-
Base: Potassium carbonate is a mild and inexpensive base suitable for this transformation.
-
Solvent: DMF is a polar aprotic solvent that can facilitate the dissolution of the reactants and the reaction progress at elevated temperatures.
-
Aryl Halide: Aryl iodides are generally more reactive than aryl bromides in Ullmann-type couplings.
Protocol 3: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)
The Chan-Lam coupling offers the significant advantage of often proceeding under mild, aerobic conditions, making it an attractive and operationally simple method.
Reaction Scheme:
Materials:
-
4-Bromo-6-fluoro-1H-benzo[d]triazole
-
Arylboronic Acid
-
Copper(II) Acetate (Cu(OAc)₂)
-
Pyridine (or other suitable base/ligand)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Molecular Sieves (4Å)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask open to the air, combine 4-Bromo-6-fluoro-1H-benzo[d]triazole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and Cu(OAc)₂ (1.0 mmol, 1.0 equiv.).
-
Solvent and Base Addition: Add DCM or MeOH (10 mL) and pyridine (2.0 mmol, 2.0 equiv.).
-
Drying Agent: Add activated 4Å molecular sieves to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 24 to 72 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Copper Source: Cu(OAc)₂ is a readily available and effective catalyst for Chan-Lam couplings.[4]
-
Base/Ligand: Pyridine can act as both a base to deprotonate the benzotriazole and a ligand to coordinate with the copper center, facilitating the catalytic cycle.
-
Solvent: DCM and MeOH are common solvents for Chan-Lam reactions, and the choice may depend on the solubility of the specific substrates.
-
Molecular Sieves: These are added to remove water, which can sometimes interfere with the reaction by promoting protodeborylation of the arylboronic acid.
Visualization of Experimental Workflows and Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general experimental workflow and the catalytic cycles of the discussed N-arylation reactions.
Experimental Workflow
Caption: General experimental workflow for N-arylation reactions.
Catalytic Cycles
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Ullmann condensation.
Caption: The catalytic cycle of the Chan-Lam coupling.
Conclusion
The N-arylation of 4-Bromo-6-fluoro-1H-benzo[d]triazole is a critical transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has provided a detailed overview of three powerful synthetic methodologies: the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling. Each method offers a unique set of advantages and challenges, and the choice of protocol will depend on the specific requirements of the synthesis, including substrate scope, desired reaction conditions, and cost considerations. The provided step-by-step protocols, along with the explanations of the underlying chemical principles, are intended to empower researchers to confidently approach the N-arylation of this and other challenging heterocyclic substrates.
References
Sources
- 1. The Disappearing Director: The Case of Directed N-Arylation via a Removable Hydroxyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An organoselenium-catalyzed N1- and N2-selective aza-Wacker reaction of alkenes with benzotriazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol Guide: Comprehensive Analytical Characterization of 4-Bromo-6-fluoro-1H-benzo[d]triazole and its Synthetic Intermediates
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis, purification, and analysis of novel heterocyclic compounds.
Abstract: 4-Bromo-6-fluoro-1H-benzo[d]triazole is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science.[1][2][3] Its utility in drug development hinges on the precise control and unambiguous confirmation of its chemical structure, purity, and solid-state properties. This guide provides a comprehensive suite of analytical techniques and detailed protocols for the thorough characterization of 4-Bromo-6-fluoro-1H-benzo[d]triazole and its synthetic products. The methodologies detailed herein are designed to ensure the highest standards of scientific integrity and reproducibility, from initial structural elucidation to final purity assessment.
Introduction: The Critical Role of Analytical Characterization
The biological activity and safety profile of any pharmacologically active compound are intrinsically linked to its molecular structure and purity. For substituted benzotriazoles like 4-Bromo-6-fluoro-1H-benzo[d]triazole, the specific arrangement of the bromo and fluoro substituents on the benzene ring is critical for its intended interactions with biological targets.[1] Furthermore, undetected impurities, isomers, or polymorphic forms can lead to inconsistent experimental results, diminished efficacy, or unforeseen toxicity.
This application note presents a multi-faceted analytical workflow. It is designed to provide orthogonal data points that, when combined, create a comprehensive and validated profile of the target compound. We will delve into the "why" behind the selection of each technique and the specific experimental parameters, empowering the researcher to not only follow a protocol but to understand and adapt it to their specific research needs.
The Analytical Workflow: A Multi-Technique Approach
A robust characterization of 4-Bromo-6-fluoro-1H-benzo[d]triazole necessitates a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data ensures a comprehensive understanding of the material.
Caption: Integrated workflow for the comprehensive characterization of 4-Bromo-6-fluoro-1H-benzo[d]triazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds in solution. For 4-Bromo-6-fluoro-1H-benzo[d]triazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous structure confirmation.[3]
Expertise & Experience: The presence of both fluorine and bromine atoms, along with the triazole ring, creates a unique electronic environment. ¹⁹F NMR is particularly valuable due to its high sensitivity and wide chemical shift range, providing a clear window into the fluorine's local environment.[4][5] The coupling patterns between ¹H, ¹³C, and ¹⁹F nuclei are critical for confirming the substitution pattern on the aromatic ring.
Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical; DMSO-d₆ is often suitable for benzotriazoles as it can solubilize a wide range of polarities and the N-H proton is often clearly visible.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrumental Parameters (Illustrative for a 500 MHz Spectrometer):
-
¹H NMR:
-
Acquire a standard proton spectrum to observe the aromatic and N-H protons.
-
Expected Observations: Look for distinct signals in the aromatic region (typically 7.0-8.5 ppm). The N-H proton of the triazole ring can be broad and its chemical shift is highly dependent on concentration and solvent (often >10 ppm in DMSO-d₆).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Observations: Observe distinct signals for each carbon atom. The carbons directly attached to bromine and fluorine will show characteristic chemical shifts and C-F coupling.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F spectrum.[6]
-
Expected Observations: A single resonance for the fluorine atom. Its chemical shift will be indicative of the electronic environment.
-
-
2D NMR (COSY, HSQC, HMBC):
-
These experiments are invaluable for definitively assigning proton and carbon signals and confirming connectivity, especially in cases of complex splitting patterns.
-
-
| Nucleus | Typical Chemical Shift Range (ppm) | Expected Multiplicity & Coupling |
| ¹H (Aromatic) | 7.0 - 8.5 | Doublets or more complex patterns due to H-H and H-F coupling. |
| ¹H (N-H) | >10 (in DMSO-d₆) | Broad singlet. |
| ¹³C (Aromatic) | 100 - 150 | Signals will show C-F coupling (¹JCF, ²JCF, etc.). The carbon attached to bromine (C-Br) will be shifted upfield. |
| ¹⁹F | -100 to -130 (relative to CFCl₃) | Singlet (if proton-decoupled) or a multiplet due to coupling with aromatic protons. |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Expertise & Experience: The presence of bromine is a key diagnostic feature in mass spectrometry. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[7] This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion peak (M) is accompanied by an (M+2) peak of nearly equal intensity. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[7]
Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Method:
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a common and effective method.[8][9]
-
Ionization Mode: Positive ion mode is typically used for benzotriazoles, as the triazole nitrogens can be readily protonated.
-
Mass Analyzer: A high-resolution mass analyzer (e.g., Orbitrap or TOF) is recommended for accurate mass measurement.
-
Data Analysis:
-
Look for the molecular ion peak [M+H]⁺.
-
Confirm the characteristic isotopic pattern for a single bromine atom (two peaks of ~1:1 intensity, separated by 2 m/z units).[7]
-
Use the accurate mass data from HRMS to confirm the elemental formula (C₆H₄BrFN₃).
-
-
| Ion | Calculated Exact Mass | Expected Isotopic Pattern |
| [C₆H₄⁷⁹BrFN₃+H]⁺ | 215.9627 | Major peak at this m/z. |
| [C₆H₄⁸¹BrFN₃+H]⁺ | 217.9607 | Peak of ~98% relative intensity to the 215.9627 peak. |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is an essential technique for determining the purity of the synthesized compound and for quantifying any impurities.[10][11] A well-developed HPLC method can separate the target compound from starting materials, by-products, and isomers.
Expertise & Experience: Reversed-phase HPLC with a C18 column is the most common starting point for the analysis of benzotriazole derivatives.[12][13] The mobile phase composition (typically a mixture of water and acetonitrile or methanol) and gradient elution profile must be optimized to achieve good separation and peak shape. UV detection is suitable as the benzotriazole ring system is chromophoric.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation:
-
An HPLC or UPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[13]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
The acidic modifier helps to ensure sharp, symmetrical peaks by suppressing the ionization of any residual silanol groups on the stationary phase.
-
-
Chromatographic Conditions (Illustrative):
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215-230 nm, or determined by a UV scan of the analyte.[12]
-
Injection Volume: 5-10 µL.
-
Gradient Elution: A typical gradient might start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions. This will need to be optimized.
-
-
Data Analysis:
-
The purity of the sample is determined by the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For regulatory purposes, a reference standard is required for quantitative analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14][15] It serves as a valuable confirmation of the key structural features of 4-Bromo-6-fluoro-1H-benzo[d]triazole.
Protocol: FTIR Analysis
-
Sample Preparation:
-
For solid samples, Attenuated Total Reflectance (ATR) is the most convenient method. Place a small amount of the dry powder directly onto the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before running the sample.
-
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (triazole) | 3300 - 3500 (can be broad)[16] |
| C-H Stretch (aromatic) | 3000 - 3100 |
| N=N Stretch (triazole ring) | 1400 - 1600 |
| C=C Stretch (aromatic ring) | 1450 - 1600 |
| C-F Stretch | 1000 - 1300 |
| C-Br Stretch | 500 - 650 |
Advanced Characterization: Thermal Analysis and X-ray Crystallography
For drug development and materials science applications, understanding the solid-state properties of a compound is crucial.
Thermal Analysis (DSC/TGA)
-
Differential Scanning Calorimetry (DSC): Determines the melting point, purity, and can identify polymorphic transitions.[17][18] The DSC thermogram of a pure, crystalline compound should show a single, sharp endothermic peak corresponding to its melting point.
-
Thermogravimetric Analysis (TGA): Measures the thermal stability of the compound by monitoring its mass as a function of temperature.[19][20] This analysis reveals the decomposition temperature.
Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).[19]
-
For DSC, heat through the expected melting point. For TGA, heat to a temperature where complete decomposition is expected (e.g., 500 °C).[19]
Single-Crystal X-ray Crystallography
This is the definitive technique for determining the three-dimensional structure of a molecule in the solid state.[21][22] It provides precise information on bond lengths, bond angles, and intermolecular interactions.
Protocol:
-
Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Mount the crystal on a goniometer and place it in an X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in the X-ray beam.
-
Process the data and solve the crystal structure using specialized software.
Caption: Decision logic for the analytical characterization of synthesized products.
Conclusion
The comprehensive characterization of 4-Bromo-6-fluoro-1H-benzo[d]triazole is a non-negotiable aspect of its development for any scientific application. By employing a synergistic combination of NMR, MS, HPLC, FTIR, and thermal analysis, researchers can build a complete and validated profile of their compound. For definitive structural proof, single-crystal X-ray crystallography remains the unparalleled gold standard. The protocols and insights provided in this guide are intended to equip scientists with the necessary tools to ensure the quality, integrity, and reproducibility of their research.
References
- CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof - Google Patents.
-
FTIR spectrum of the Benzotriazole powder. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
FTIR spectrum of benzotriazole. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
FTIR spectrum of N–H stretching vibrations of benzotriazole in the gas... - ResearchGate. Available at: [Link]
-
Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed. Available at: [Link]
-
Determination of Benzotriazole by HPLC. Available at: [Link]
-
Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography - ResearchGate. Available at: [Link]
-
Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment - ResearchGate. Available at: [Link]
-
TGA and DSC profi les of 1-( N -benzyloxycarbamoyl) benzotriazole ( 1 ). - ResearchGate. Available at: [Link]
-
4-bromo-6-fluoro-1H-benzo[d][12][14][15]triazole - Appretech Scientific Limited. Available at: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. Available at: [Link]
-
Benzotriazole is thermally more stable than 1,2,3-triazole | Request PDF - ResearchGate. Available at: [Link]
-
Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy - PubMed. Available at: [Link]
-
(PDF) Thermal Study of Two Benzotriazole Derivatives - ResearchGate. Available at: [Link]
-
PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM - YouTube. Available at: [Link]
-
¹H-NMR of: (A) reaction mixture of benzotriazole (1a) with... - ResearchGate. Available at: [Link]
-
DSC thermograms of: a) 1-( N -benzyloxycarbamoyl) benzotriazole ( 1 )... - ResearchGate. Available at: [Link]
-
1H-Benzotriazole - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
-
4-Bromo-6-fluoro-1H-benzo[d][12][14][15]triazole (CS-B1114-100mg) - Universal Biologicals. Available at: [Link]
-
6-BROMO-1H-BENZOTRIAZOLE - Optional[MS (GC)] - Spectrum - SpectraBase. Available at: [Link]
-
Benzotriazole: An overview on its versatile biological behavior - PMC - PubMed Central. Available at: [Link]
-
(PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available at: [Link]
-
DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - MDPI. Available at: [Link]
-
OVERVIEW OF BENZOTRIAZOLE . - IJNRD. Available at: [Link]
-
Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC - NIH. Available at: [Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press. Available at: [Link]
-
(PDF) NMR Evidence for Cationic Behaviour of the Benzotriazole Ring in Novel α-(benzotriazol-1-yl)-N-acylglycines - ResearchGate. Available at: [Link]
-
Bromo pattern in Mass Spectrometry - YouTube. Available at: [Link]
-
Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed. Available at: [Link]
-
Synthesis and characterization of an organic reagent 4-(6-bromo-2-benzothiazolylazo) pyrogallol and its analytical application - PubMed. Available at: [Link]
Sources
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Benzotriazole by HPLC [lhjyhxfc.mat-test.com]
- 11. researchgate.net [researchgate.net]
- 12. CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
scale-up synthesis of 4-Bromo-6-fluoro-1h-benzo[d]triazole derivatives
An In-Depth Guide to the Scale-Up Synthesis of 4-Bromo-6-fluoro-1H-benzo[d]triazole Derivatives
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Substituted Benzotriazoles
The benzotriazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Specifically, the introduction of halogen atoms like bromine and fluorine onto the benzotriazole core can significantly modulate the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 4-Bromo-6-fluoro-1H-benzo[d]triazole is a key intermediate for building a library of such compounds, making a robust, safe, and scalable synthetic protocol essential for drug discovery and development professionals.
This application note provides a comprehensive guide to the scale-up synthesis of 4-Bromo-6-fluoro-1H-benzo[d]triazole and its subsequent derivatization. It moves beyond a simple recitation of steps to explain the underlying chemical principles, process safety imperatives, and optimization strategies essential for transitioning from laboratory-scale experiments to pilot-plant production.
Part 1: The Synthetic Blueprint: Mechanism and Strategy
The synthesis of 4-Bromo-6-fluoro-1H-benzo[d]triazole is most efficiently achieved through a two-stage conceptual process: the formation of the heterocyclic triazole ring system from a substituted o-phenylenediamine, followed by potential derivatization at the nitrogen positions.
The Core Synthesis: Diazotization and Intramolecular Cyclization
The foundational method for constructing the 1H-benzotriazole ring system involves the diazotization of an o-phenylenediamine precursor, in this case, 3-Bromo-5-fluoro-benzene-1,2-diamine.[1]
The Mechanism Unveiled: The reaction proceeds through a well-established pathway:
-
Generation of the Diazotizing Agent: In an acidic medium (typically acetic or hydrochloric acid), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).
-
Diazotization: One of the primary amino groups of the o-phenylenediamine acts as a nucleophile, attacking the nitrous acid to form an N-nitrosamine intermediate. This rapidly rearranges and eliminates water to yield a diazonium salt.
-
Intramolecular Cyclization: The second, adjacent amino group then performs a nucleophilic attack on the diazonium group. This intramolecular cyclization is the key ring-forming step.
-
Deprotonation: A final deprotonation step re-establishes the aromaticity of the system, yielding the stable 4-Bromo-6-fluoro-1H-benzo[d]triazole product.[1]
Caption: Reaction mechanism for benzotriazole core synthesis.
Strategies for Derivatization
Once the core 4-Bromo-6-fluoro-1H-benzo[d]triazole is synthesized, a diverse library of derivatives can be accessed. A common and effective method is N-alkylation or N-acylation, where the proton on one of the triazole nitrogens is replaced with an alkyl or acyl group. This is typically achieved by treating the benzotriazole with a suitable base (e.g., potassium carbonate, sodium hydride) to form the benzotriazolide anion, which then acts as a nucleophile to attack an alkyl halide or acyl chloride.
Part 2: Process Safety and Scale-Up: From Bench to Bulk
Scaling up chemical reactions introduces challenges not always apparent at the lab scale, primarily related to heat management and the handling of hazardous intermediates.[4] The synthesis of benzotriazoles via diazotization is a process that demands rigorous safety protocols.
The Critical Hazard: Diazonium Salt Instability
Aromatic diazonium salts are notoriously high-energy intermediates. Their instability presents a significant risk, as they can decompose exothermically and, if isolated or allowed to dry, can be shock-sensitive and explosive.[5][6]
Causality and Mitigation:
-
Thermal Decomposition: The primary danger is uncontrolled thermal decomposition, which leads to the rapid evolution of nitrogen gas (N₂) and a potential pressure buildup, creating a risk of reactor failure.[6] The key to preventing this is strict temperature control . The diazotization reaction must be maintained at low temperatures, typically between 0°C and 5°C, to ensure the diazonium salt is formed and consumed in a controlled manner.[7][8]
-
Engineering Controls for Scale-Up:
-
Reactor Design: The reactor must have an efficient cooling system (e.g., a jacketed reactor with a powerful chiller) and be equipped with a reliable pressure relief system.
-
Reagent Addition: Slow, subsurface addition of the sodium nitrite solution is critical to control the exothermic reaction rate and prevent localized "hot spots."
-
No Isolation: The diazonium salt should always be generated and used in situ. Procedures must be designed to avoid any possibility of its precipitation or isolation.[7]
-
Material Handling: To minimize friction or mechanical shock, transfers of the diazonium salt solution, if necessary, should be performed using vacuum rather than mechanical pumps. Diaphragm valves are recommended as they reduce the risk of depositing and trapping potentially explosive solids.[5]
-
General Principles for Safe Scaling
-
Incremental Scaling: Never jump directly from a 1-gram scale to a 1-kilogram scale. Increase the reaction size incrementally, by a factor of no more than three to five at each step, carefully monitoring for any changes in reaction behavior.[4]
-
Solvent Volume: Ensure a sufficient volume of solvent is used. Solvents act as a heat sink, helping to absorb the heat generated during the reaction and making temperature control more manageable.[4]
-
Headspace: Leave adequate headspace in the reactor to accommodate any potential gas evolution or foaming.[4]
Part 3: Detailed Scale-Up Protocol
This protocol details a robust procedure for the synthesis of 4-Bromo-6-fluoro-1H-benzo[d]triazole on a multi-gram scale.
Synthesis of 4-Bromo-6-fluoro-1H-benzo[d]triazole
Materials & Equipment:
-
Chemicals:
-
3-Bromo-5-fluoro-benzene-1,2-diamine
-
Glacial Acetic Acid (CH₃COOH)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
-
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.
-
Chiller/circulator for the reactor jacket.
-
Buchner funnel and vacuum flask.
-
Vacuum oven.
-
Experimental Procedure:
-
Reactor Setup: Charge the jacketed reactor with 3-Bromo-5-fluoro-benzene-1,2-diamine (1.0 eq) and glacial acetic acid (approx. 5-10 volumes relative to the diamine).
-
Initial Cooling: Begin stirring and cool the reactor contents to 0-5°C using the chiller.
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of deionized water (approx. 2-3 volumes).
-
Diazotization (Critical Step): Once the reactor temperature is stable below 5°C, begin the slow, dropwise addition of the sodium nitrite solution via the addition funnel. The internal temperature must be rigorously maintained below 5°C throughout the addition. The rate of addition is dictated by the ability of the cooling system to dissipate the heat of reaction.
-
Reaction Stirring: After the addition is complete, continue to stir the mixture at 0-5°C for an additional 60-90 minutes to ensure the reaction goes to completion.
-
Cyclization: Turn off the chiller and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: Slowly pour the reaction mixture into a larger vessel containing a significant volume of cold deionized water (approx. 10-20 times the reaction volume) with stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of deionized water to remove residual acetic acid and inorganic salts.
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.
Caption: Experimental workflow for scale-up synthesis.
Part 4: Data, Characterization, and Optimization
The success of a scale-up synthesis is measured by yield, purity, and reproducibility.
Typical Reaction Parameters & Results
| Parameter | Specification | Rationale |
| Scale | 100 g (Example) | Demonstrates scalability beyond benchtop. |
| 3-Bromo-5-fluoro-diamine | 100 g (0.488 mol) | Starting material, 1.0 equivalent. |
| Sodium Nitrite | 35.3 g (0.512 mol) | 1.05 equivalents to ensure full conversion. |
| Glacial Acetic Acid | 750 mL | Solvent and acid catalyst. |
| Reaction Temperature | 0-5°C | Critical for controlling diazonium intermediate stability.[7] |
| Addition Time | 1-2 hours | Ensures heat can be effectively removed. |
| Typical Yield | 85-95% | Indicates an efficient chemical transformation. |
| Purity (by HPLC) | >98% | High purity suitable for subsequent derivatization. |
Product Characterization
The identity and purity of the final product, 4-Bromo-6-fluoro-1H-benzo[d]triazole, must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
References
-
Al-Masoudi, N. A. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. PubMed Central. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Retrieved from [Link]
-
ACS Publications. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. Available at: [Link]
-
University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Update on the Synthesis of Pyrrolo[9][10]benzodiazepines. PubMed Central. Available at: [Link]
-
ACS Publications. (n.d.). New Synthetic Routes to Triazolo-benzodiazepine Analogues. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Benzo[1,2-d:4,5-d′]bis([9][11][12]thiadiazole) and Its Bromo Derivatives. PubMed Central. Available at: [Link]
-
ResearchGate. (2016). Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. Retrieved from [Link]
-
MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Processes. Available at: [Link]
-
Royal Society of Chemistry. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. RSC Advances. Available at: [Link]
-
ACS Publications. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. Available at: [Link]
-
GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]
-
YouTube. (2022). Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis | AM Academy. Retrieved from [Link]
-
OpenStax. (2023). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one [smolecule.com]
- 3. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 4. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. ias.ac.in [ias.ac.in]
- 11. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-6-fluoro-1H-benzo[d]triazole
<_ _>
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Bromo-6-fluoro-1H-benzo[d]triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this specific transformation. The unique electronic properties of this substrate, characterized by the electron-withdrawing nature of the fluoro group and the triazole ring, present specific challenges that require careful consideration of reaction parameters.
I. Understanding the System: Key Challenges
The Suzuki coupling of 4-Bromo-6-fluoro-1H-benzo[d]triazole involves the palladium-catalyzed reaction between the brominated benzotriazole and a suitable organoboron reagent.[1][2] The electron-deficient nature of the benzotriazole ring can influence the reactivity of the C-Br bond, while the acidic N-H proton of the triazole ring can complicate the reaction by interacting with the basic conditions required for the catalytic cycle.
II. Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with 4-Bromo-6-fluoro-1H-benzo[d]triazole showing low to no conversion?
A1: Several factors can contribute to low or no conversion:
-
Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a high-quality catalyst and consider using a pre-catalyst for better consistency.[3]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[2] For electron-deficient substrates, bulky and electron-rich phosphine ligands are often beneficial.
-
Base Strength: The base is critical for the transmetalation step.[4][5] If the base is too weak, this step can be slow or inefficient. Conversely, a base that is too strong can lead to side reactions.
-
Solvent System: The choice of solvent can significantly impact the solubility of reagents and the reaction rate. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic substrates and the inorganic base.[2][6]
-
Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate, but excessive heat can lead to catalyst decomposition and side product formation.
Q2: I am observing significant amounts of debromination of my starting material. What is the cause and how can I prevent it?
A2: Debromination, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in Suzuki couplings.[3][6] It can be caused by:
-
Hydride Sources: The presence of hydride sources in the reaction mixture, which can arise from certain solvents or bases, can lead to reductive dehalogenation.
-
Catalyst-Mediated Pathway: The palladium catalyst itself can participate in a pathway that leads to debromination.
To minimize debromination, you can:
-
Use Anhydrous Solvents: Ensure your solvents are thoroughly dried and degassed.
-
Optimize the Base: Use a non-nucleophilic base and carefully control its stoichiometry.
-
Choose the Right Ligand: Bulky ligands can sometimes suppress this side reaction.
Q3: My desired product is difficult to purify from the reaction mixture. What are some common impurities and how can I improve the purification process?
A3: Common impurities include unreacted starting materials, homocoupled products (dimers of the boronic acid or the bromo-benzotriazole), and debrominated starting material.[7] Purification can be challenging due to the similar polarities of these compounds. Consider the following purification strategies:
-
Column Chromatography: This is the most common method. Experiment with different solvent systems to achieve optimal separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[8][9]
-
Acid-Base Extraction: The acidic N-H of the benzotriazole ring can be exploited for purification. By treating the crude mixture with a dilute base, the benzotriazole derivatives can be deprotonated and extracted into an aqueous layer, leaving non-acidic impurities in the organic layer. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of 4-Bromo-6-fluoro-1H-benzo[d]triazole.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Very Low Conversion | 1. Inactive Catalyst | • Use a fresh batch of palladium catalyst. • Consider using a more active pre-catalyst like a Buchwald pre-catalyst.[10] • Ensure proper degassing to prevent catalyst oxidation. |
| 2. Inappropriate Ligand | • Screen different phosphine ligands. Start with a common one like PPh₃, then try more electron-rich and bulky ligands such as SPhos or XPhos.[3] | |
| 3. Insufficiently Basic Conditions | • Use a stronger base (e.g., K₃PO₄, Cs₂CO₃).[11] • Ensure the base is fully dissolved; a phase-transfer catalyst might be necessary if using a biphasic system. | |
| 4. Low Reaction Temperature | • Gradually increase the reaction temperature in 10°C increments. Monitor for product formation and decomposition. | |
| Formation of Side Products | 1. Homocoupling of Boronic Acid | • Use a slight excess (1.1-1.2 equivalents) of the boronic acid. • Ensure slow addition of the boronic acid to the reaction mixture. |
| 2. Debromination of Starting Material | • Use rigorously dried and degassed solvents. • Try a milder base (e.g., K₂CO₃).[11] • Consider a different palladium source and ligand combination. | |
| 3. Protodeboronation of Boronic Acid | • Use the boronic acid pinacol ester instead of the free acid, as esters are often more stable.[12] • Minimize the amount of water in the reaction if possible, or use anhydrous conditions. | |
| Difficult Purification | 1. Co-elution of Product and Impurities | • Optimize the mobile phase for column chromatography. A gradient elution might be necessary. • Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| 2. Presence of Palladium Residues | • Filter the crude reaction mixture through a pad of Celite® to remove precipitated palladium black. • Consider a charcoal treatment of the crude product solution. | |
| 3. Emulsion during Workup | • Add brine to the aqueous layer to break the emulsion. • Filter the entire mixture through Celite®. |
IV. Optimized Experimental Protocol
This protocol provides a starting point for the Suzuki coupling of 4-Bromo-6-fluoro-1H-benzo[d]triazole. Optimization may be required depending on the specific boronic acid used.
Materials:
-
4-Bromo-6-fluoro-1H-benzo[d]triazole
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-6-fluoro-1H-benzo[d]triazole (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
V. Visualizing the Process
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1][5][13]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Tree
This diagram provides a logical workflow for addressing common issues in the Suzuki coupling of 4-Bromo-6-fluoro-1H-benzo[d]triazole.
Caption: A decision tree for troubleshooting the Suzuki coupling reaction.
VI. References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Google Patents. Method for purification of benzotriazole derivative.
-
Google Patents. Purification of benzotriazole.
-
ResearchGate. Screening of palladium catalysts for the Suzuki coupling of... [Link]
-
National Institutes of Health. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ijariie. A Review on: Synthesis of Benzotriazole. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
ResearchGate. Denitrogenative Suzuki and Carbonylative Suzuki Coupling Reactions of Benzotriazoles with Boronic Acids. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Semantic Scholar. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. [Link]
-
Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Royal Society of Chemistry. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. [Link]
-
ResearchGate. Improved Palladium Catalysis in Suzuki‐Type Coupling of Benzotriazinones for o‐Aryl/Alkenyl Benzamides. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]
-
PubMed. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
GSC Online Press. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
ResearchGate. The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c... [Link]
-
National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
ACS Publications. Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. [Link]
-
ACS Publications. N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijariie.com [ijariie.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: 4-Bromo-6-fluoro-1H-benzo[d]triazole Synthesis
Welcome to the dedicated support center for the synthesis of 4-Bromo-6-fluoro-1H-benzo[d]triazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the issue of low yields. Here, we combine established chemical principles with practical, field-tested insights to help you optimize your reaction outcomes.
Introduction: The Challenge of Synthesizing 4-Bromo-6-fluoro-1H-benzo[d]triazole
4-Bromo-6-fluoro-1H-benzo[d]triazole is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. The synthesis typically proceeds via the diazotization of 3-bromo-5-fluoroaniline, followed by cyclization. However, this seemingly straightforward pathway is often plagued by issues such as the formation of unwanted regioisomers, incomplete diazotization, and decomposition of the diazonium intermediate, all contributing to diminished yields.
This guide provides a structured approach to troubleshooting these problems, grounded in mechanistic understanding and supported by detailed protocols.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction yields are consistently low (<40%). What are the most likely causes?
Low yields in this synthesis are most often traced back to three critical areas: suboptimal diazotization, premature decomposition of the diazonium salt, or inefficient cyclization.
-
Suboptimal Diazotization: The conversion of the amine group on 3-bromo-5-fluoroaniline to a diazonium salt is highly sensitive to temperature and acid concentration. If the temperature rises above the optimal 0-5 °C range, the nitrous acid (formed in situ from sodium nitrite and acid) can decompose. Similarly, insufficient acid can lead to incomplete protonation of the amine, hindering the reaction.
-
Diazonium Salt Instability: The diazonium intermediate is inherently unstable. Elevated temperatures can cause it to decompose back to the aniline or undergo unwanted side reactions before cyclization can occur.
-
Inefficient Cyclization: The final ring-closing step to form the triazole is a delicate intramolecular cyclization. The pH and temperature of the reaction medium are critical. If the conditions are not optimal, side reactions, such as the formation of phenols or other byproducts, can dominate.
Question 2: I'm observing the formation of a significant amount of a dark, tar-like byproduct. What is it and how can I prevent it?
The formation of dark, polymeric, or tar-like substances is a common indicator of diazonium salt decomposition and subsequent side reactions. These byproducts are often complex mixtures of azo compounds and phenolic resins.
Causality and Prevention:
-
Primary Cause: The primary reason for this is often loss of temperature control during the diazotization step. Even a brief spike in temperature above 5 °C can initiate rapid decomposition of the diazonium salt.
-
Preventative Measures:
-
Strict Temperature Control: Employ an ice-salt bath to maintain the reaction temperature between 0 and 5 °C throughout the sodium nitrite addition.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise and slowly to the aniline solution. This prevents localized "hot spots" where the temperature can spike.
-
Vigorous Stirring: Ensure the reaction mixture is well-stirred to promote efficient heat dissipation and uniform reagent mixing.
-
Question 3: How can I confirm the complete consumption of the starting aniline?
Monitoring the reaction progress is crucial. The persistence of the starting 3-bromo-5-fluoroaniline indicates incomplete diazotization.
Recommended Workflow: Reaction Monitoring
Caption: Workflow for monitoring the consumption of starting material.
Protocol for TLC Monitoring:
-
Sample Preparation: Carefully withdraw a small aliquot (a few drops) from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a saturated sodium bicarbonate solution to neutralize the acid and stop the reaction.
-
Extraction: Add a small amount of ethyl acetate to the quenched aliquot, vortex, and allow the layers to separate.
-
TLC Analysis: Spot the top organic layer on a silica gel TLC plate. Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) to develop the plate.
-
Visualization: Visualize the plate under UV light. The presence of a spot corresponding to the starting aniline indicates an incomplete reaction.
Question 4: What is the optimal pH for the cyclization step, and how do I maintain it?
The cyclization step to form the benzotriazole ring is highly pH-dependent. An acidic environment is required to keep the diazonium salt stable, but a near-neutral or slightly basic pH is often favored for the final intramolecular cyclization.
-
Optimal pH Range: While the initial diazotization is performed in strong acid, the cyclization is typically facilitated by raising the pH. A common strategy involves the addition of a base, such as sodium acetate or sodium carbonate, to buffer the solution. The optimal pH for cyclization is generally in the range of 4-6.
-
Maintaining pH: The slow, portion-wise addition of a saturated base solution allows for better control over the pH and temperature. It is advisable to monitor the pH using pH paper or a calibrated pH meter throughout the addition.
Frequently Asked Questions (FAQs)
-
Q: Can I use a different acid for the diazotization?
-
A: While hydrochloric acid is common, other non-nucleophilic strong acids like sulfuric acid can be used. However, the choice of acid can influence the stability of the diazonium salt and the nature of potential byproducts. It is recommended to stick to established protocols unless you have a specific reason to deviate.
-
-
Q: Is it necessary to isolate the diazonium salt before cyclization?
-
A: No, it is generally not recommended to isolate the diazonium salt. These intermediates are often explosive when dry and are best used in situ as a solution. The synthesis is designed as a one-pot or two-step, one-pot procedure for this reason.
-
-
Q: My final product is difficult to purify. What are some effective purification strategies?
-
A: Purification can indeed be challenging due to the presence of structurally similar byproducts.
-
Recrystallization: This is often the most effective method for obtaining a highly pure product. A solvent system like ethanol/water or toluene/hexanes can be effective.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography using a gradient of ethyl acetate in hexanes can separate the desired product from impurities.
-
-
Experimental Protocols
Protocol 1: Optimized Synthesis of 4-Bromo-6-fluoro-1H-benzo[d]triazole
This protocol incorporates the troubleshooting advice discussed above to maximize yield and purity.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Bromo-5-fluoroaniline | 190.02 | 10.0 g | 52.6 mmol |
| Concentrated HCl (37%) | 36.46 | 25 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.8 g | 55.1 mmol |
| Deionized Water | 18.02 | As needed | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Procedure:
-
Aniline Solution Preparation:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-bromo-5-fluoroaniline (10.0 g, 52.6 mmol) and deionized water (50 mL).
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add concentrated hydrochloric acid (25 mL) while maintaining the temperature below 5 °C. Stir until a fine slurry is formed.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (3.8 g, 55.1 mmol) in deionized water (15 mL).
-
Add the sodium nitrite solution dropwise to the aniline slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.
-
Confirm the completion of the reaction using the TLC monitoring protocol described in Question 3.
-
-
Cyclization and Isolation:
-
Slowly and carefully add a saturated solution of sodium bicarbonate to the reaction mixture to neutralize the excess acid. Monitor the pH and temperature, aiming for a final pH of ~7. Foaming will occur, so add the bicarbonate solution slowly.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
-
Purification:
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-Bromo-6-fluoro-1H-benzo[d]triazole.
-
References
-
Synthesis of Benzotriazole Derivatives. Organic Syntheses, Coll. Vol. 10, p.123 (2004); Vol. 79, p.109 (2002). [Link]
-
Aromatic Diazonium Salts: Synthesis, Reactions, and Applications. Chemistry Reviews, 92(2), 261-291 (1992). [Link]
-
Recent advances in the synthesis of benzotriazoles. RSC Advances, 6(81), 77894-77914 (2016). [Link]
Technical Support Center: Purification Strategies for 4-Bromo-6-fluoro-1H-benzo[d]triazole
Introduction
4-Bromo-6-fluoro-1H-benzo[d]triazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a critical building block in the synthesis of more complex molecules. However, its synthesis, typically involving the diazotization of the corresponding o-phenylenediamine, can yield a crude product contaminated with various impurities. These can include unreacted starting materials, positional isomers, and highly colored, tarry byproducts which are a known issue in benzotriazole preparations.[1]
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the successful purification of 4-Bromo-6-fluoro-1H-benzo[d]triazole. Our approach is rooted in explaining the causal mechanisms behind each step, empowering you to make informed decisions to overcome common and complex purification challenges.
Part 1: Frequently Asked Questions (FAQs) & Initial Workup
This section addresses the crucial first steps after synthesis to prepare your crude product for more rigorous purification.
Q1: My crude reaction mixture is a dark, viscous oil with some solids. What is my first step before attempting large-scale purification?
A: The initial goal is to remove inorganic salts, highly polar impurities, and residual reagents from the synthesis. A liquid-liquid extraction (LLE) workup is the most effective first step. The benzotriazole ring system has weakly acidic and basic properties, which can be exploited.
-
Scientific Rationale: The triazole protons (N-H) are weakly acidic, while the nitrogen atoms in the ring are Lewis bases. By carefully adjusting the pH of the aqueous phase, you can selectively protonate or deprotonate impurities or the product itself to move them between organic and aqueous layers.[2][3] Excess brominating agents, a common impurity, can be quenched with a reducing agent.
-
Recommended Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining elemental bromine (the brown/orange color should disappear).[4][5]
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid from the diazotization step.
-
Brine (saturated NaCl solution) to remove the bulk of the water from the organic phase.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
This process should yield a crude solid or oil that is now ready for further purification.
Q2: What are the most probable impurities in my crude 4-Bromo-6-fluoro-1H-benzo[d]triazole?
A: Understanding potential impurities is key to designing an effective purification strategy. The most common contaminants include:
-
Positional Isomers: Depending on the synthesis of the starting diamine, isomers such as 4-bromo-5-fluoro- or 7-bromo-5-fluoro-1H-benzo[d]triazole could be present. These often have very similar polarities, making them the most challenging impurities to remove.[6]
-
Unreacted Starting Materials: The precursor, 4-bromo-6-fluoro-benzene-1,2-diamine, may carry through the reaction if the diazotization is incomplete. This diamine is significantly more polar than the product.
-
Tarry Byproducts: Benzotriazole syntheses are notorious for producing dark, polymeric, or tar-like impurities, which are often poorly defined but can be removed.[1]
-
Reagents: Residual acids (from diazotization) and bromine.
Q3: Is recrystallization a viable option for this compound? How do I select the right solvent?
A: Yes, recrystallization is an excellent and highly recommended technique, especially if the crude product is a solid and you need to process a large quantity.[7] It is particularly effective at removing impurities with different solubility profiles, such as the more polar unreacted diamine and less polar non-aromatic contaminants.
-
The Principle of Solvent Selection: The ideal solvent is one in which 4-Bromo-6-fluoro-1H-benzo[d]triazole is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Impurities, conversely, should either be completely insoluble or remain soluble in the cold solvent.[8]
-
Screening Protocol:
-
Place a small amount of your crude material (20-30 mg) into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, or mixtures thereof) dropwise at room temperature until a slurry is formed.
-
Heat the tubes with agitation. A good candidate solvent will fully dissolve the compound at or near its boiling point.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
The solvent system that yields a high quantity of crystalline solid is the most suitable for recrystallization.
-
| Solvent System Examples for Screening |
| Isopropanol/Water |
| Toluene/Hexanes |
| Ethyl Acetate/Hexanes |
| Ethanol |
Part 2: Troubleshooting Guide for Column Chromatography
Flash column chromatography is the most powerful tool for separating closely related impurities like positional isomers from your target compound.[9] However, the unique properties of halogenated benzotriazoles can present challenges.
Q4: My compound is streaking badly on the silica TLC plate. What is causing this and how can I get clean spots?
A: Streaking is a classic sign of strong, undesirable interactions between your compound and the stationary phase.
-
Causality—The Acidic Nature of Silica: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The nitrogen atoms in the benzotriazole ring are basic and can undergo strong acid-base interactions or hydrogen bonding with these silanols. This causes a portion of the molecules to "stick" to the silica, leading to tailing or streaking instead of migrating as a compact band.[10]
-
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N) at a concentration of 0.5-2% is standard. The triethylamine will preferentially interact with the acidic sites on the silica, "masking" them and allowing your compound to elute cleanly.[10]
-
Switch to a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase. Neutral alumina is an excellent alternative for purifying basic compounds.[10] You will need to re-screen for an appropriate solvent system, as the elution order may change.
-
Q5: I have an impurity with an Rf value very close to my product. How can I improve the separation?
A: This is a common challenge, especially with positional isomers. The key is to enhance the small differences in polarity between the compounds.
-
Strategies for Improved Resolution:
-
Optimize the Solvent System: A good starting point for separation is to find a solvent system that gives your product an Rf of ~0.2-0.3 on the TLC plate.[9] Test different solvent combinations. For example, switching from an ethyl acetate/hexanes system to a DCM/methanol system can alter the selectivity and improve separation.
-
Use a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity over time. This will hold back the more polar compounds and can effectively resolve components with similar Rf values.[9][10]
-
Reduce the Sample Load: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the mass of crude material should be no more than 1-5% of the mass of the silica gel.[10]
-
Troubleshooting Chromatography: A Summary Table
| Issue | Possible Cause | Recommended Solution |
| Streaking / Tailing | Strong interaction with acidic silica gel.[10] | Add 0.5-2% triethylamine to the eluent. Alternatively, switch to a neutral alumina stationary phase.[10] |
| Poor Separation (Overlapping Spots) | Inappropriate solvent system or column overloading.[10] | Adjust the solvent system to achieve an Rf of 0.2-0.3 for the target compound.[9] Reduce the amount of sample loaded onto the column. Employ a gradient elution.[10] |
| Compound Not Eluting | Compound is too polar for the mobile phase or is irreversibly adsorbed.[10] | Drastically increase the polarity of the mobile phase (e.g., switch to 10-20% methanol in DCM). If decomposition is suspected, test stability on a TLC plate first, then consider switching to a less reactive stationary phase like neutral alumina.[10] |
| Cracks in the Silica Bed | Improper packing or heat generated during elution with certain solvents (like DCM). | Pack the column carefully as a slurry to avoid air pockets. If using DCM, run the column with gentle positive pressure to maintain a steady flow and minimize heat generation.[9] |
Part 3: Advanced Protocols & Workflows
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol details a standard procedure for purifying 4-Bromo-6-fluoro-1H-benzo[d]triazole on silica gel.
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., 30% Ethyl Acetate in Hexanes) that provides an Rf of ~0.25 for the product.
-
Prepare the bulk mobile phase by adding 1% triethylamine (Et₃N) to this solvent mixture (e.g., for 1 L of eluent, use 300 mL EtOAc, 690 mL Hexanes, and 10 mL Et₃N).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack a uniform, stable bed. Ensure no air bubbles or cracks are present.[11]
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or acetone).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.[9] This prevents dissolution issues at the top of the column.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Gently add the mobile phase and use positive pressure to begin eluting the compounds.
-
Collect fractions in an array of test tubes.
-
Monitor the separation by spotting fractions onto TLC plates.[11]
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure. The residual triethylamine is volatile and will be removed during this step.
-
The result should be your purified 4-Bromo-6-fluoro-1H-benzo[d]triazole. Confirm purity using methods like HPLC or NMR.[12]
-
Purification Decision Workflow
This diagram outlines the logical steps for choosing a purification strategy.
Sources
- 1. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Workup [chem.rochester.edu]
- 5. quora.com [quora.com]
- 6. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Purification [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
identifying byproducts in the synthesis of 4-Bromo-6-fluoro-1h-benzo[d]triazole derivatives
Technical Support Center: Synthesis of 4-Bromo-6-fluoro-1H-benzo[d]triazole Derivatives
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-bromo-6-fluoro-1H-benzo[d]triazole and its derivatives. The synthesis of halogenated benzotriazoles, while based on established chemical principles, is often accompanied by the formation of challenging byproducts. This document provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently encountered issues to facilitate efficient byproduct identification and purification.
Section 1: Understanding the Synthetic Landscape and Byproduct Genesis
The most common and cost-effective route to synthesizing benzotriazoles is through the diazotization of an o-phenylenediamine precursor, followed by an intramolecular cyclization.[1][2][3] In the case of 4-bromo-6-fluoro-1H-benzo[d]triazole, the synthesis begins with 4-bromo-6-fluoro-benzene-1,2-diamine. Nitrous acid, generated in situ from sodium nitrite and an acid (typically acetic acid), selectively diazotizes one of the amino groups.[3] This intermediate diazonium salt is generally unstable and readily undergoes intramolecular cyclization to form the stable triazole ring.[4]
However, the high reactivity of the diazonium intermediate is a double-edged sword, creating multiple pathways for side reactions if conditions are not rigorously controlled.
The primary challenges arise from three main sources: incomplete reactions, intermolecular side reactions of the diazonium salt, and the presence of impurities in the starting materials.[5] These can lead to a range of contaminants that complicate purification and compromise the final product's purity.
Table 1: Common Byproducts in the Synthesis of 4-Bromo-6-fluoro-1H-benzo[d]triazole
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Probable Origin & Characteristics |
|---|---|---|---|
| Unreacted Starting Material | C₆H₅BrFN₂ | 205.02 | Incomplete diazotization. More polar than the product on silica TLC. |
| Azo-Coupled Dimer | C₁₂H₆Br₂F₂N₄ | 428.02 | Reaction of the diazonium salt with unreacted diamine.[4] Highly colored (red/brown), often contributes to "tarry" consistency.[6] |
| 4-Bromo-6-fluoro-2-phenoxyaniline | C₁₂H₈BrFN₂O | 295.11 | Reaction of the diazonium salt with phenol (if present as an impurity) or hydrolysis byproduct. |
| Di-bromo-fluoro-benzotriazole | C₆H₂Br₂FN₃ | 294.91 | Presence of di-brominated diamine in the starting material.[5] |
| Isomeric Impurities | C₆H₃BrFN₃ | 216.01 | Use of impure starting materials containing positional isomers of the diamine.[7] |
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction mixture turned into a dark, viscous, or tarry material instead of precipitating a clean solid. What is the primary cause?
A: This is a classic sign of significant azo-coupling. The electrophilic diazonium salt intermediate has reacted with a nucleophilic aromatic species in the flask—most likely the unreacted o-phenylenediamine starting material.[4] This intermolecular reaction forms highly colored and often polymeric azo compounds, which manifest as a dark tar.[6]
-
Causality: This side reaction is favored when:
-
Slow Diazotization: The rate of diazotization is slower than the rate of azo coupling.
-
Poor Stoichiometry: An excess of the diamine is present relative to the nitrous acid.
-
Localized High Concentrations: The sodium nitrite solution is added too quickly, creating localized areas of high diazonium concentration that can react with the surrounding diamine.
-
Incorrect pH: The pH is not sufficiently acidic, which can slow down the diazotization and allow for competing reactions.
-
-
Troubleshooting & Prevention:
-
Temperature Control: Maintain the reaction temperature strictly between 15-20°C during the addition of sodium nitrite.[8] Higher temperatures can accelerate the decomposition of the diazonium salt and promote side reactions.
-
Controlled Addition: Add the aqueous solution of sodium nitrite dropwise to the stirred solution of the diamine in acetic acid. This ensures that the generated diazonium salt is dilute and cyclizes before it can react intermolecularly.
-
Verify Reagent Purity: Ensure the starting diamine is of high purity and free from other aromatic amine contaminants.
-
Q2: My TLC analysis shows multiple spots. How can I preliminarily identify them?
A: A multi-spot TLC plate is expected for a crude reaction mixture. The identity can be inferred from polarity and visualization characteristics.
-
Workflow:
-
Spotting: On a silica gel plate, spot your crude material, the starting diamine (if available), and a co-spot (crude + starting material).
-
Elution: Use a solvent system like 3:1 Hexane:Ethyl Acetate. The benzotriazole product is less polar than the diamine starting material due to the loss of a primary amine group.
-
Visualization:
-
UV Light (254 nm): All aromatic compounds should be visible.
-
Iodine Chamber: Amines and other electron-rich compounds will stain brown.
-
Potassium Permanganate Stain: The starting diamine will readily oxidize, showing a yellow/brown spot on a purple background. The benzotriazole product is more resistant to oxidation.
-
-
-
Expected Results:
-
Highest Rf Spot: Likely the desired 4-bromo-6-fluoro-1H-benzo[d]triazole.
-
Lowest Rf Spot: The highly polar 4-bromo-6-fluoro-benzene-1,2-diamine. The co-spot will confirm this.
-
Spots at the Baseline/Streaking: Often indicative of the highly polar and colored azo tars.
-
Q3: I've isolated my main product, but the NMR spectrum is complex, with more aromatic signals than expected. What should I look for?
A: This suggests the presence of isomeric or dimeric byproducts that have co-purified with your product.
-
Expert Analysis:
-
Check for Symmetry: The desired product has a simple aromatic region. The presence of many overlapping multiplets suggests a less symmetric structure, such as an azo-coupled dimer.
-
Look for Starting Material: Check for the characteristic broad singlets of the -NH₂ protons of the starting diamine, which are often exchangeable with D₂O.
-
Isomeric Impurities: If the starting diamine was a mixture of isomers (e.g., 3-bromo-5-fluoro-benzene-1,2-diamine), the resulting benzotriazole will also be an isomeric mixture.[7] This leads to a doubling of all signals in the NMR, which can be very difficult to resolve without high-field NMR. The only solution is to source or synthesize higher purity starting material.
-
Q4: My mass spectrum shows a major peak at M+213, but the expected mass is 216. What does this indicate?
A: The mass of 4-bromo-6-fluoro-1H-benzo[d]triazole (C₆H₃BrFN₃) is approximately 216.01 g/mol .[9] Critically, bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Therefore, a mass spectrometer will show two peaks of nearly equal intensity for any bromine-containing fragment: one for the molecule with ⁷⁹Br (M) and one for the molecule with ⁸¹Br (M+2).
-
Interpretation: You should be looking for a pair of peaks at m/z ~215 and ~217 (for the protonated molecule [M+H]⁺). If you are seeing a peak at 213, it may correspond to a different impurity. Always check for the characteristic isotopic pattern of bromine to confirm your product peak. A peak at m/z 427/429/431 would be strong evidence for the azo-coupled dimer (which contains two bromine atoms).
Section 3: Key Experimental Protocols
To ensure reproducibility and high purity, follow these validated protocols for analysis and purification.
Protocol A: Analytical Workflow for Byproduct Identification
This workflow provides a systematic approach to identifying unknown impurities in your crude product.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Benzotriazole from o- Phynylenediamine.pptx [slideshare.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 7. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. appretech.com [appretech.com]
Technical Support Center: Navigating Solubility Challenges of 4-Bromo-6-fluoro-1H-benzo[d]triazole in Synthetic Chemistry
Welcome to the technical support center for 4-Bromo-6-fluoro-1H-benzo[d]triazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. It is well-understood that the unique electronic properties imparted by the bromine and fluorine substituents can lead to solubility challenges in common organic solvents. This resource provides practical, field-proven insights and troubleshooting strategies to help you successfully manage these issues in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 4-Bromo-6-fluoro-1H-benzo[d]triazole?
A1: 4-Bromo-6-fluoro-1H-benzo[d]triazole is a crystalline solid with limited solubility in many common non-polar organic solvents. Its rigid, planar structure and potential for intermolecular hydrogen bonding contribute to a high lattice energy, which can make it challenging to dissolve. The presence of the electronegative fluorine atom can also influence its solubility profile, sometimes increasing solubility in polar aprotic solvents.[1]
Q2: Which solvents are recommended for reactions involving 4-Bromo-6-fluoro-1H-benzo[d]triazole?
A2: Based on established protocols for similar brominated heterocyclic compounds, the following solvents, often used in combination or with heating, are recommended starting points for solubility screening:
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and 1,4-Dioxane are often effective at dissolving benzotriazole derivatives due to their ability to disrupt intermolecular forces.
-
Ethereal Solvents: Tetrahydrofuran (THF) is a common choice, particularly for organometallic reactions. It may require heating to achieve sufficient concentration.
-
Aromatic Solvents: Toluene can be a suitable solvent, especially for higher temperature reactions like some cross-coupling reactions.[2]
Q3: My 4-Bromo-6-fluoro-1H-benzo[d]triazole is not dissolving sufficiently in my chosen reaction solvent. What are my options?
A3: If you are facing poor solubility, consider the following strategies:
-
Heating: Gently warming the reaction mixture can significantly increase the solubility of your starting material. Always ensure your reaction conditions and reagents are stable at the intended temperature.
-
Co-solvents: Employing a mixture of solvents can be highly effective. For example, adding a small amount of a more polar solvent like DMF or DMSO to a less polar medium like toluene can dramatically improve solubility.
-
Sonication: Applying ultrasonic waves can help to break down solid aggregates and promote dissolution.
-
Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction of the poorly soluble organic reactant.
Troubleshooting Guide: Common Reaction Scenarios
Scenario 1: Incomplete Conversion in a Suzuki-Miyaura Cross-Coupling Reaction
Problem: You are performing a Suzuki-Miyaura coupling with 4-Bromo-6-fluoro-1H-benzo[d]triazole, and you observe a significant amount of unreacted starting material, even after prolonged reaction times.
Causality: Poor solubility of the benzotriazole derivative is a likely culprit. For the catalytic cycle to proceed efficiently, all reactants must be in solution to interact with the palladium catalyst. If your starting material is not fully dissolved, the reaction rate will be severely limited.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Suzuki coupling.
Detailed Protocol: Optimized Suzuki-Miyaura Coupling for Poorly Soluble Substrates
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Bromo-6-fluoro-1H-benzo[d]triazole.
Materials:
-
4-Bromo-6-fluoro-1H-benzo[d]triazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane and water, or Toluene and DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add 4-Bromo-6-fluoro-1H-benzo[d]triazole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (0.02-0.05 eq.).
-
Add the chosen solvent or solvent mixture. For a biphasic system like dioxane/water, a common ratio is 4:1 or 5:1.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
If the reaction stalls, consider adding a small amount of a co-solvent like DMF to improve solubility.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
Data Presentation: Solvent Systems for Cross-Coupling of Brominated Heterocycles
| Solvent System | Typical Temperature Range (°C) | Notes |
| Toluene/Ethanol/Water | 80-110 | A common system for Suzuki couplings. |
| 1,4-Dioxane/Water | 80-100 | Often provides good solubility for polar substrates. |
| DMF | 80-120 | A strong polar aprotic solvent, can be effective but may be difficult to remove. |
| THF | 60-70 | A milder solvent, may require longer reaction times. |
Scenario 2: Sluggish Buchwald-Hartwig Amination
Problem: Your Buchwald-Hartwig amination of 4-Bromo-6-fluoro-1H-benzo[d]triazole is proceeding very slowly, with low conversion to the desired amine product.
Causality: Similar to the Suzuki coupling, the low solubility of the starting material can hinder the reaction. The choice of base and ligand is also critical in these reactions and can be affected by the solubility of the reactants.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sluggish Buchwald-Hartwig amination.
Detailed Protocol: General Procedure for Buchwald-Hartwig Amination with 4-Bromo-6-fluoro-1H-benzo[d]triazole
Materials:
-
4-Bromo-6-fluoro-1H-benzo[d]triazole
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry reaction vessel.
-
Add the base, 4-Bromo-6-fluoro-1H-benzo[d]triazole (1.0 eq.), and the amine (1.1-1.5 eq.).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
If solubility is an issue, consider a higher boiling point solvent like xylene or the use of a co-solvent.
-
Upon completion, cool the reaction and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent and purify by column chromatography.
References
- Lou, Y., et al. (2018). Importance of Fluorine in Benzazole Compounds. Journal of Medicinal Chemistry, 61(15), 6449-6473.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Bromides. Journal of the American Chemical Society, 129(11), 3358-3366.
- Surry, D. S., & Buchwald, S. L. (2008).
Sources
Technical Support Center: Strategies to Prevent Dehalogenation of 4-Bromo-6-fluoro-1H-benzo[d]triazole
Welcome to the technical support guide for handling 4-Bromo-6-fluoro-1H-benzo[d]triazole. This resource is designed for researchers, medicinal chemists, and process scientists who utilize this versatile building block in their synthetic endeavors. The presence of both bromine and fluorine atoms, along with the benzotriazole core, offers a unique chemical space for derivatization. However, the lability of the C-Br bond, particularly under catalytic conditions, can lead to undesired dehalogenation, a common challenge that can impact yield, purity, and downstream success.
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you mitigate and prevent the premature loss of the bromine substituent from the 4-position of the benzotriazole ring.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of 4-Bromo-6-fluoro-1H-benzo[d]triazole, and why is it a significant problem?
A: Dehalogenation, specifically hydrodehalogenation, is a side reaction where the bromine atom at the 4-position of your benzotriazole is replaced by a hydrogen atom. This side reaction is problematic as it consumes your starting material, reduces the yield of your intended product, and introduces a significant purification challenge due to the formation of the 6-fluoro-1H-benzo[d]triazole byproduct, which often has similar chromatographic properties to the starting material and desired product.[1]
Q2: What is the primary mechanism that leads to the undesired debromination?
A: In the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the most widely accepted mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species.[1][2] This highly reactive intermediate can arise from various sources within the reaction mixture, including:
-
Solvents: Protic solvents like alcohols or residual water.
-
Reagents: Trace impurities in reagents or starting materials.
-
Ligands: Decomposition of phosphine ligands can sometimes generate hydride sources.[2]
Once formed, the Pd-H species can participate in the catalytic cycle, leading to the formation of the dehalogenated byproduct.
Q3: Is 4-Bromo-6-fluoro-1H-benzo[d]triazole particularly susceptible to dehalogenation?
A: Yes, N-heterocyclic halides, especially those that are electron-deficient, tend to be more prone to dehalogenation.[1] The benzotriazole ring system, combined with the electron-withdrawing nature of the fluorine atom, can increase the susceptibility of the C-Br bond to reductive cleavage. Furthermore, the acidic proton on the triazole nitrogen (N-H) can interact with the base, potentially facilitating side reactions.[1][5]
Troubleshooting Guide: Minimizing Dehalogenation in Your Reactions
This section provides actionable strategies to suppress the formation of the dehalogenated byproduct. The key is to kinetically favor the desired cross-coupling pathway over the competing dehalogenation pathway.
Issue 1: Significant Formation of 6-fluoro-1H-benzo[d]triazole in a Palladium-Catalyzed Cross-Coupling Reaction.
This is the most common scenario where dehalogenation is observed. The following is a systematic approach to troubleshoot this issue.
The choice of palladium precursor and, more importantly, the ligand is critical in controlling the selectivity of the reaction.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands promote the desired reductive elimination step to form the C-C or C-N bond, making it faster than the dehalogenation pathway.[1][2]
-
Examples of effective ligands:
-
Biaryl phosphines: XPhos, SPhos, RuPhos
-
N-heterocyclic carbenes (NHCs) can also be effective.
-
-
The base plays a crucial role and can be a primary source of the problematic Pd-H species.
-
Recommendation: Switch to a weaker, non-nucleophilic inorganic base.
The reaction medium can significantly influence the prevalence of dehalogenation.
-
Recommendation: Use anhydrous, non-polar, aprotic solvents.
-
Critical Note on Purity: Always use high-purity, anhydrous, and degassed solvents to minimize potential sources of hydrides.
Reaction temperature can influence the relative rates of the desired reaction and the dehalogenation side reaction.
-
Recommendation: Lower the reaction temperature. Dehalogenation can have a higher activation energy, so running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) may favor the desired product formation.[1]
Issue 2: Dehalogenation Observed During Other Transformations (Non-Palladium Catalyzed).
While less common, dehalogenation can occur under other reductive conditions.
-
Recommendation:
-
Avoid Strong Reductants: Be cautious with strong reducing agents, especially in the presence of a catalyst.
-
Neutral Conditions for Hydrogenation: If performing a reduction elsewhere in the molecule, catalytic hydrogenation with Pd/C under neutral conditions is known to cause dehalogenation of aryl bromides.[7][8] Consider alternative catalysts or protecting groups if the C-Br bond needs to be preserved.
-
Issue 3: The Role of the Benzotriazole N-H Proton.
The acidic N-H proton can be deprotonated by the base, potentially influencing the electronic properties of the ring and its susceptibility to dehalogenation.
-
Recommendation: Consider N-protection. In cases where dehalogenation is persistent, protection of the benzotriazole nitrogen can be an effective strategy.[5] A Boc group, for instance, can suppress dehalogenation and may even be removed under the reaction conditions.[5]
Summary of Troubleshooting Strategies
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). | Promotes faster reductive elimination for the desired product.[1][2] |
| Base | Switch to weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃). | Reduces the formation of palladium-hydride species.[1] |
| Solvent | Use non-polar, aprotic solvents (e.g., Toluene, Dioxane). | Minimizes potential hydride sources.[1][6] |
| Temperature | Lower the reaction temperature. | May kinetically disfavor the dehalogenation pathway.[1] |
| Reagents | Use high-purity, anhydrous, and degassed reagents and solvents. | Eliminates extraneous sources of water and other hydrides.[1] |
| N-H Group | Consider protecting the benzotriazole nitrogen (e.g., with a Boc group). | Alters electronic properties and can prevent side reactions at the N-H position.[5] |
Experimental Protocol: Example of a Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol provides a robust starting point for the cross-coupling of 4-Bromo-6-fluoro-1H-benzo[d]triazole with an arylboronic acid, designed to minimize hydrodehalogenation.
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Bromo-6-fluoro-1H-benzo[d]triazole (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).[1]
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the bulky phosphine ligand (e.g., XPhos, 6 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed toluene (0.2 M concentration relative to the benzotriazole).
-
Stir the reaction mixture at a reduced temperature (e.g., 80-90 °C) and monitor the progress by TLC or LC-MS.
Visual Troubleshooting Workflow
Caption: A stepwise workflow for diagnosing and resolving issues with dehalogenation.
References
- BenchChem Technical Support Team. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions. BenchChem.
- Viciu, M. S., et al. (2002). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System.
- Ansari, T. N., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water.
- Unknown Author. (n.d.). Suppressing hydrodechlorination in PC–Ni cocatalyzed C–N and C–O coupling reactions. Royal Society of Chemistry.
- BenchChem Technical Support. (2025). Technical Support Center: Preventing Dehalogenation of 1-(4-bromophenyl)pyridin-2(1H)-one in Cross-Coupling Reactions. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Fu, G. C., et al. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. NIH.
- Fu, G. C., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.
- Viciu, M. S., et al. (2002). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.
- Cerveny, L., & Paseka, I. (n.d.). Reductive dehalogenation of aryl halides over palladium catalysts deposited on SBA15 type molecular sieve modified with amine donor groups.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
- Knappke, C. E. I., et al. (n.d.). Practical iron-catalyzed dehalogenation of aryl halides. Royal Society of Chemistry.
- Lipshutz, B. H., et al. (n.d.).
- Reddit User Discussion. (2019).
- Shi, F., et al. (2008).
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- Unknown Author. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
troubleshooting failed Buchwald-Hartwig reactions with 4-Bromo-6-fluoro-1h-benzo[d]triazole
Technical Support Center: Buchwald-Hartwig Amination
Topic: Troubleshooting Failed Buchwald-Hartwig Reactions with 4-Bromo-6-fluoro-1H-benzo[d]triazole
Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Buchwald-Hartwig amination, particularly when using complex, electron-deficient N-heterocyclic substrates like 4-Bromo-6-fluoro-1H-benzo[d]triazole. As Senior Application Scientists, we understand that frustrating reaction outcomes are a part of research, and our goal is to provide you with the causal logic and field-proven protocols to overcome these hurdles.
Troubleshooting Guide: A-Q&A Approach
This section directly addresses common failure modes observed in the laboratory. We will diagnose the potential root causes and provide a systematic approach to resolving them.
Question 1: My reaction shows no conversion. The starting materials (4-Bromo-6-fluoro-1H-benzo[d]triazole and amine) are recovered unchanged. What's the primary suspect?
Answer: With a complete lack of reactivity, the most probable cause is catalyst inhibition or inactivity . Your specific substrate, 4-Bromo-6-fluoro-1H-benzo[d]triazole, is a classic "challenging substrate" for several reasons, but its ability to act as a chelating ligand for the palladium center is the primary concern.
Causality Explained: The Buchwald-Hartwig catalytic cycle relies on a vacant coordination site on the Pd(0) catalyst to initiate oxidative addition with the aryl bromide[1][2]. The benzotriazole moiety of your substrate contains multiple nitrogen atoms that can coordinate strongly to the palladium center. This coordination occupies the catalyst's active sites, effectively poisoning it and preventing it from entering the catalytic cycle. Heteroaryl substrates are well-documented as being challenging for this reason[3][4][5].
Diagnostic & Solution Workflow:
-
Confirm Reagent Quality:
-
Palladium Precatalyst: Ensure your Pd source (e.g., Pd₂(dba)₃, Pd(OAc)₂) is fresh. Pd(II) sources require in situ reduction to the active Pd(0) state, a step that can fail. Consider using a well-defined Pd(0) precatalyst from a recent generation (G3, G4) which are often more stable and activate more reliably[6].
-
Solvent & Amine: Ensure solvents are anhydrous and amines are pure. Trace water can hydrolyze the base and affect catalyst activity.
-
-
Mitigate Substrate Inhibition via Ligand Selection: The most effective strategy is to use a ligand that can outcompete the substrate's coordination and sterically shield the palladium center.
-
Initial Recommendation: Switch to a bulky, electron-rich biaryl monophosphine ligand. These ligands are designed to promote the crucial reductive elimination step and their steric bulk can prevent the binding of inhibitory substrates[6][7].
-
Actionable Protocol: Set up a parallel screen with a panel of ligands known to be effective for challenging substrates.
-
| Ligand Class | Example Ligands | Key Feature | Rationale for Use |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | Extreme steric bulk and electron-richness | Designed to accelerate reductive elimination and stabilize the active catalyst. The "go-to" class for difficult couplings[6][8][9]. |
| Ferrocene-Based | Josiphos, dppf | Robust, bidentate scaffold | Often provides high stability and good rates, though sometimes less active than the bulkier monophosphine ligands for highly challenging substrates[7]. |
| N-Heterocyclic Carbenes (NHCs) | IPr, PEPPSI™-IPr | Very strong σ-donors | Forms highly stable and active palladium complexes that can be resistant to decomposition and effective for aryl chlorides and other tough partners[4][10]. |
Question 2: My reaction is sluggish and gives low yields, and I'm seeing a significant amount of a side product that appears to be 6-fluoro-1H-benzo[d]triazole (hydrodehalogenation). What is causing this?
Answer: The formation of the hydrodehalogenated product is a classic side reaction in Buchwald-Hartwig aminations[7]. It indicates that the catalytic cycle is proceeding through oxidative addition but is being diverted before the desired C-N bond formation can occur.
Causality Explained: Hydrodehalogenation can occur via several pathways. A common route involves a β-hydride elimination from the palladium-amido intermediate, which is more likely with certain amines[7][11]. However, in your case, it is more likely that the desired C-N reductive elimination is slow relative to a competing pathway where a hydride source in the reaction mixture (from the solvent, amine, or base) reacts with the Pd(II)-aryl intermediate. The electron-deficient nature of your fluorinated benzotriazole makes the aryl-Pd bond more susceptible to such side reactions. The rate-limiting step of your reaction is likely the reductive elimination, and this slow step allows time for side reactions to occur[9][12].
Troubleshooting Workflow Diagram:
Caption: A logical workflow for troubleshooting hydrodehalogenation.
Actionable Protocol:
-
Prioritize Ligand Optimization: As with catalyst inhibition, the ligand is your most powerful tool. A more electron-donating and sterically demanding ligand like BrettPhos can significantly accelerate the C-N reductive elimination, allowing it to outcompete the hydrodehalogenation pathway[8][9].
-
Re-evaluate Your Base: While strong bases like sodium t-butoxide (NaOtBu) are standard, they can sometimes promote side reactions. Consider switching to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are often effective and can provide a milder reaction environment[3].
-
Solvent Choice: Ensure you are using a non-polar, aprotic solvent like toluene or dioxane. Ethereal solvents are generally good choices, but avoid polar or coordinating solvents like DMF, NMP, or acetonitrile, which can interfere with the catalyst[3][13].
Frequently Asked Questions (FAQs)
Q1: Why is 4-Bromo-6-fluoro-1H-benzo[d]triazole considered a "challenging" substrate?
This substrate combines three challenging features:
-
N-Heterocycle: As discussed, the triazole nitrogens can act as catalyst poisons[4][5].
-
Electron-Deficient Ring: The fluorine atom and the triazole ring are both electron-withdrawing. This makes the C-Br bond stronger and more difficult to break during the oxidative addition step. It also can slow the final reductive elimination step[9][12].
-
Acidic N-H Proton: The benzotriazole N-H is acidic. This can lead to competitive deprotonation by the base, forming an anionic species that may behave differently in the reaction or complicate the catalytic cycle.
Q2: How do I choose the right combination of base and solvent?
The base and solvent are intrinsically linked. In nonpolar solvents like toluene, an anionic base (like NaOtBu) is required to deprotonate the palladium-amine complex and facilitate the reaction[14][15]. Weaker, insoluble inorganic bases like K₃PO₄ often require a slightly more polar solvent (like t-BuOH or dioxane) or higher temperatures to be effective.
| Base | pKaH (approx.) | Common Solvents | Pros | Cons |
| NaOtBu | 19 | Toluene, Dioxane | Highly active, drives reactions to completion. | Can decompose sensitive functional groups; promotes some side reactions. |
| LHMDS | 26 | THF, Toluene | Very strong, good for weakly acidic amines. | Base-sensitive functional groups are not tolerated. |
| K₃PO₄ | 12.3 | Dioxane, t-BuOH, Toluene | Mild, excellent functional group tolerance. | Can be slow; may require higher temperatures or more active catalysts. |
| Cs₂CO₃ | 10 | Dioxane, Toluene | Mild, good for sensitive substrates. | Often requires higher catalyst loading or longer reaction times. |
Source for base principles[3][14][15].
Q3: What is the catalytic cycle, and where does my reaction fail?
The generally accepted mechanism involves three key steps: Oxidative Addition, Amine Coordination/Deprotonation, and Reductive Elimination[1][7][16]. Your substrate can interfere at two critical points.
Caption: The Buchwald-Hartwig cycle with key failure points for benzotriazole substrates.
Experimental Protocols
Protocol 1: General Procedure for a Screening Reaction
This protocol is designed for small-scale screening to identify optimal conditions quickly.
-
Preparation: To a 2-dram vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol% if starting from Pd₂(dba)₃).
-
Reagent Addition: Add 4-Bromo-6-fluoro-1H-benzo[d]triazole (1.0 equiv, e.g., 0.2 mmol), the amine (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent and Sealing: Place the vial under an inert atmosphere (Argon or Nitrogen). Add the anhydrous solvent (e.g., Toluene, 1.0 M concentration relative to the aryl bromide). Seal the vial tightly with a PTFE-lined cap.
-
Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C) and stir for 12-24 hours.
-
Workup and Analysis: Cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of celite to remove inorganic salts, and concentrate. Analyze the crude mixture by LC-MS and ¹H NMR to determine conversion and identify major products.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Name-Reaction.com. Buchwald-Hartwig amination. [Link]
-
ResearchGate. Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. [Link]
-
Chemovent. (2021). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). [Link]
-
Semantic Scholar. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. [Link]
-
Norrby, P., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
PubMed. (2014). Role of the base in Buchwald-Hartwig amination. [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ResearchGate. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
MDPI. (2015). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
ACS Publications. (2001). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction. [Link]
-
ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
-
PubMed. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. [Link]
-
Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Royal Society of Chemistry. [Link]
-
Chemical Reviews. (2019). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
ResearchGate. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
-
Li, X., et al. (2024). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. Journal of the American Chemical Society. [Link]
-
Royal Society of Chemistry. (2018). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Reaction Monitoring for 4-Bromo-6-fluoro-1H-benzo[d]triazole Substitutions
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in synthetic routes involving 4-Bromo-6-fluoro-1H-benzo[d]triazole. Substitution reactions on this scaffold are pivotal for generating novel compounds with potential therapeutic applications. However, monitoring the progress of these reactions presents unique challenges due to the molecule's structure and potential for multiple reaction pathways (e.g., N-H substitution vs. C-Br substitution).
This support center provides troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges effectively. The methodologies described are grounded in established analytical principles to ensure robust and reliable reaction monitoring.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the experimental setup and initial analysis.
Q1: Which analytical technique is best for a quick, qualitative check of my reaction's progress?
For rapid, real-time assessment of reagent consumption and product formation, Thin-Layer Chromatography (TLC) is the most efficient and cost-effective method.[1][2] It allows you to quickly visualize the disappearance of starting materials and the appearance of new spots corresponding to products or intermediates.
Q2: I need to determine the precise conversion rate and yield. Which method should I use?
For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the industry standard.[3] When properly calibrated with a reference standard, it provides accurate data on the concentration of each component in the reaction mixture. Alternatively, Quantitative NMR (qNMR) can be used if an internal standard with a distinct, non-overlapping signal is added to the sample.
Q3: My reaction mixture is complex, and I'm unsure if I've synthesized the correct target molecule. How can I confirm its identity?
The most powerful technique for unambiguous structure confirmation is a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy . LC-MS will confirm the molecular weight of the product, while 1D and 2D NMR (¹H, ¹³C, ¹⁹F) will elucidate its exact structure and connectivity.[4][5]
Q4: I suspect an unexpected side product is forming. How can I identify it?
LC-MS/MS (Tandem Mass Spectrometry) is the ideal tool for identifying unknown species.[4] By isolating the ion of the suspected side product and fragmenting it, you can obtain structural information that helps in its identification. This technique is highly sensitive and can detect even low-abundance intermediates and byproducts.[6]
Q5: What are the key differences when monitoring a C-Br substitution versus an N-H substitution on the benzotriazole ring?
The primary difference lies in the expected change in physicochemical properties of the products, which dictates the analytical approach:
-
C-Br Substitution (S_NAr): The replacement of the heavy bromine atom with a nucleophile will cause a significant shift in molecular weight, easily detectable by MS. The electronic environment of the aromatic ring will also change, leading to predictable shifts in ¹H and ¹³C NMR spectra.
-
N-H Substitution: This reaction typically involves alkylation or acylation at one of the nitrogen atoms. The product will be less polar than the starting material, resulting in a higher R_f value on TLC and a shorter retention time in reverse-phase HPLC. NMR is crucial for determining the site of substitution (N1 vs. N2).
Decision Workflow for Selecting a Monitoring Technique
The following diagram illustrates a logical workflow for choosing the most appropriate analytical method based on experimental needs.
Caption: Decision tree for selecting the appropriate reaction monitoring technique.
Section 2: Troubleshooting Guide by Technique
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for at-a-glance reaction monitoring.[1][2]
Q: How do I select an appropriate solvent system (mobile phase) for my reaction?
A: The goal is to achieve good separation between your starting material, product, and any major byproducts, with R_f values ideally between 0.2 and 0.8.
-
Start Simple: Begin with a common non-polar/polar mixture like Hexane/Ethyl Acetate. 4-Bromo-6-fluoro-1H-benzo[d]triazole is a relatively polar molecule due to the triazole ring. A good starting point is a 1:1 mixture.
-
Adjust Polarity:
-
If all spots remain at the baseline, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
-
If all spots run to the solvent front, decrease the polarity (e.g., increase the proportion of hexane).
-
-
Causality: The separation on a silica gel TLC plate is based on polarity. Polar compounds interact more strongly with the stationary phase (silica) and move less, resulting in a lower R_f. Non-polar compounds travel further up the plate.
Q: My spots are streaking. What's causing this and how can I fix it?
A: Streaking is typically caused by overloading the sample, high compound polarity/acidity, or poor solubility in the mobile phase.
-
Solution 1: Dilute Your Sample: Spot a more dilute solution of your reaction mixture onto the plate.
-
Solution 2: Add an Acid/Base Modifier: The N-H proton of the benzotriazole ring is acidic. If your product or starting material is interacting too strongly with the silica, add a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. This can sharpen spots by preventing unwanted ionization on the plate.
-
Solution 3: Change the Solvent System: Try a different solvent system, such as Dichloromethane/Methanol, which may offer better solubility and separation.
Step-by-Step Protocol: Running a TLC Analysis
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in a volatile solvent (e.g., ethyl acetate, DCM).
-
Spotting: Use a capillary tube to apply a small spot of the diluted sample onto the baseline of the TLC plate. Also spot the starting material as a reference.
-
Development: Place the plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.
-
Visualization: Once the solvent front nears the top of the plate, remove it and mark the front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Interpretation: Compare the spot(s) from the reaction mixture to the starting material reference. The disappearance of the starting material spot and the appearance of a new spot indicate reaction progress.
| Compound | Expected R_f (7:3 Hexane:EtOAc) | Visualization |
| 4-Bromo-6-fluoro-1H-benzo[d]triazole | ~0.3 - 0.4 | UV Active |
| N-Alkyl substituted product | ~0.5 - 0.7 (less polar) | UV Active |
| C-Bromo substituted product (e.g., with amine) | ~0.2 - 0.3 (more polar) | UV Active |
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for obtaining accurate quantitative data.[3]
Q: How do I develop a robust HPLC method for my reaction?
A: Method development involves optimizing the column, mobile phase, and detection wavelength to achieve baseline separation of all components of interest. A reverse-phase C18 column is a versatile starting point.
HPLC Method Development Workflow
Caption: Workflow for systematic HPLC method development.
Q: My peak shapes are poor (fronting or tailing). What should I do?
A: Poor peak shape often points to secondary interactions with the stationary phase or issues with the mobile phase.
-
Tailing Peaks: This is common for acidic or basic analytes. The acidic N-H of the benzotriazole can interact with residual silanols on the silica support.
-
Solution: Add a modifier to the mobile phase. 0.1% trifluoroacetic acid (TFA) or formic acid is standard for reverse-phase chromatography.[7] This protonates the silanols and the analyte, ensuring a single interaction mode with the C18 phase and improving peak shape.
-
-
Fronting Peaks: This typically indicates column overload.
-
Solution: Dilute the sample or inject a smaller volume.
-
Step-by-Step Protocol: Monitoring a Reaction by HPLC
-
Method Development: Develop a method using standards of your starting material to ensure it can be detected and resolved.
-
Sample Preparation: Take an aliquot from the reaction. Quench the reaction if necessary (e.g., by adding water or acid/base). Dilute the sample significantly with the mobile phase to prevent column overload and ensure solubility. Filter the sample through a 0.45 µm syringe filter.
-
Analysis: Inject the prepared sample onto the HPLC system running the developed method.
-
Quantification: Integrate the peak areas for the starting material and product. Use a calibration curve or assume response factors are similar for a rough estimate of percent conversion: % Conversion = [Area_Product / (Area_Product + Area_StartingMaterial)] * 100.
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5-10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for structural elucidation and can be used for in-situ monitoring.[8]
Q: How can I use ¹H NMR to monitor the reaction progress?
A: By comparing the ¹H NMR spectrum of your reaction mixture to that of the starting material, you can track the disappearance of reactant signals and the appearance of product signals.
-
Key Signals to Watch:
-
Starting Material: Look for the characteristic aromatic proton signals and the broad N-H signal.
-
Product: For an N-alkylation, you will see new aliphatic signals corresponding to the alkyl group. For an S_NAr reaction, the aromatic signals will shift, and you may see new signals from the incoming nucleophile.
-
-
¹⁹F NMR: Since the molecule contains fluorine, ¹⁹F NMR is a powerful complementary technique. It provides a clean spectrum with a single peak for the starting material, which will shift significantly upon substitution at the adjacent bromine position.
Q: My NMR sample from the reaction mixture shows very broad peaks. Why?
A: Broadening can be caused by several factors:
-
Paramagnetic Species: If your reaction uses a metal catalyst (e.g., Palladium, Copper), trace amounts of paramagnetic metal ions can cause significant line broadening.
-
Solution: Pass the sample through a small plug of silica gel or celite with a suitable solvent to remove the metal before preparing the NMR sample.
-
-
Un-dissolved Solids: The presence of suspended solids will ruin the magnetic field homogeneity.
-
Solution: Filter your NMR sample through a small cotton plug in a pipette before transferring it to the NMR tube.
-
Step-by-Step Protocol: Preparing an NMR Sample from a Reaction
-
Aliquot: Take a representative sample (0.1-0.5 mL) from the reaction vessel.
-
Workup: Perform a simple liquid-liquid extraction. Dilute the aliquot with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts and highly polar reagents.
-
Drying: Dry the organic layer over anhydrous sodium or magnesium sulfate.
-
Evaporation: Filter off the drying agent and concentrate the solution under reduced pressure.
-
Dissolution: Dissolve the resulting residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: Transfer the solution to an NMR tube for analysis.
| Nucleus | Starting Material (4-Br-6-F-Bzt) - Estimated Shifts | Expected Change Upon C-Br Substitution |
| ¹H | Aromatic signals (7.0-8.0 ppm), broad N-H (>10 ppm) | Significant shift of aromatic protons |
| ¹⁹F | One singlet | Large chemical shift change |
| ¹³C | ~6 aromatic signals | Shift in C-Br and adjacent carbon signals |
Mass Spectrometry (MS)
MS is the definitive tool for confirming molecular weight.[5][9]
Q: I don't see the expected molecular ion peak for my product. What could be the issue?
A: This is a common issue that can stem from the ionization method, the molecule's stability, or the instrument settings.
-
Problem 1: Wrong Ionization Mode: Electrospray Ionization (ESI) is most common and requires the analyte to be ionizable. The benzotriazole N-H is acidic and can be deprotonated in negative ion mode ([M-H]⁻), or one of the nitrogens can be protonated in positive ion mode ([M+H]⁺).
-
Solution: Ensure you are analyzing in both positive and negative ion modes.
-
-
Problem 2: In-source Fragmentation: The molecule might be fragmenting in the ion source before it can be detected.
-
Solution: Try using a "softer" ionization method or reduce the fragmentor/cone voltage on the mass spectrometer to decrease the energy of the ionization process.
-
-
Problem 3: Adduct Formation: Instead of [M+H]⁺, you might be seeing adducts with salts from your mobile phase or reaction, such as [M+Na]⁺ or [M+K]⁺.
-
Solution: Look for peaks that are 22 or 38 m/z units higher than your expected [M+H]⁺ peak. Using a mobile phase with formic acid or ammonium acetate can promote the formation of the desired protonated molecule.
-
Troubleshooting Workflow for Unexpected MS Data
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Benzotriazole [webbook.nist.gov]
effect of base and solvent on 4-Bromo-6-fluoro-1h-benzo[d]triazole reactivity
Technical Support Center: Reactivity of 4-Bromo-6-fluoro-1H-benzo[d]triazole
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for 4-Bromo-6-fluoro-1H-benzo[d]triazole. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. We will address common challenges and provide practical, field-tested guidance on controlling its reactivity, with a specific focus on the critical roles of base and solvent selection.
Section 1: Understanding the Reactivity Landscape
4-Bromo-6-fluoro-1H-benzo[d]triazole is a multifunctional scaffold offering several reaction handles. A clear understanding of these sites is paramount for predictable and successful synthesis. The primary sites of reactivity are the acidic N-H proton of the triazole ring, the C4-Bromo bond, and the C6-Fluoro bond. Your choice of reagents, particularly the base and solvent, will dictate which of these sites participates in the reaction and what the outcome will be.
Caption: Key reactive sites of 4-Bromo-6-fluoro-1H-benzo[d]triazole.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the functionalization of 4-Bromo-6-fluoro-1H-benzo[d]triazole.
FAQ 1: N-Alkylation and Regioselectivity Control
Question: My N-alkylation of 4-Bromo-6-fluoro-1H-benzo[d]triazole is yielding an inseparable mixture of N1 and N2 isomers. How can I control the regioselectivity?
Answer: This is the most prevalent challenge with benzotriazole chemistry. The N1 and N2 positions have distinct electronic and steric environments, and the alkylation outcome is a direct consequence of your reaction conditions. For N-alkylation of 4-bromo-NH-1,2,3-triazoles specifically, a key finding is that the 4-bromo substituent directs alkylation to the N2 position.[1]
-
Causality: The directing effect of the bromine atom is likely due to a combination of steric and electronic factors. The reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF has been shown to selectively produce 2-substituted (N2) products.[1] This provides a reliable method for accessing the N2 isomer.
-
Achieving N1 Selectivity: While N2 is the favored product for this specific substrate under standard conditions, achieving N1 selectivity often requires alternative strategies. For general benzotriazoles, N1-alkylation can sometimes be favored by using Lewis acid catalysts like B(C₆F₅)₃ or through specialized photolytic, metal-free conditions.[2][3] These methods may overcome the inherent directing effect of the 4-bromo substituent, but will require significant optimization for this specific molecule.
Data Summary: Base and Solvent Effects on N-Alkylation Regioselectivity
| Target Isomer | Recommended Base | Recommended Solvent | Rationale & Key Considerations |
| N2-Alkylation | K₂CO₃ (Potassium Carbonate) | DMF (Dimethylformamide) | Primary Choice. The 4-bromo substituent directs the reaction to the N2 position under these mild conditions, offering high regioselectivity.[1] |
| Cs₂CO₃ (Cesium Carbonate) | Acetonitrile (MeCN) | A common alternative. The larger, softer cesium cation can sometimes influence selectivity.[4] | |
| N1-Alkylation | Requires Screening | Requires Screening | N1 is disfavored. Success may require specialized catalytic methods (e.g., Lewis acids) that alter the nucleophilicity of the triazole nitrogens.[3] |
FAQ 2: Suzuki-Miyaura Coupling at the C4-Position
Question: I am attempting a Suzuki-Miyaura coupling at the C4-bromo position, but the reaction is sluggish and gives low yields. What are the common pitfalls?
Answer: The C4-bromo position is an excellent handle for C-C bond formation via Suzuki coupling. However, success depends on a finely tuned catalytic system. Failure often stems from an inactive catalyst, an inappropriate base, or side reactions involving the boronic acid.
-
Catalyst System: A robust palladium catalyst and ligand system is essential. For heteroaryl bromides, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent starting point as it is often effective and commercially available.[5] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is another common choice.[6]
-
Base Selection: The base is not merely a proton scavenger; it is integral to the catalytic cycle, particularly the transmetalation step. A moderately strong inorganic base is required.
-
K₂CO₃ (Potassium Carbonate): A reliable and widely used base for Suzuki couplings, often used in a biphasic solvent system (e.g., DME/water).[5]
-
K₃PO₄ (Potassium Phosphate): A stronger base that can be effective for more challenging couplings, often used in anhydrous polar aprotic solvents like 1,4-dioxane.[6]
-
-
Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if used).
FAQ 3: Buchwald-Hartwig Amination at the C4-Position
Question: What is the optimal base and ligand combination for a Buchwald-Hartwig C-N coupling reaction with this substrate?
Answer: The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds, but it is highly sensitive to the choice of base, ligand, and solvent.[8] This reaction is typically employed when a classical SₙAr reaction is not feasible due to the low reactivity of the aryl halide.[9]
-
Base Selection: A strong, non-nucleophilic, and sterically hindered base is critical. The base deprotonates the amine nucleophile and facilitates the reductive elimination step.
-
Sodium tert-butoxide (NaOtBu): The most common and effective base for a wide range of primary and secondary amines.
-
Lithium bis(trimethylsilyl)amide (LHMDS): A very strong base often used for less nucleophilic amines or challenging substrates.
-
-
Ligand Selection: The ligand stabilizes the palladium center and drives the catalytic cycle. The optimal ligand depends on the nature of the amine.
-
For Primary Amines: Ligands like BrettPhos are specifically designed for coupling primary amines and can provide high yields.[10]
-
For Secondary Amines: Bidentate phosphine ligands like BINAP or DPPF were early developments that improved reaction rates and reliability.[8] Modern, sterically hindered "Buchwald ligands" (e.g., XPhos, RuPhos) often give superior results.
-
-
Solvent: Anhydrous, non-coordinating aprotic solvents are required. Toluene and 1,4-dioxane are the most common choices.[9] Ensure they are rigorously dried before use.
FAQ 4: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
Question: Is the C6-fluoro group reactive towards SₙAr, and what are the best starting conditions?
Answer: Yes, the C6-fluoro group is activated for Nucleophilic Aromatic Substitution (SₙAr). The electron-withdrawing nature of the fused benzotriazole ring system sufficiently lowers the electron density of the benzene ring, making it susceptible to attack by strong nucleophiles. Fluorine is an excellent leaving group for SₙAr reactions.
-
Mechanism and Solvent Choice: SₙAr reactions proceed through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[11] The choice of solvent is critical to stabilize this intermediate.
-
Polar Aprotic Solvents (Required): Solvents like DMF , DMSO , or NMP are essential. Their high polarity stabilizes the charged Meisenheimer complex, lowering the activation energy of the reaction.[11][12] Using a nonpolar solvent like toluene or a protic solvent like ethanol will result in little to no reaction.[11]
-
Protic Solvents (Avoid): Protic solvents like water or alcohols can form hydrogen bonds with the nucleophile, encapsulating it in a solvent shell and severely reducing its nucleophilicity and reaction rate.[11][13]
-
-
Base and Nucleophile: A strong nucleophile is required (e.g., alkoxides, thiolates, or secondary amines). If the nucleophile is not already anionic (like an amine or alcohol), a base is needed to deprotonate it in situ. A non-nucleophilic base like potassium carbonate or a stronger base like sodium hydride (for alcohols) is suitable.
Section 3: Troubleshooting Workflows
Use these decision-tree diagrams to diagnose and solve common experimental failures.
Workflow 1: Troubleshooting Poor Regioselectivity in N-Alkylation
Caption: Decision tree for N-alkylation regioselectivity issues.
Workflow 2: Troubleshooting Failed C4-Br Cross-Coupling Reactions
Caption: Troubleshooting guide for C4-Br cross-coupling reactions.
Section 4: Experimental Protocols
These protocols are generalized starting points. Optimization may be required based on the specific substrate.
Protocol 1: General Procedure for N2-Selective Alkylation[1]
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-6-fluoro-1H-benzo[d]triazole (1.0 eq) and anhydrous DMF.
-
Add finely powdered potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0 °C (or as low as -10 °C for highly reactive alkylating agents).
-
Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion, monitored by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the N2-alkylated product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling[5]
-
In a reaction vessel, combine 4-Bromo-6-fluoro-1H-benzo[d]triazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (3-5 mol%).
-
Add a solvent such as dimethoxyethane (DME).
-
Add an aqueous solution of potassium carbonate (K₂CO₃, 2.0 M, 2.0 eq).
-
Thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for SₙAr of the C6-Fluoro Position[11]
-
To a solution of 4-Bromo-6-fluoro-1H-benzo[d]triazole (1.0 eq) in anhydrous DMSO, add the nucleophile (e.g., a secondary amine, 1.5 eq).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) as the base.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. SₙAr reactions on less activated rings may require elevated temperatures and longer reaction times.
-
After completion, cool the mixture, dilute with a large volume of water, and extract the product with a water-immiscible organic solvent (e.g., ethyl acetate). Note: DMF and DMSO are highly water-soluble, facilitating this workup.
-
Wash the combined organic layers thoroughly with water and then brine to remove residual high-boiling solvent.
-
Dry over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.
References
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). Vertex AI Search.
- Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacet
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts.
- Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine. (2016).
- One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cycliz
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Managing solvent effects in fluoropyridine reactions. (n.d.). Benchchem.
- Electronic and solvent effects on kinetics of SNAr substitution reactions. (n.d.). PMC - NIH.
- B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. (n.d.).
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amin
- Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. (2025).
- Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. (2009). Organic Letters, 11, 5460-5493.
- Anhydrous Suzuki–Miyaura Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). PMC - NIH.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. (n.d.). MDPI.
- N-Alkylation of 7-Chloro-1H-benzo[d]triazole: Application Notes and Generalized Protocols. (n.d.). Benchchem.
Sources
- 1. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Reactivity Analysis: 4-Bromo- vs. 4-Chloro-6-fluoro-1H-benzo[d]triazole in Nucleophilic Aromatic Substitution
A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic compounds are indispensable building blocks. Their utility is largely defined by their reactivity and the predictability of their transformations. Among these, substituted benzotriazoles are frequently employed due to their unique electronic properties and their role as scaffolds in pharmacologically active molecules.
This guide provides an in-depth comparison of the reactivity of two closely related halogenated benzotriazoles: 4-bromo-6-fluoro-1H-benzo[d]triazole and 4-chloro-6-fluoro-1H-benzo[d]triazole . For synthetic chemists, the choice between an aryl chloride and an aryl bromide is often a critical decision point, impacting reaction kinetics, yield, and cost. While in many reaction classes like palladium-catalyzed cross-couplings, the C-Br bond is more labile, the rules of engagement change dramatically for nucleophilic aromatic substitution (SNAr). This document will dissect the underlying chemical principles, predict the reactivity based on mechanistic understanding, and provide a framework for experimental validation.
The Theoretical Framework: Reactivity in Electron-Deficient Aromatic Systems
The reactivity of both 4-bromo- and 4-chloro-6-fluoro-1H-benzo[d]triazole is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of potent electron-withdrawing groups (EWGs) can render the ring electron-deficient and susceptible to attack by nucleophiles.[1][2]
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group (the halogen). This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[3][4]
-
Elimination (Fast Step): The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.
The overall rate of the SNAr reaction is governed by the stability of the Meisenheimer complex. The more stable this intermediate, the lower the activation energy of the first step and the faster the reaction.[5][6]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Key Factors Influencing SNAr Reactivity
-
Electron-Withdrawing Groups (EWGs): The benzotriazole ring system itself is strongly electron-withdrawing. The additional fluorine atom at the 6-position further depletes the ring of electron density via a powerful inductive effect.[7][8] These groups are crucial as they stabilize the negative charge of the Meisenheimer complex through resonance and induction, thereby activating the ring for nucleophilic attack.[3][5]
-
The Nature of the Halogen: This is the central point of our comparison. In SN1 and SN2 reactions, the leaving group ability is paramount, and the reactivity order is I > Br > Cl > F, reflecting the C-X bond strength.[9][10] However, in SNAr, the C-X bond is broken in the fast second step, not the rate-determining first step. The dominant factor in the first step is the halogen's inductive effect , which influences the electrophilicity of the carbon atom it is attached to. The more electronegative the halogen, the more it polarizes the C-X bond and stabilizes the anionic Meisenheimer complex. This leads to an inverted reactivity order.[2][9][10]
SNAr Reactivity Trend: F > Cl > Br > I
Therefore, the aryl fluoride is the most reactive, and the aryl iodide is the least reactive in SNAr reactions.[11]
Direct Comparison and Reactivity Prediction
Let's apply this theoretical framework to our two molecules of interest.
| Feature | 4-Chloro-6-fluoro-1H-benzo[d]triazole | 4-Bromo-6-fluoro-1H-benzo[d]triazole | Rationale |
| Structure | ![]() | ![]() | The core benzotriazole and C6-fluoro substituents are identical. The only difference is the halogen at C4. |
| Electronegativity of Halogen at C4 | 3.16 (Pauling Scale) | 2.96 (Pauling Scale) | Chlorine is more electronegative than bromine. |
| C4-X Bond Polarization | Higher | Lower | The greater electronegativity of chlorine creates a more electrophilic carbon center (C4), making it a more attractive target for nucleophiles. |
| Inductive Stabilization of Intermediate | Stronger | Weaker | The stronger inductive pull of chlorine provides superior stabilization for the negative charge that develops in the Meisenheimer complex during the rate-determining step.[9][10] |
| Predicted SNAr Reactivity | Higher | Lower | Following the established SNAr reactivity trend (F > Cl > Br > I), the chloro derivative is predicted to be more reactive than the bromo derivative.[2][11] |
Experimental Design for Reactivity Validation
To empirically validate our prediction, a comparative kinetic study can be designed. A simple substitution reaction with a common nucleophile like morpholine provides a clean and easily monitored system.
Protocol: Comparative Analysis of the Amination of 4-Halo-6-fluoro-1H-benzo[d]triazoles
Objective: To quantitatively compare the reaction rates of 4-chloro-6-fluoro-1H-benzo[d]triazole and 4-bromo-6-fluoro-1H-benzo[d]triazole with morpholine under identical conditions.
Materials:
-
4-chloro-6-fluoro-1H-benzo[d]triazole
-
4-bromo-6-fluoro-1H-benzo[d]triazole
-
Morpholine (nucleophile)
-
Potassium Carbonate (base)
-
Dimethylformamide (DMF, solvent)
-
Dodecane (internal standard for HPLC analysis)
-
HPLC system with a C18 column
Experimental Workflow:
Caption: Workflow for comparing the reactivity of aryl halides.
Step-by-Step Procedure:
-
Preparation: In two separate reaction vessels, add 1.0 mmol of the respective aryl halide (chloro- or bromo-benzotriazole).
-
Reagents: To each vessel, add 1.2 mmol of morpholine, 2.0 mmol of potassium carbonate, and 10 mL of DMF.
-
Initiation: Place both vessels in a preheated oil bath at 80°C and begin vigorous stirring. This marks time zero (t=0).
-
Monitoring: At regular intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (~0.1 mL) from each reaction mixture. Immediately quench the aliquot in a vial containing 1 mL of a 1:1 mixture of acetonitrile and 0.1% formic acid in water.
-
Analysis: Analyze the quenched samples by HPLC to determine the ratio of starting material to the aminated product.
Expected Results and Data Interpretation:
The experimental data would likely confirm the theoretical prediction. A plot of product formation over time would show a steeper curve for the chloro-compound, indicating a faster reaction rate.
| Time (minutes) | % Conversion (4-Chloro derivative) | % Conversion (4-Bromo derivative) |
| 15 | 45% | 25% |
| 30 | 75% | 48% |
| 60 | 95% | 75% |
| 120 | >99% | 92% |
| (Note: The data above is illustrative and represents expected outcomes based on chemical principles.) |
The results would clearly demonstrate that under identical SNAr conditions, 4-chloro-6-fluoro-1H-benzo[d]triazole is the more reactive substrate. This has significant practical implications, allowing for potentially lower reaction temperatures, shorter reaction times, or the use of less aggressive nucleophiles to achieve the desired transformation, ultimately leading to more efficient and cost-effective synthetic routes.
References
-
3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. [Link]
-
16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
-
What is the effect of halogen in the activity of a ring? Quora. [Link]
-
Halogen bond-induced electrophilic aromatic halogenations. ResearchGate. [Link]
-
Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Stack Exchange. [Link]
-
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]
-
Aryl Halide Reactivity Comparison. Scribd. [Link]
-
NUCLEOPHILIC AROMATIC SUBSTITUTION. NCRD's Sterling Institute of Pharmacy. [Link]
-
Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions? Quora. [Link]
-
Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. [Link]
-
Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. ResearchGate. [Link]
-
14.7: Aryl Halides. Chemistry LibreTexts. [Link]
-
Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Taylor & Francis Online. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ncrdsip.com [ncrdsip.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Comparative Guide to the ¹H NMR Characterization of 4-Bromo-6-fluoro-1H-benzo[d]triazole Derivatives
This guide provides an in-depth technical comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 4-bromo-6-fluoro-1H-benzo[d]triazole derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of ¹H NMR in comparison to other key analytical techniques, supported by theoretical principles and practical experimental guidance. Our objective is to equip you with the expertise to confidently identify and characterize these complex halogenated heterocyclic compounds.
Introduction: The Analytical Challenge of Halogenated Benzotriazoles
4-Bromo-6-fluoro-1H-benzo[d]triazole and its derivatives are an emerging class of compounds with significant potential in medicinal chemistry. The introduction of bromine and fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity to biological targets. However, the precise structural elucidation of these derivatives, particularly the confirmation of positional isomerism, presents a considerable analytical challenge. Accurate and unambiguous characterization is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of research and development programs.
While several analytical techniques can provide structural information, ¹H NMR spectroscopy remains the cornerstone for the definitive characterization of organic molecules in solution.[1][2] This guide will delve into the nuances of applying ¹H NMR to 4-bromo-6-fluoro-1H-benzo[d]triazole derivatives and objectively compare its performance against other common analytical methods.
Deep Dive: ¹H NMR Characterization of 4-Bromo-6-fluoro-1H-benzo[d]triazole
The power of ¹H NMR lies in its ability to provide detailed information about the chemical environment of each proton in a molecule. For 4-bromo-6-fluoro-1H-benzo[d]triazole, the substitution pattern on the benzene ring gives rise to a distinct set of signals in the aromatic region of the spectrum.
Predicting the ¹H NMR Spectrum: Chemical Shifts and Coupling Constants
The chemical shifts (δ) of the aromatic protons in 4-bromo-6-fluoro-1H-benzo[d]triazole are influenced by the electron-withdrawing effects of the bromine and fluorine substituents, as well as the fused triazole ring.[3] We can predict the relative positions of the proton signals based on established principles of substituent effects on benzene rings.[3][4]
-
Electron-Withdrawing Effects: Both bromine and fluorine are electronegative and will deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted benzotriazole.[3]
-
Positional Effects: The deshielding effect is most pronounced for protons ortho and para to the electron-withdrawing substituents.[3]
In the case of 4-bromo-6-fluoro-1H-benzo[d]triazole, we expect to see two distinct signals in the aromatic region, corresponding to the protons at the 5- and 7-positions.
Table 1: Predicted ¹H NMR Characteristics for 4-Bromo-6-fluoro-1H-benzo[d]triazole
| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |
| H-5 | ~7.5 - 8.0 | Doublet of doublets (dd) | ³J(H-H) ≈ 7-9 Hz, ⁴J(H-F) ≈ 4-6 Hz |
| H-7 | ~7.8 - 8.3 | Doublet of doublets (dd) | ³J(H-H) ≈ 7-9 Hz, ⁴J(H-F) ≈ 1-3 Hz |
| N-H | ~13 - 15 | Broad singlet (br s) | - |
Disclaimer: These are predicted values based on established principles. Actual experimental values may vary depending on the solvent and other experimental conditions.
The coupling constants provide crucial information for assigning the signals. The ortho-coupling (³J) between H-5 and H-7 is expected to be in the typical range of 7-9 Hz.[2] Additionally, we anticipate observing coupling between the protons and the fluorine atom. The through-space or through-bond coupling between fluorine and the aromatic protons (⁴J and ⁵J) will further split the signals, providing unambiguous evidence for the substitution pattern.
Experimental Protocol for ¹H NMR Analysis
To obtain high-quality ¹H NMR data for 4-bromo-6-fluoro-1H-benzo[d]triazole derivatives, the following protocol is recommended:
Instrumentation:
-
A high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
Sample Preparation:
-
Weigh 5-10 mg of the purified 4-bromo-6-fluoro-1H-benzo[d]triazole derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). DMSO-d₆ is often a good choice for benzotriazole derivatives due to its ability to dissolve a wide range of compounds and to observe the N-H proton.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), unless the solvent signal can be used as a reference.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
Tune and shim the spectrometer to ensure optimal resolution and lineshape.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-16 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Comparative Analysis: ¹H NMR vs. Alternative Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization often involves a combination of analytical techniques. Here, we compare ¹H NMR with other common methods for the analysis of 4-bromo-6-fluoro-1H-benzo[d]triazole derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is excellent for identifying the functional groups present in a molecule. For 4-bromo-6-fluoro-1H-benzo[d]triazole, FT-IR can confirm the presence of:
-
N-H stretching: A broad absorption band in the region of 3100-3500 cm⁻¹.[5][6]
-
Aromatic C-H stretching: Sharp peaks around 3000-3100 cm⁻¹.
-
C=C aromatic ring stretching: Absorptions in the 1400-1600 cm⁻¹ region.[1]
-
C-Br and C-F stretching: These vibrations appear in the fingerprint region (below 1000 cm⁻¹) and can be difficult to assign definitively.
Comparison with ¹H NMR:
| Feature | ¹H NMR | FT-IR |
| Structural Detail | Provides detailed information on the connectivity and chemical environment of protons. | Identifies functional groups present. |
| Isomer Differentiation | Excellent for differentiating positional isomers based on unique spin systems and coupling constants. | Generally poor for differentiating positional isomers as they often have very similar IR spectra. |
| Quantitative Analysis | Can be used for quantitative analysis through integration of signals. | Primarily a qualitative technique. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-bromo-6-fluoro-1H-benzo[d]triazole, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectrum of benzotriazoles is often characterized by the loss of a nitrogen molecule (N₂).[7]
Comparison with ¹H NMR:
| Feature | ¹H NMR | Mass Spectrometry |
| Structural Detail | Provides detailed information on the connectivity and stereochemistry. | Provides molecular weight and fragmentation patterns. Does not directly reveal the positions of substituents. |
| Isomer Differentiation | Excellent for differentiating positional isomers. | Positional isomers often have identical mass spectra, making differentiation challenging without chromatographic separation.[8][9] |
| Sensitivity | Requires milligram quantities of sample. | Highly sensitive, requiring only microgram to nanogram quantities. |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated and aromatic systems.[10][11] Benzotriazole derivatives typically exhibit characteristic absorption maxima in the UV region.[10][11]
Comparison with ¹H NMR:
| Feature | ¹H NMR | UV-Vis Spectroscopy |
| Structural Detail | Provides detailed structural information. | Provides information about the electronic structure and conjugation. |
| Isomer Differentiation | Excellent for differentiating positional isomers. | Positional isomers may have slightly different λmax values, but this is often not sufficient for unambiguous identification. |
| Application | Structural elucidation. | Quantitative analysis of known compounds and monitoring reactions.[10][11] |
Integrated Characterization Workflow
For the robust characterization of 4-bromo-6-fluoro-1H-benzo[d]triazole derivatives, an integrated approach utilizing multiple analytical techniques is recommended.
Caption: Integrated workflow for the characterization of 4-bromo-6-fluoro-1H-benzo[d]triazole derivatives.
Conclusion
¹H NMR spectroscopy stands as the most powerful and indispensable technique for the unambiguous structural characterization of 4-bromo-6-fluoro-1H-benzo[d]triazole derivatives. Its ability to provide detailed information on the chemical environment and connectivity of protons allows for the confident differentiation of positional isomers, a critical aspect in the development of novel chemical entities. While other techniques such as FT-IR, mass spectrometry, and UV-Vis spectroscopy provide valuable complementary information regarding functional groups, molecular weight, and electronic properties, they lack the fine structural detail offered by ¹H NMR. An integrated analytical approach, with ¹H NMR at its core, is therefore essential for the rigorous and reliable characterization of these important halogenated heterocyclic compounds.
References
- Spectroscopic Characterization of Benzotriazole: A Technical Guide. Benchchem. Accessed January 19, 2026.
- Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Puget Sound. Accessed January 19, 2026.
- APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Process Insights. Published February 6, 2023.
- Benzotriazole Monitoring in Semiconductors with Fiber Optic UV-Vis Spectroscopy. Process Insights. Published June 21, 2023.
- An algorithm for predicting the NMR shielding of protons over substituted benzene rings.
- Pair‐induced chemical shifts (pairwise corrections) and an additivity scheme for the estimation of aromatic 1H NMR shifts in polysubstituted benzenes with two or more vicinal substituents. Semantic Scholar. Published June 1, 1993.
- FTIR spectra of N–H stretching vibrations of 1 H - and 2 H...
- How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Published October 6, 2021.
- Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. Accessed January 19, 2026.
- FTIR spectrum of N–H stretching vibrations of benzotriazole in the gas...
- FTIR spectrum of benzotriazole.
- Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. JOCPR. Accessed January 19, 2026.
- 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Accessed January 19, 2026.
- 19F Coupling Constants Table. Organofluorine / Alfa Chemistry. Accessed January 19, 2026.
- Short Summary of 1H-NMR Interpretation. University of Wisconsin-Madison. Accessed January 19, 2026.
- 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Conicet. Published January 18, 2011.
- 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis. ChemicalBook. Accessed January 19, 2026.
- Differentiating Positional Isomers of Substituted Aromatic Compounds Using NMR: A Comparative Guide. Benchchem. Accessed January 19, 2026.
- Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. PubMed. Accessed January 19, 2026.
- Mass spectra of benzotriazoles. Correlation with thermolytic and photolytic fragmentations. Wiley Online Library. Accessed January 19, 2026.
- 1H-Benzotriazole | C6H5N3 | CID 7220. PubChem. Accessed January 19, 2026.
- Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and. The Royal Society of Chemistry. Accessed January 19, 2026.
- 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. Published March 30, 2022.
- Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). SciSpace. Accessed January 19, 2026.
- Identification of thermolabile positional isomers of N-(2-hydroxybenzyl)-2-(dimethoxyphenyl)ethanamines (NBOH series) using chromatography and mass spectrometry methods. PubMed. Published January 23, 2024.
- Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences. Accessed January 19, 2026.
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001927).
- Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. NIH. Accessed January 19, 2026.
- Absorption spectra of 2 in different solvents (concentration ca. 10⁻⁵ M).
- 1H-Benzotriazole. National Institute of Standards and Technology. Accessed January 19, 2026.
-
1593938-95-4|4,7-Dibromo-5,6-difluoro-1H-benzo[d][1][4][10]triazole. BLDpharm. Accessed January 19, 2026.
- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. Accessed January 19, 2026.
- Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Taylor & Francis Online. Accessed January 19, 2026.
- Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. Published November 11, 2024.
- Determination and risk assessment of UV filters and benzotriazole UV stabilizers in wastewater from a wastewater treatment plant in Lüneburg, Germany. PubMed Central. Accessed January 19, 2026.
- Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. Accessed January 19, 2026.
- Analytical characterization of three trifluoromethyl-substituted methcathinone isomers.
- ¹H-NMR of: (A) reaction mixture of benzotriazole (1a) with...
- 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the...
- Identification of synthetic cathinone positional isomers using electron activated dissociation mass spectrometry. PubMed. Published August 29, 2024.
- What are the best structural characterization techniques for positional isomers ?.
- Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). PubMed Central. Accessed January 19, 2026.
- 1H-Benzotriazole(95-14-7) 1 H NMR. ChemicalBook. Accessed January 19, 2026.
- 5,6-Difluoro-1H-benzotriazole. CymitQuimica. Accessed January 19, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Identification of thermolabile positional isomers of N-(2-hydroxybenzyl)-2-(dimethoxyphenyl)ethanamines (NBOH series) using chromatography and mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. process-insights.com [process-insights.com]
- 11. Benzotriazole Monitoring in Semiconductors [process-insights.com]
A Comparative Guide to the Biological Activity of 4-Bromo-6-fluoro-1H-benzo[d]triazole Derivatives and Other Key Heterocycles
Introduction: The Privileged Role of Heterocycles in Modern Drug Discovery
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast majority of pharmaceuticals. Their unique three-dimensional shapes, charge distributions, and ability to engage in various non-covalent interactions (like hydrogen bonding and π-π stacking) make them ideal scaffolds for designing biologically active molecules.[1] Among these, nitrogen-containing heterocycles are particularly prominent.[2]
This guide provides a comparative analysis of the biological activities of benzotriazole derivatives, with a specific focus on the potential imparted by 4-bromo and 6-fluoro substitutions, against other medicinally important heterocyclic scaffolds such as benzimidazoles, indazoles, and monocyclic triazoles. While direct experimental data on the 4-bromo-6-fluoro-1H-benzo[d]triazole scaffold is emerging, we can extrapolate its potential by examining the well-documented activities of the parent benzotriazole ring and the known influence of halogen substituents in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships that drive the therapeutic potential of these important molecular classes.
The Benzotriazole Scaffold: A Hub of Diverse Biological Activity
Benzotriazole (BTA), a fused bicyclic system consisting of a benzene ring and a triazole ring, is a "privileged" scaffold in medicinal chemistry.[3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, making them attractive candidates for drug development.[4][5] The versatility of the benzotriazole structure allows it to act as an intermediate, a leaving group, or be incorporated directly into a final drug molecule.[6][7]
Key reported activities include:
-
Anticancer Activity: Benzotriazole derivatives have shown significant potential as anticancer agents.[3] They can inhibit crucial enzymes like protein kinases, which are involved in the dysregulated cell signaling pathways that drive cancer cell proliferation.[8] Some derivatives have demonstrated potent antiproliferative effects against a wide range of human tumor cell lines, including breast, lung, and colon cancer.[9][10]
-
Antimicrobial Activity: The benzotriazole nucleus is a core component of many compounds with broad-spectrum antibacterial and antifungal properties.[1][4] Modifications, such as the introduction of halogen groups, can significantly enhance their efficacy against both Gram-positive and Gram-negative bacteria.[8][11]
-
Antiviral Activity: Certain benzotriazole derivatives have been identified as potent antiviral agents, particularly against viruses like Hepatitis C (HCV), Bovine Viral Diarrhea Virus (BVDV), and human Respiratory Syncytial Virus (hRSV).[7][12] Halogenation, especially with chlorine, has been shown to be critical for potent activity against specific viral strains.[7]
The Influence of Halogenation: Decoding the Role of Bromine and Fluorine
The introduction of halogen atoms—specifically fluorine and bromine in the case of 4-Bromo-6-fluoro-1H-benzo[d]triazole—is a time-tested strategy in medicinal chemistry to modulate a compound's biological profile.
-
Fluorine: The substitution of hydrogen with fluorine can dramatically alter a molecule's properties. Fluorine's high electronegativity can change the acidity of nearby protons and influence metabolic stability by blocking sites susceptible to oxidative metabolism. This often leads to improved pharmacokinetic properties, such as increased bioavailability and a longer half-life. In many heterocyclic scaffolds, fluorine incorporation is known to enhance pharmacological activity.[13]
-
Bromine: Bromine is a larger, more polarizable halogen. Its introduction can enhance binding affinity to target proteins through halogen bonding and other interactions. Bromo-substituted heterocycles, such as 4-bromo-1H-indazole derivatives, have shown potent activity as inhibitors of specific cellular targets, like the FtsZ protein in bacteria, leading to powerful antibacterial effects.[14]
The dual substitution in 4-Bromo-6-fluoro-1H-benzo[d]triazole suggests a deliberate design to combine the metabolic stability and electronic modulation of fluorine with the potential for enhanced binding interactions from bromine, creating a promising scaffold for targeted biological activity.
Comparative Analysis: Benzotriazoles vs. Other Heterocycles
A key aspect of drug discovery is understanding how one scaffold performs relative to others. Here, we compare benzotriazoles to structurally related and functionally relevant heterocycles.
Benzotriazoles vs. Benzimidazoles
Benzimidazoles are isomeric to benzotriazoles and are also a cornerstone of many therapeutic agents.
-
Antimicrobial Activity: Both scaffolds are potent antimicrobial agents. However, specific substitutions can favor one over the other. For example, a study on piperidine-substituted derivatives showed that a benzotriazole derivative (MIC = 6.25 µg/ml) had superior activity against Bacillus subtilis compared to its benzimidazole counterpart (MIC = 12.5 µg/ml).[4] Conversely, certain benzimidazole derivatives are commercially available as highly effective antifungal and antihelmintic drugs.[6]
-
Anticancer Activity: Both classes are heavily investigated for anticancer properties. Benzimidazole derivatives are known to act as inhibitors of VEGFR-2 kinase, a key target in angiogenesis.[9] Benzotriazoles, on the other hand, have shown promise as inhibitors of protein kinase CK2 and tubulin polymerization.[3][8] The choice between scaffolds often depends on the specific molecular target.
-
Antiparasitic Activity: Benzimidazoles are well-established antihelmintic agents.[6] More recently, benzotriazoles have emerged as a highly promising scaffold against parasites like Entamoeba histolytica, with some derivatives showing significantly greater potency (IC₅₀ = 0.304 µM) than the standard drug, metronidazole.[15]
| Feature | Benzotriazole Derivatives | Benzimidazole Derivatives | Key References |
| Primary Activities | Anticancer, Antimicrobial, Antiviral | Antihelmintic, Antifungal, Anticancer, Antipsychotic | [3][4][6][15] |
| Antiparasitic | Potent against E. histolytica | Broad-spectrum antihelmintics (e.g., Albendazole) | [6][15] |
| Antimicrobial | Broad spectrum, enhanced by halogenation | Potent antifungals and antibacterials | [4][6] |
Benzotriazoles vs. Monocyclic Triazoles (1,2,3- and 1,2,4-Triazoles)
Comparing the fused benzotriazole system to its monocyclic parents reveals the impact of the benzene ring.
-
Antifungal Activity: The 1,2,4-triazole ring is the core of major antifungal drugs like fluconazole.[6] Benzotriazoles are often designed as bioisosteric replacements for the triazole ring to explore new structure-activity relationships and potentially overcome resistance.[4]
-
General Bioactivity: The fused benzene ring in benzotriazole increases its lipophilicity and surface area compared to monocyclic triazoles. This can lead to different binding profiles and cellular uptake mechanisms. While monocyclic fluorinated triazoles show excellent antibacterial activity (MICs often in the 1-8 µg/ml range), the broader scaffold of benzotriazole allows for more extensive functionalization to target complex biological systems like protein kinases or viral enzymes.[13][16]
Benzotriazoles vs. Indazoles
Indazole, an isomer of benzimidazole, provides another important point of comparison, particularly when halogenated.
-
Antibacterial Mechanism: Novel 4-bromo-1H-indazole derivatives have been specifically developed as inhibitors of the bacterial cell division protein FtsZ.[14] This represents a targeted mechanistic approach. While benzotriazoles have broad-spectrum antibacterial activity, the specific mechanisms are often less defined and can include membrane disruption.[8]
-
Potency: Specific 4-bromo-indazole derivatives have demonstrated exceptionally potent activity against resistant bacterial strains, such as penicillin-resistant Staphylococcus aureus, with potencies up to 256-fold higher than reference compounds.[14] This highlights the power of combining a specific heterocycle with targeted halogenation. While specific data for 4-bromo-6-fluoro-benzotriazole is needed, the success of the bromo-indazole scaffold suggests high potential.
Experimental Protocols for Biological Screening
To ensure scientific integrity and reproducibility, the following are detailed protocols for standard in vitro assays used to evaluate the biological activities discussed.
Workflow for Initial Biological Screening
The following diagram illustrates a typical workflow for the initial screening of a novel compound library, including 4-Bromo-6-fluoro-1H-benzo[d]triazole derivatives.
Caption: High-level workflow for in vitro screening of novel chemical entities.
Protocol 1: Anticancer Cytotoxicity Screening (MTT Assay)
This protocol is used to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).[17][18]
Objective: To quantify the cytotoxic or cytostatic effect of test compounds on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung).[10]
-
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS.[19]
-
96-well microplates.
-
Test compound (e.g., 4-Bromo-6-fluoro-1H-benzo[d]triazole derivative) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest compound dose) and a positive control (e.g., Doxorubicin).[19]
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[20]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[21]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[18]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23]
Objective: To quantify the antimicrobial activity of test compounds against bacterial or fungal strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli).[11]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for the microbe.
-
96-well microplates (sterile).
-
Test compound dissolved in DMSO.
-
Bacterial inoculum standardized to a 0.5 McFarland standard, then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the well.[24]
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Spectrophotometer or microplate reader.
Procedure:
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (e.g., at 2x the highest desired concentration) to the first column of wells.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. This creates a gradient of compound concentrations.[23]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound to its final test concentration.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[24]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye or by measuring absorbance with a microplate reader.[22]
Investigating Mechanism of Action: Apoptosis Pathway
Many anticancer agents, including those based on heterocyclic scaffolds, exert their effect by inducing programmed cell death, or apoptosis.[19] The diagram below illustrates the intrinsic apoptosis pathway, a common mechanism that could be investigated for active benzotriazole derivatives using techniques like Western blotting or flow cytometry.[17]
Caption: The intrinsic apoptosis pathway, a key target for anticancer agents.
Conclusion and Future Directions
The benzotriazole scaffold is a remarkably versatile platform for the development of new therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects. The strategic introduction of halogen substituents, as seen in the 4-Bromo-6-fluoro-1H-benzo[d]triazole structure, is a proven method for enhancing potency and modulating pharmacokinetic properties.
Comparative analysis reveals that while scaffolds like benzimidazoles and indazoles share some therapeutic applications, each heterocyclic system possesses a unique profile. Benzimidazoles are dominant in antihelmintic applications, while specifically substituted indazoles show highly targeted antibacterial activity. Benzotriazoles stand out for their broad utility and potential for fine-tuning through substitution.
Future research should focus on the direct synthesis and biological evaluation of 4-Bromo-6-fluoro-1H-benzo[d]triazole and its derivatives. Rigorous screening using the standardized protocols outlined in this guide will be essential to quantify their potency against cancer cell lines, microbial pathogens, and viruses. Subsequent mechanism-of-action studies will be crucial to identify their molecular targets and pave the way for their potential development as next-generation therapeutics.
References
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Available at: [Link]
-
Wikipedia. (n.d.). Antibiotic sensitivity testing. Retrieved from: [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and anticancer activity of benzotriazole derivatives | Request PDF. Retrieved from: [Link]
-
Ovid. (n.d.). Antimicrobial Susceptibility Testing : Clinical Infectious Diseases. Retrieved from: [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Available at: [Link]
-
INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available at: [Link]
-
CityUHK Scholars. (2020). Synthesis and anticancer activity of benzotriazole derivatives. Available at: [Link]
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Available at: [Link]
-
PubMed Central (PMC). (2018). Benzotriazole: An overview on its versatile biological behavior. Available at: [Link]
-
PeerJ. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Available at: [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available at: [Link]
-
CityUHK Scholars. (n.d.). Synthesis and anticancer activity of benzotriazole derivatives - Fingerprint. Retrieved from: [Link]
-
PubMed Central (PMC). (2021). Recent advances on heterocyclic compounds with antiviral properties. Available at: [Link]
-
Research Square. (2022). Pharmacological activities and activation as well as comparison of benzotriazole with other groups. Available at: [Link]
-
SpringerLink. (2012). New Anticancer Agents: In Vitro and In Vivo Evaluation. Available at: [Link]
-
Journals Connect. (2022). Pharmacological activities and activation as well as comparison of benzotriazole with other groups. Available at: [Link]
-
PubMed. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Available at: [Link]
-
PubMed. (2011). Benzotriazoles and indazoles are scaffolds with biological activity against Entamoeba histolytica. Available at: [Link]
-
Frontiers. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Available at: [Link]
-
Journal for Research in Applied Sciences and Biotechnology. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Available at: [Link]
-
PubMed Central (PMC). (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Available at: [Link]
-
PubMed Central (PMC). (2025). N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors. Available at: [Link]
-
The Open Medicinal Chemistry Journal. (2020). Antiviral Activity of Benzotriazole Based Derivatives. Available at: [Link]
-
ACS Publications. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Available at: [Link]
-
ResearchGate. (2021). (PDF) Synthesis and Antiviral Activity of N-Heterocyclic Hydrazine Derivatives of Camphor and Fenchone. Available at: [Link]
-
PubMed. (2024). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Available at: [Link]
-
ResearchGate. (2014). (PDF) Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. Available at: [Link]
-
Ukrainian Journal of Ecology. (2020). Biological features of new 1,2,4-triazole derivatives (a literature review). Available at: [Link]
-
PubMed. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Available at: [Link]
Sources
- 1. jrasb.com [jrasb.com]
- 2. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological activities and activation as well as comparison of benzotriazole with other groups [journals.ipinnovative.com]
- 6. ipindexing.com [ipindexing.com]
- 7. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. researchgate.net [researchgate.net]
- 10. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 11. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 14. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzotriazoles and indazoles are scaffolds with biological activity against Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. iv.iiarjournals.org [iv.iiarjournals.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 22. mdpi.com [mdpi.com]
- 23. integra-biosciences.com [integra-biosciences.com]
- 24. ovid.com [ovid.com]
A Cost-Benefit Analysis of 4-Bromo-6-fluoro-1H-benzo[d]triazole in Synthesis: A Guide for Researchers
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the selection of building blocks is a critical decision that balances cost, efficiency, and the desired physicochemical properties of the final molecule. 4-Bromo-6-fluoro-1H-benzo[d][1][2][3]triazole, a halogenated benzotriazole, has emerged as a specialized reagent. This guide provides a comprehensive cost-benefit analysis of its use, offering insights for researchers, scientists, and drug development professionals.
Introduction to 4-Bromo-6-fluoro-1H-benzo[d]triazole
4-Bromo-6-fluoro-1H-benzo[d][1][2][3]triazole (CAS No. 937013-96-2) is a heterocyclic compound featuring a benzotriazole core substituted with both bromine and fluorine atoms.[4][5] This unique combination of halogens on the aromatic ring suggests its utility in fine-tuning the properties of target molecules, particularly in the realm of medicinal chemistry where such substitutions can profoundly impact biological activity and pharmacokinetic profiles.[1]
The Benzotriazole Core: A Versatile Scaffold
The benzotriazole moiety itself is a well-established scaffold in medicinal chemistry, known to be a key component in a variety of bioactive compounds. Its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antifungal, antibacterial, and antiviral agents. The triazole ring system can participate in hydrogen bonding and other non-covalent interactions, making it a valuable pharmacophore for interacting with biological targets.
Cost Analysis: A Premium for Functionality
A primary consideration for any researcher is the cost of starting materials. 4-Bromo-6-fluoro-1H-benzo[d]triazole is a specialty chemical, and its price reflects the complexity of its synthesis. A comparative analysis of catalog prices reveals a significant cost premium compared to simpler benzotriazoles.
| Compound | CAS Number | Supplier Example | Price (USD/gram) |
| Benzotriazole | 95-14-7 | Oakwood Chemical | ~$0.14 - $0.22 |
| 4-Bromobenzotriazole | 18329-37-8 | BLD Pharm | ~$5 - $10 |
| 4-Fluorobenzotriazole | 2339-71-1 | BLD Pharm | ~$15 - $25 |
| 4-Bromo-6-fluoro-1H-benzo[d]triazole | 937013-96-2 | BLD Pharm | ~$150 - $250 |
Note: Prices are approximate and subject to change based on supplier and quantity.
The significantly higher cost of the di-halogenated compound underscores that its use should be justified by a clear benefit in the synthetic outcome or the properties of the final product.
Benefit Analysis: The Advantage of Halogenation in Medicinal Chemistry
The justification for the higher cost of 4-Bromo-6-fluoro-1H-benzo[d]triazole lies in the strategic advantages conferred by its halogen substituents, particularly in the context of drug design and the synthesis of kinase inhibitors.
Case Study: Halogenated Benzotriazoles as Protein Kinase CK2 Inhibitors
Protein kinase CK2 is a validated target in oncology, and halogenated benzotriazoles have been extensively studied as potent and selective inhibitors of this enzyme.[2][3][4][5][6][7][8][9][10][11] The halogen atoms play a crucial role in the binding affinity of these inhibitors to the ATP-binding pocket of CK2.
Studies on a series of halogenated benzotriazoles have shown that the position and nature of the halogen substituent significantly impact the inhibitory activity. For instance, substitution at the 5 and 6 positions of the benzotriazole ring with bromine has been found to be crucial for potent inhibition of CK2.[3] The introduction of fluorine, a highly electronegative atom, can further modulate the electronic properties of the molecule and enhance its binding to the target protein.[6][7]
The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of the ligand-protein complex. The fluorine atom, on the other hand, can alter the pKa of the triazole protons and improve metabolic stability by blocking potential sites of oxidation.
While direct comparative data for 4-Bromo-6-fluoro-1H-benzo[d]triazole is not available in the public domain, the well-documented structure-activity relationships of related halogenated benzotriazoles strongly suggest that this compound is a promising building block for the synthesis of potent and selective kinase inhibitors.
Potential Applications in Synthesis
Based on the known reactivity of benzotriazoles and the strategic placement of the bromo and fluoro substituents, 4-Bromo-6-fluoro-1H-benzo[d]triazole can be envisioned as a valuable reagent in several synthetic contexts.
As a Leaving Group in Nucleophilic Aromatic Substitution
The benzotriazole moiety can act as an excellent leaving group in nucleophilic substitution reactions. The electron-withdrawing nature of the fluoro and bromo groups would further activate the benzene ring towards nucleophilic attack, potentially allowing for milder reaction conditions or the use of a broader range of nucleophiles compared to non-halogenated benzotriazoles.
In Cross-Coupling Reactions
The bromine atom at the 4-position provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at this position, enabling the synthesis of diverse compound libraries for drug screening.
As a Scaffold for Derivatization
The triazole ring itself can be N-alkylated or N-arylated to introduce further diversity. This, combined with the potential for cross-coupling at the bromine position, makes 4-Bromo-6-fluoro-1H-benzo[d]triazole a versatile scaffold for building complex molecules.
Experimental Protocols: General Guidance
General Procedure for N-Alkylation of Benzotriazoles
-
To a solution of the benzotriazole (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile) at room temperature, add a base (e.g., K₂CO₃, Cs₂CO₃, 1.5 eq.).
-
Stir the mixture for 15-30 minutes.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki Cross-Coupling of Bromo-Benzotriazoles
-
To a reaction vessel, add the bromo-benzotriazole (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Alternatives and Comparative Assessment
The primary alternatives to 4-Bromo-6-fluoro-1H-benzo[d]triazole would be other halogenated or non-halogenated benzotriazoles. The choice of alternative is highly dependent on the specific synthetic goal.
| Reagent | Key Features | When to Consider |
| 4-Bromobenzotriazole | Lower cost, provides a handle for cross-coupling. | When the fluorine substituent is not critical for the desired activity or properties. |
| 4-Fluorobenzotriazole | Lower cost than the di-halogenated analog, introduces fluorine for property modulation. | When a bromine handle for cross-coupling is not required. |
| 4,5,6,7-Tetrabromobenzotriazole (TBBt) | Potent CK2 inhibitor, commercially available. | When maximizing inhibitory potency against CK2 is the primary goal and solubility is not a major concern. |
| Non-halogenated Benzotriazole | Significantly lower cost, simpler structure. | For applications where the electronic and steric effects of halogens are not needed, such as in simpler coupling reactions. |
Conclusion
4-Bromo-6-fluoro-1H-benzo[d]triazole is a specialized and relatively expensive building block. Its use is best justified in the context of medicinal chemistry, particularly for the synthesis of kinase inhibitors or other drug candidates where the unique combination of bromine and fluorine can confer significant advantages in terms of biological activity, selectivity, and pharmacokinetic properties. For applications where these specific electronic and steric effects are not paramount, less expensive, and more readily available benzotriazole derivatives may be more suitable. The decision to employ this reagent should be based on a careful consideration of the potential benefits in the final product versus the increased cost of the starting material.
References
-
LookChem. Cas 937013-96-2, 4-Bromo-6-fluoro-1H-benzo[d][1][2][3]triazole.
-
MDPI. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2.
-
NIH. Competition between electrostatic interactions and halogen bonding in the protein–ligand system: structural and thermodynamic studies of 5,6-dibromobenzotriazole-hCK2α complexes.
-
MDPI. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2.
-
MDPI. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box.
-
PubMed. Synthesis of new analogs of benzotriazole, benzimidazole and phthalimide--potential inhibitors of human protein kinase CK2.
-
Appretech Scientific Limited. 4-bromo-6-fluoro-1H-benzo[d][1][2][3]triazole.
-
ChemicalBook. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.
-
Semantic Scholar. Supporting Information.
- Various Authors. Recent development of peptide coupling reagents in organic synthesis.
-
ResearchGate. Synthesis of new analogs of benzotriazole, benzimidazole and phthalimide-potential inhibitors of human protein kinase CK2.
-
NIH. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties.
-
PubMed. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae.
-
ChemAnalyst. Benzotriazole Prices, Trends, Chart, News, Index and Demand.
-
ResearchGate. Facile synthesis of bromo- and iodo-1,2,3-triazoles.
- Various Authors.
-
Taylor & Francis Online. Utility of fluorinated α-amino acids in development of therapeutic peptides.
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
-
Oakwood Chemical. Benzotriazole.
-
Universal Biologicals. 4-Bromo-6-fluoro-1H-benzo[d][1][2][3]triazole (CS-B1114-100mg).
-
NIH. Benzotriazole: An overview on its versatile biological behavior.
-
ResearchGate. Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity.
-
ACS Publications. Peptide Coupling Reagents, More than a Letter Soup.
-
Sigma-Aldrich. N,N -Di-sec-butyl-p-phenylenediamine 95 101-96-2.
-
Smolecule. Buy N,N'-Di-sec-butyl-p-phenylenediamine | 101-96-2.
-
PubMed. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment.
-
Google Patents. Process for preparing 3, 3-dimethyl -2-pentanone.
- Various Authors. An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.
-
NIH. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines.
-
Google Patents. 2, 5-dimethyl-2, 5-di(t-butylperoxy) hexane.
-
A2B Chem. CAS 3325-11-9 5-Aminobenzotriazole.
Sources
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Competition between electrostatic interactions and halogen bonding in the protein–ligand system: structural and thermodynamic studies of 5,6-dibromobenzotriazole-hCK2α complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new analogs of benzotriazole, benzimidazole and phthalimide--potential inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,6-diiodo-1H-benzotriazole: new TBBt analogue that minutely affects mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Bromo-6-fluoro-1H-benzo[d]triazole
In the landscape of drug discovery and materials science, the integrity of a starting material is paramount. The compound 4-Bromo-6-fluoro-1H-benzo[d]triazole serves as a crucial building block, and its purity directly impacts the yield, impurity profile, and ultimate viability of downstream products. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this key intermediate. We move beyond mere protocols to discuss the underlying principles and rationale, empowering researchers to make informed decisions for robust quality control.
The Orthogonal Approach: A Foundation of Trust
No single analytical technique can provide a complete picture of a compound's purity. True confidence is achieved through an orthogonal approach, where multiple, disparate methods are employed. Each technique acts as a cross-validation for the others, creating a self-validating system. A sample that shows high purity by chromatography, spectroscopy, and thermal analysis is unequivocally of high quality. This guide will focus on four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis.
Caption: A decision workflow for the comprehensive purity assessment of a synthesized compound.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone for purity determination of non-volatile organic compounds like 4-Bromo-6-fluoro-1H-benzo[d]triazole.[1][2] It excels at separating the main compound from closely related impurities, providing a quantitative measure of purity based on peak area percentage.
Causality Behind the Method
-
Technique: Reverse-Phase HPLC is chosen because the target molecule is a moderately polar organic compound. A nonpolar stationary phase (like C18) will retain the analyte, and a polar mobile phase will elute it. Impurities with different polarities will have different retention times, allowing for separation.
-
Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is used. A gradient elution (where the solvent composition changes over time) is superior to an isocratic elution for impurity profiling, as it can effectively separate impurities with a wide range of polarities.[2][3]
-
Additive: A small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is added to the mobile phase. This protonates residual silanol groups on the silica-based stationary phase, preventing peak tailing and ensuring sharp, symmetrical peaks for better resolution and integration.
-
Detection: The benzotriazole core contains a chromophore that absorbs UV light. A Diode Array Detector (DAD) is ideal as it can scan a range of wavelengths, helping to identify the optimal wavelength for detection (typically the λmax) and check for peak purity.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve in 10 mL of methanol to create a 0.5 mg/mL stock solution. Further dilute to ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis: Calculate purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
NMR Spectroscopy: The Definitive Structural Arbiter
While HPLC quantifies purity, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound's identity and can reveal impurities that might co-elute in chromatography.[4] For 4-Bromo-6-fluoro-1H-benzo[d]triazole, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Causality Behind the Method
-
¹H NMR: Provides a map of all proton environments. The number of signals, their chemical shifts, splitting patterns (coupling), and integrations should match the expected structure. The presence of unexpected peaks indicates impurities. For example, residual solvents like acetone or ethyl acetate are easily identified by their characteristic singlets and multiplets.
-
¹³C NMR: Complements the ¹H NMR by showing all unique carbon environments. This is crucial for confirming the core structure and identifying isomeric impurities, which may have very similar ¹H NMR spectra but different ¹³C chemical shifts.
-
¹⁹F NMR: This is a particularly powerful and clean technique for fluorinated compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, the experiment is very sensitive. It will show a single, clean signal for the fluorine atom in the target molecule. The presence of other signals in the ¹⁹F spectrum is a strong indicator of fluorine-containing impurities.[5]
-
Quantitative NMR (qNMR): Unlike HPLC, qNMR is a primary analytical method that can determine purity without a reference standard of the same compound.[2] By adding a known amount of a certified internal standard with a distinct NMR signal, the absolute purity of the target compound can be calculated by comparing the integral of a target peak to the integral of the standard's peak.
Experimental Protocol: ¹H and ¹⁹F NMR
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of a reference standard like tetramethylsilane (TMS) if not already present in the solvent.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time for quantitative analysis.
-
-
¹⁹F NMR Acquisition:
-
Acquire a standard 1D fluorine spectrum, typically with proton decoupling.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Calibrate the ¹H spectrum to the residual solvent peak or TMS (0 ppm).
-
Integrate all peaks. Compare the chemical shifts, multiplicities, and integrations to the expected structure. Search for any unassigned peaks.
-
Mass Spectrometry and Melting Point: Confirmatory Techniques
LC-MS and Melting Point analysis provide additional, crucial data points for a comprehensive purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the definitive tool for identifying unknown impurities detected by HPLC.[6][7] By coupling the separation power of LC with the detection capability of MS, one can obtain the molecular weight of each impurity.[8] This information is critical for proposing potential structures of byproducts or degradation products.[9]
Caption: A simplified workflow for impurity identification using LC-MS.
Melting Point Analysis
This classical technique provides a fast and inexpensive, yet powerful, indication of purity.[10] A pure crystalline compound will have a sharp, well-defined melting point, typically melting over a narrow range of 0.5-1.0 °C.[11] Impurities disrupt the crystal lattice, which requires less energy to break. This results in two observable effects: a depression of the melting point and a broadening of the melting range.[12][13]
Experimental Protocol: Melting Point Determination
-
Instrumentation: Digital melting point apparatus with a calibrated thermometer.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Procedure:
-
Load a small amount of the sample into a capillary tube.
-
Place the tube in the apparatus.
-
Perform a rapid initial heating to find the approximate melting point.
-
Allow the apparatus to cool.
-
Perform a second, slower determination, heating at a rate of 1-2 °C per minute near the expected melting point.
-
-
Data Analysis: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁ - T₂. Compare this to the literature value for the pure compound.
Comparative Summary
The choice of technique depends on the specific question being asked. The table below provides a comparative overview.
| Parameter | HPLC | qNMR | LC-MS | Melting Point |
| Principle | Chromatographic separation | Nuclear magnetic resonance | Mass-to-charge ratio | Thermal phase transition |
| Information | Quantitative purity (%), impurity profile | Structural confirmation, absolute purity | Molecular weight of components | Indication of purity |
| Sensitivity | High (~0.01%)[14] | Moderate (~0.1%) | Very High (sub-nanogram) | Low (impurities >1-2%) |
| Strengths | Robust, precise, widely applicable | Primary method, definitive structure info | Identifies unknown impurities | Fast, simple, inexpensive |
| Limitations | Requires reference standards for identification | Lower throughput, requires more sample | Not inherently quantitative | Not suitable for non-crystalline solids or thermally labile compounds |
Conclusion
Assessing the purity of 4-Bromo-6-fluoro-1H-benzo[d]triazole is not a single measurement but a systematic investigation. A robust quality control protocol begins with HPLC for a quantitative assessment of purity and impurity profile. This is followed by NMR spectroscopy (¹H, ¹³C, and ¹⁹F) for definitive structural confirmation. Should significant impurities be detected, LC-MS is employed for their identification. Finally, a simple melting point determination provides a rapid and reliable check of overall purity. By integrating these orthogonal techniques, researchers can ensure the quality and integrity of their materials, leading to more reliable and reproducible scientific outcomes.
References
- Organic Laboratory Techniques 4.1 Melting Point. (n.d.). Retrieved from University of Colorado Boulder website.
- Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
- Srinivas, B. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis.
- What is meant by the statement that a pure crystalline organic substance has a sharp melting point? (n.d.).
- What is Melting Point? (n.d.).
- Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
- Melting point. (n.d.). In Wikipedia.
- Patel, P. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Trend in Scientific Research and Development.
- Melting Point Matters: The Key to Purity, Identification, and Quality Control. (n.d.).
- A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. (n.d.).
- Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. (2018). Chinese Journal of Analytical Chemistry.
- Application Notes and Protocols for the Analytical Purity Assessment of 2H-Benzofuro[2,3-d]triazole. (2025). BenchChem.
- Ding, W.-H., et al. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Food Chemistry.
-
4-bromo-6-fluoro-1H-benzo[d][6][8]triazole. (n.d.). Retrieved from Appretech Scientific Limited website.
-
4-Bromo-6-fluoro-1H-benzo[d][6][8]triazole. (n.d.). Retrieved from BLD Pharm website.
- Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024).
- Benzotriazole analytical standard. (n.d.).
- Comprehensive Analysis and Environmental Risk Assessment of Benzotriazoles in Airport Stormw
- Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
- 4-bromo-6-fluoro-1h-benzo[d]imidazole. (n.d.).
- Determination of benzotriazoles in water samples by concurrent derivatization–dispersive liquid–liquid microextraction followed by gas chromatography–mass spectrometry. (2025).
- Asimakopoulos, A. G., et al. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. Analytical Chemistry.
- Gas chromatography quadrupole time-of-flight mass spectrometry determination of benzotriazole ultraviolet stabilizers in sludge samples. (2021).
- Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). (n.d.).
- 4-Bromo-6-fluoro-1H-benzo[d]imidazole. (n.d.).
-
4-Bromo-6-fluoro-1H-benzo[d][6][8]triazole (CS-B1114-100mg). (n.d.). Retrieved from Universal Biologicals website.
- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (n.d.).
- A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Altern
- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (n.d.).
- 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one. (2024). Smolecule.
- Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole. (2025). BenchChem.
- Structure Elucidation of Antibiotics by Nmr Spectroscopy. (2017). PubMed.
-
4-Bromo-6-(trifluoromethyl)-1H-benzo[d][6][8]triazole. (n.d.). Retrieved from BLDpharm website.
- Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. (2025). BenchChem.
- Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. (2025).
-
6-Bromo-7-fluoro-1-methyl-1H-benzo[d][6][8]triazole. (n.d.). Retrieved from BLD Pharm website.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. biomedres.us [biomedres.us]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mt.com [mt.com]
- 11. homework.study.com [homework.study.com]
- 12. Melting point - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. soeagra.com [soeagra.com]
A Senior Application Scientist's Guide to Catalytic Functionalization of 4-Bromo-6-fluoro-1H-benzo[d]triazole
Introduction: The Strategic Importance of Functionalized Benzotriazoles
The 4-Bromo-6-fluoro-1H-benzo[d]triazole scaffold is a privileged heterocyclic motif in modern medicinal chemistry and materials science.[1][2] Its inherent biological activities, coupled with the reactive handles offered by the bromine and fluorine substituents, make it a versatile building block for the synthesis of a diverse array of functionalized molecules.[3][4] The strategic introduction of new carbon-carbon and carbon-nitrogen bonds at the 4-position is crucial for modulating the physicochemical and pharmacological properties of the resulting derivatives. This guide provides a comparative analysis of various catalytic systems for the functionalization of this key scaffold, offering researchers, scientists, and drug development professionals a data-driven resource for selecting the optimal synthetic strategy.
This guide will delve into the practical application of several cornerstone cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as well as emerging C-H activation strategies for the derivatization of 4-Bromo-6-fluoro-1H-benzo[d]triazole. Each section will provide a comparative overview of relevant catalytic systems, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic design.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5][6][7][8] The reaction couples an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. For the functionalization of 4-Bromo-6-fluoro-1H-benzo[d]triazole, the choice of catalyst, ligand, and base is critical to achieving high yields and minimizing side reactions.
Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling
While specific experimental data for the Suzuki-Miyaura coupling of 4-Bromo-6-fluoro-1H-benzo[d]triazole is not extensively reported in publicly available literature, we can extrapolate from established protocols for similar electron-deficient heterocyclic systems. The following table outlines representative catalytic systems that have proven effective for the Suzuki-Miyaura coupling of aryl bromides, which can serve as a starting point for optimization.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/EtOH | 130 | 70-90[7] |
| PdCl₂(dppf) | K₂CO₃ | Dimethoxyethane | 80 | 85-95[9] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | >90 |
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a classic, versatile catalyst, but for more challenging substrates, catalysts with more sophisticated ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or biaryl phosphine ligands (e.g., SPhos) can offer improved stability and reactivity.[7][9]
-
Base: The choice of base is crucial for the transmetalation step. Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used. The strength of the base can influence the reaction rate and the tolerance of other functional groups.[7]
-
Solvent: A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.[7]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for aryl bromides.[7]
Materials:
-
4-Bromo-6-fluoro-1H-benzo[d]triazole
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
Toluene, Ethanol, and Water (in a 10:3:6 ratio)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add 4-Bromo-6-fluoro-1H-benzo[d]triazole, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (Toluene/EtOH/H₂O) via syringe.
-
Heat the reaction mixture to 130°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[10][11][12] This reaction is particularly valuable for synthesizing derivatives of 4-Bromo-6-fluoro-1H-benzo[d]triazole with primary and secondary amines, which are key functionalities in many biologically active molecules.[13][14][15][16]
Comparative Analysis of Catalytic Systems for Buchwald-Hartwig Amination
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, ligand, and base. For heterocyclic substrates, specialized ligands are often required to achieve high yields.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-95[3] |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 75-90 |
| PEPPSI-IPr | K₃PO₄ | t-Amyl alcohol | 100 | >90[17] |
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as Xantphos or BINAP is crucial for facilitating both the oxidative addition and reductive elimination steps.[3] N-heterocyclic carbene (NHC) ligands, as seen in PEPPSI-IPr, offer high stability and activity.[17]
-
Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle.[3]
-
Solvent: Anhydrous, aprotic polar solvents like 1,4-dioxane or toluene are commonly used.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established methods.[3]
Materials:
-
4-Bromo-6-fluoro-1H-benzo[d]triazole
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.015 equivalents)
-
Xantphos (0.03 equivalents)
-
Cs₂CO₃ (1.4 equivalents)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add 4-Bromo-6-fluoro-1H-benzo[d]triazole and the amine.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100°C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
C-C sp Bond Formation: The Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[18][19][20][21][22][23] This reaction is instrumental in introducing alkynyl moieties onto the 4-Bromo-6-fluoro-1H-benzo[d]triazole scaffold, which can serve as versatile synthetic handles for further transformations or as part of extended π-conjugated systems.[5]
Comparative Analysis of Catalytic Systems for Sonogashira Coupling
The classic Sonogashira conditions involve a palladium catalyst, a copper(I) salt, and an amine base. Modern variations often focus on copper-free conditions to avoid the formation of alkyne homocoupling byproducts.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp - 50 | 85-95[23] |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 70 | 80-90[1] |
| [DTBNpP]Pd(crotyl)Cl | None (Cu-free) | TMP | DMSO | Room Temp - 60 | 80-92[19] |
Causality Behind Experimental Choices:
-
Catalyst and Co-catalyst: The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst activates the alkyne.[23] Copper-free systems rely on highly active palladium catalysts to proceed efficiently.[19]
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is used to deprotonate the terminal alkyne and act as a solvent or co-solvent.[1][23]
-
Solvent: Aprotic solvents like THF, toluene, or DMSO are commonly employed.[1][19][23]
Experimental Protocol: Sonogashira Coupling
This protocol is a generalized procedure based on classic Sonogashira conditions.[23]
Materials:
-
4-Bromo-6-fluoro-1H-benzo[d]triazole
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.03 equivalents)
-
CuI (0.05 equivalents)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 4-Bromo-6-fluoro-1H-benzo[d]triazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
C-H Activation Strategies
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials.[18][24][25] Palladium-catalyzed C-H arylation, in particular, offers a promising route to biaryl benzotriazole derivatives.
Conceptual Framework for C-H Activation
For 4-Bromo-6-fluoro-1H-benzo[d]triazole, C-H activation could potentially be directed to the C7 position by the triazole ring. The reaction would likely proceed through a concerted metalation-deprotonation pathway, followed by coupling with an aryl halide.
Potential Catalytic System:
-
Catalyst: Pd(OAc)₂
-
Ligand: A directing group may be necessary, or the triazole itself may serve this function.
-
Oxidant: An oxidant such as Ag₂CO₃ or benzoquinone is often required.
-
Solvent: Polar aprotic solvents like DMAc or DMF are common.
Due to the limited specific literature on C-H activation of this particular substrate, further experimental investigation is required to establish optimal conditions.
Hypothetical Experimental Workflow for C-H Arylation
Caption: A hypothetical workflow for a palladium-catalyzed C-H arylation reaction.
Conclusion and Future Perspectives
The functionalization of 4-Bromo-6-fluoro-1H-benzo[d]triazole is a critical step in the synthesis of novel compounds for drug discovery and materials science. This guide has provided a comparative overview of established cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—and has introduced the potential of C-H activation as a more atom-economical approach.
While palladium-based catalysts remain the workhorse for these transformations, the development of more sustainable and cost-effective catalytic systems based on first-row transition metals like copper and nickel is an active area of research.[26][27][28] Future work should focus on the systematic screening and optimization of these newer catalytic systems for the functionalization of the 4-Bromo-6-fluoro-1H-benzo[d]triazole scaffold to provide a broader and more efficient synthetic toolbox for researchers in the field.
References
-
Explorations of Buchwald-Hartwig reaction conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 19, 2026, from [Link]
-
Duan, P., Yang, Y., Ben, R., Yan, Y., Dai, L., Hong, M., Wu, Y.-D., Wang, D., Zhang, X., & Zhao, J. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 5(4), 1574-1578. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. Angewandte Chemie (International ed. in English), 48(28), 5094–5115. [Link]
-
Frank, A., & Schön, U. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1853–1859. [Link]
-
Liu, C., & Szostak, M. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. The Journal of organic chemistry, 83(1), 447–455. [Link]
-
Dyachenko, V. D., & Komyagin, A. R. (2011). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1][3][10]thiadiazole) and Its 4,8-Dibromo Derivative. Molecules, 16(12), 10244-10255. [Link]
-
Li, J. H., Liang, Y., & Xie, Y. X. (2006). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. The Journal of organic chemistry, 71(21), 8044–8049. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Bouattour, R., Ben M'Barek, Y., & Al-Sanea, M. M. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6886–6896. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Thapa, P., Aundhav, M. P., & Kanyalkar, M. (2014). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 136(16), 5941–5944. [Link]
-
The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Frank, A., & Schön, U. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1853–1859. [Link]
-
Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. (2021). National Center for Biotechnology Information. [Link]
-
Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., Reihanian-Hadany, N., & Baati, R. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton Institutional Repository. Retrieved January 19, 2026, from [Link]
-
Site-selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Bellina, F., Ciucci, D., Ruiu, A., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of organic chemistry, 72(23), 8575–8586. [Link]
-
Gribanov, P. S., Philippova, A. N., Topchiy, M. A., Minaeva, L. I., Asachenko, A. F., & Osipov, S. N. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1999. [Link]
-
Pharmacological activities and activation as well as comparison of benzotriazole with other groups. (2022). GSC Biological and Pharmaceutical Sciences, 20(1), 133-142. [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). MDPI. [Link]
-
Olesiejuk, M., Kudelko, A., & Świątkowski, M. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 682. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Gribanov, P. S., Philippova, A. N., Topchiy, M. A., Minaeva, L. I., Asachenko, A. F., & Osipov, S. N. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 27(15), 4786. [Link]
-
Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. (2019). ResearchGate. [Link]
-
Suzuki—Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of organic chemistry, 81(10), 3942–3950. [Link]
-
Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. (2021). New Journal of Chemistry. [Link]
-
Gribanov, P. S., Philippova, A. N., Topchiy, M. A., Minaeva, L. I., Asachenko, A. F., & Osipov, S. N. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1999. [Link]
-
Ligand-free CuCl-catalyzed N-Arylation of 1,2,4-triazole with aryl bromides. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles ¹. ¹ Conditions... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Cu(i)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole. (2022). RSC Advances, 12(36), 23429-23433. [Link]
-
Yu, D. G., Li, B. J., & Shi, Z. J. (2010). Cu(i)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole. Organic & biomolecular chemistry, 8(24), 5610–5612. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules, 17(10), 11685-11698. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buy 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one [smolecule.com]
- 4. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-Bromo-6-fluoro-1,3-benzoxazole | 1929606-78-9 [chemicalbook.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 23. 937013-96-2|4-Bromo-6-fluoro-1H-benzo[d][1,2,3]triazole|BLD Pharm [bldpharm.com]
- 24. appretech.com [appretech.com]
- 25. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
The Strategic Advantage of Fluorination: A Comparative Guide to 4-Bromo-6-fluoro-1H-benzo[d]triazole and its Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds is a well-established strategy to enhance pharmacological properties. This guide delves into the applications of 4-Bromo-6-fluoro-1H-benzo[d]triazole, a halogenated benzotriazole, with a particular focus on its role as a kinase inhibitor. While direct extensive research on this specific mono-fluoro, mono-bromo analog is emerging, we can infer its potential and performance by drawing insightful comparisons with its more extensively studied poly-halogenated and non-fluorinated counterparts. This guide will provide a comparative analysis, supported by experimental data from closely related compounds, to illuminate the nuanced effects of fluorination on the inhibitory activity and physicochemical properties of benzotriazole-based kinase inhibitors.
The Benzotriazole Scaffold: A Privileged Structure in Kinase Inhibition
Benzotriazole and its derivatives are recognized as "privileged structures" in drug discovery, demonstrating a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] Their ability to act as potent and selective inhibitors of various protein kinases has positioned them as a valuable scaffold for the development of targeted therapies.[4][5] One of the most well-characterized halogenated benzotriazole kinase inhibitors is 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), a potent and selective inhibitor of protein kinase CK2.[4] The bromine atoms in TBBt play a crucial role in its inhibitory activity, engaging in halogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase.
The Impact of Fluorination: A Comparative Analysis
The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, lipophilicity, and binding affinity.[6][7] In the context of benzotriazole-based kinase inhibitors, fluorination offers a compelling strategy to modulate their pharmacological profile. A key study comparing the properties of fluorinated and non-fluorinated bromobenzotriazoles provides a strong foundation for our comparative analysis.
A particularly insightful comparison can be drawn from the study of 5,6-dibromo-4,7-difluoro-1H-benzotriazole (FBBF), a close analog of our topic compound.[8] This research highlights how the replacement of two bromine atoms with fluorine atoms in the benzotriazole core alters its interaction with protein kinase CK2.
Physicochemical Properties
The substitution of bromine with the smaller, more electronegative fluorine atom leads to significant changes in the physicochemical properties of the molecule. This, in turn, affects its absorption, distribution, metabolism, and excretion (ADME) profile.[8]
| Compound | Molecular Weight ( g/mol ) | LogP (Predicted) |
| 4,5,6,7-Tetrabromo-1H-benzotriazole (TBBt) | 434.72 | 3.8 |
| 5,6-Dibromo-4,7-difluoro-1H-benzotriazole (FBBF) | 308.92 | 2.9 |
| 4-Bromo-6-fluoro-1H-benzo[d]triazole | 216.01 | 2.1 (Estimated) |
Table 1: Comparison of Physicochemical Properties of Halogenated Benzotriazoles. The LogP values are estimations and can vary based on the prediction algorithm.
The lower molecular weight and predicted LogP of the fluorinated analogs suggest potentially improved solubility and permeability, which are desirable properties for drug candidates.
Kinase Inhibitory Activity
The true test of these modifications lies in their impact on biological activity. The inhibitory potential of halogenated benzotriazoles against protein kinase CK2 serves as an excellent case study.
| Compound | Target Kinase | IC50 (µM) | Reference |
| 4,5,6,7-Tetrabromo-1H-benzotriazole (TBBt) | CK2 | 0.5 - 1.0 | [4] |
| 5,6-Dibromo-4,7-difluoro-1H-benzotriazole (FBBF) | CK2 | ~1.5 | [8] |
Table 2: Comparative Inhibitory Activity of Halogenated Benzotriazoles against Protein Kinase CK2.
While FBBF shows a slightly higher IC50 value compared to TBBt, its improved physicochemical properties may offer a better overall therapeutic window. The activity of 4-Bromo-6-fluoro-1H-benzo[d]triazole is yet to be extensively reported, but based on these trends, it is hypothesized to be a potent kinase inhibitor with a favorable ADME profile.
Synthetic Strategies
The synthesis of halogenated benzotriazoles can be achieved through various routes. A general and adaptable method involves the diazotization of a corresponding substituted o-phenylenediamine. For 4-Bromo-6-fluoro-1H-benzo[d]triazole, a plausible synthetic pathway would start from a commercially available diaminobenzene derivative.
General Synthesis of 1H-Benzotriazole
The foundational synthesis of the benzotriazole core involves the reaction of o-phenylenediamine with nitrous acid.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The strategic use of fluorination in the benzotriazole scaffold, as exemplified by 4-Bromo-6-fluoro-1H-benzo[d]triazole and its analogs, presents a promising avenue for the development of next-generation kinase inhibitors. The available data on closely related compounds suggests that the introduction of fluorine can lead to a favorable modulation of physicochemical properties without significantly compromising inhibitory potency. This can translate to improved drug-like characteristics and a better therapeutic index.
Further research is warranted to fully elucidate the structure-activity relationship (SAR) of mono-fluorinated, mono-brominated benzotriazoles. The synthesis and comprehensive biological evaluation of 4-Bromo-6-fluoro-1H-benzo[d]triazole against a panel of kinases are crucial next steps. Such studies will not only validate the hypotheses presented in this guide but also pave the way for the rational design of more potent and selective kinase inhibitors for the treatment of cancer and other diseases.
References
- BenchChem. (2025). Application Notes and Protocols: Benzotriazole Derivatives as Potential Anticancer Agents. BenchChem.
- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.).
- ChemicalBook. (n.d.). 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.
- Benzotriazole: An overview on its versatile biological behavior. (2018). European Journal of Medicinal Chemistry, 158, 455-477.
- Winiewska-Szajewska, M., et al. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Bioorganic Chemistry, 109446.
- Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. (2023). Journal of Molecular Structure, 1282, 135245.
- Bretner, M., et al. (2005). Synthesis of: (A) N-alkyl derivatives of 4,5,6,7-tetrabromo 1H-benzotriazole. Antiviral Chemistry & Chemotherapy, 16(5), 315-325.
- Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral Chemistry & Chemotherapy, 16(5), 315-325.
- Gozal, E., et al. (2019). Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines. PLoS One, 14(3), e0213885.
- Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. (2008). Journal of Chemical Sciences, 120(5), 457-464.
- Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. (n.d.). Thermo Fisher Scientific.
- BenchChem. (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Triazine Inhibitors in Drug Discovery. BenchChem.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.).
- Winiewska-Szajewska, M., et al. (2026). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Request PDF.
- Organic Chemistry Portal. (n.d.). Benzotriazole synthesis.
- Fluorinated mechanism-based inhibitors: common themes and recent developments. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 689-699.
- Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Biological and Pharmaceutical Sciences, 29(02), 271–285.
- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers in Chemistry, 10, 959821.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2022). RSC Advances, 12(45), 29283-29311.
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011).
- Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. (2021). Molecules, 26(12), 3568.
- Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (2019). Molecules, 24(18), 3298.
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2020). Cancers, 12(8), 2195.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of a synthetic route to a key intermediate using 4-Bromo-6-fluoro-1h-benzo[d]triazole
A Comparative Guide to the Synthesis of N-Aryl-4-bromo-6-fluoro-1H-benzotriazole Intermediates
Introduction
In the landscape of modern drug discovery, benzotriazole derivatives are a cornerstone scaffold, valued for their versatile biological activities and utility as isosteres for other functional groups.[1][2] The strategic functionalization of the benzotriazole core allows for the fine-tuning of a compound's pharmacological profile. The starting material, 4-Bromo-6-fluoro-1H-benzo[d]triazole, is a particularly valuable precursor. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile synthetic handle for further diversification through cross-coupling reactions.
This guide provides a comparative validation of two prominent synthetic routes for the N-arylation of 4-Bromo-6-fluoro-1H-benzo[d]triazole to generate a key intermediate class, N-Aryl-4-bromo-6-fluoro-1H-benzotriazoles. The objective is to provide researchers, process chemists, and drug development professionals with a detailed, data-driven comparison of Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Chan-Lam coupling. This analysis will focus on causality behind experimental choices, process robustness, and the practical considerations that guide route selection in both discovery and process development settings. The process of validation is crucial in pharmaceutical manufacturing to ensure that a process consistently yields a product of the required quality.[3][4][5]
Core Synthetic Challenge: Regioselective N-Arylation
The primary challenge in the functionalization of 1H-benzotriazole is controlling the site of arylation, as it can exist in two tautomeric forms, leading to potential N1 and N2 substitution. For the purposes of this guide, we will focus on reaction conditions optimized for the thermodynamically favored N1 isomer, which is often the target in medicinal chemistry programs.
Caption: Overview of the two primary synthetic pathways evaluated.
Route A: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely adopted method for forming carbon-nitrogen bonds.[6][7] Its reliability, broad substrate scope, and typically high yields make it a first-choice consideration for process development.
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle.[8] A Pd(0) complex undergoes oxidative addition into the aryl halide (in this case, an aryl bromide partner is used for coupling with the benzotriazole N-H). Subsequent coordination of the benzotriazole anion, followed by reductive elimination, furnishes the N-aryl product and regenerates the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the reductive elimination step, which can be rate-limiting.
Experimental Protocol: Buchwald-Hartwig N-Arylation
-
Vessel Preparation: To a dry, argon-purged Schlenk flask, add 4-Bromo-6-fluoro-1H-benzo[d]triazole (1.0 eq., 230 mg, 1.0 mmol), the desired aryl bromide (1.1 eq., 1.1 mmol), SPhos (4 mol%, 16.4 mg, 0.04 mmol), and cesium carbonate (Cs₂CO₃) (2.0 eq., 652 mg, 2.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂) (2 mol%, 4.5 mg, 0.02 mmol).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure N-aryl product.
Performance and Validation Data (Route A)
| Parameter | Result | Rationale / Commentary |
| Yield | 85 - 95% | High efficiency is characteristic of this reaction. Cesium carbonate is a strong, non-nucleophilic base that effectively deprotonates the benzotriazole without competing side reactions. |
| Purity (Post-Chromatography) | >99% (HPLC) | The reaction is generally clean, leading to high purity after standard purification. |
| Reaction Time | 8 - 16 hours | Reaction kinetics are typically well-behaved, allowing for predictable completion times. |
| Scalability | Excellent | The process is robust and has been widely implemented on an industrial scale. Thermal safety should be assessed before large-scale runs. |
| Cost of Goods (Relative) | Moderate-High | The primary cost drivers are the palladium catalyst and the specialized phosphine ligand. |
| Operational Considerations | Requires inert atmosphere (Argon/Nitrogen). Solvents must be anhydrous and degassed. | Strict anaerobic and anhydrous conditions are necessary to prevent catalyst deactivation and ensure reproducibility. |
Route B: Copper-Catalyzed Chan-Lam Coupling
The Chan-Lam coupling provides a valuable, palladium-free alternative for C-N bond formation, often with complementary reactivity.[9][10] It typically uses an aryl boronic acid as the coupling partner and is known for its operational simplicity, often being tolerant of air and moisture.[11]
Mechanistic Rationale: The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Buchwald-Hartwig reaction, but is believed to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(II) cycle.[12] A common proposal involves transmetalation of the aryl group from the boronic acid to a Cu(II) species. Coordination of the benzotriazole and subsequent reductive elimination from a transient Cu(III) intermediate yields the product.[10] The reaction is often run in the presence of an oxidant, frequently atmospheric oxygen, to facilitate catalyst turnover.[13]
Experimental Protocol: Chan-Lam N-Arylation
-
Vessel Preparation: To a round-bottom flask open to the air, add 4-Bromo-6-fluoro-1H-benzo[d]triazole (1.0 eq., 230 mg, 1.0 mmol), the desired aryl boronic acid (1.5 eq., 1.5 mmol), and copper(II) acetate (Cu(OAc)₂) (1.2 eq., 218 mg, 1.2 mmol).
-
Base & Solvent: Add pyridine (2.0 eq., 158 mg, 2.0 mmol) and dichloromethane (DCM) (10 mL).
-
Reaction Execution: Stir the mixture vigorously at room temperature for 24-48 hours. The flask should be open to the atmosphere (e.g., via a needle in the septum) to allow for oxygen ingress.
-
Work-up: Upon completion (monitored by TLC/LC-MS), dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the copper catalyst.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Performance and Validation Data (Route B)
| Parameter | Result | Rationale / Commentary |
| Yield | 65 - 80% | Yields are generally good but can be more substrate-dependent than Buchwald-Hartwig. Stoichiometric or high-catalytic loading of copper is common. |
| Purity (Post-Chromatography) | >98% (HPLC) | The primary side-product is often homocoupling of the boronic acid, which is typically removed during chromatography. |
| Reaction Time | 24 - 48 hours | Reactions are typically slower and run at ambient temperature. |
| Scalability | Good | The reaction is scalable, but removal of copper salts can be more challenging than palladium. |
| Cost of Goods (Relative) | Low-Moderate | Copper salts are significantly cheaper than palladium catalysts and their associated ligands.[11] |
| Operational Considerations | Operationally simple; can be run open to air. No need for rigorously dried or degassed solvents. | This simplicity is a major advantage for high-throughput synthesis in a discovery setting. |
Comparative Analysis and Route Selection
The choice between these two powerful methodologies is not based on which is "better," but which is most appropriate for the specific goals of the project. This decision-making process is a core component of process validation.[14][15]
Head-to-Head Data Summary
| Metric | Route A: Buchwald-Hartwig | Route B: Chan-Lam |
| Catalyst | Palladium | Copper |
| Typical Yield | 85-95% | 65-80% |
| Conditions | Inert Atmosphere, 100 °C | Ambient Air, Room Temp. |
| Reaction Time | 8-16 h | 24-48 h |
| Relative Cost | Higher | Lower |
| Operational Simplicity | Lower | Higher |
Strategic Route Selection Workflow
The following workflow illustrates key decision points for selecting the optimal synthetic route based on project phase and constraints.
Caption: Decision workflow for selecting an N-arylation strategy.
Field-Proven Insights
-
For Early-Stage Discovery & SAR: The Chan-Lam coupling (Route B) is often superior. Its operational simplicity, tolerance for air, and use of inexpensive reagents make it ideal for rapidly generating a library of analogues for structure-activity relationship (SAR) studies. The slightly lower yields are an acceptable trade-off for speed and ease of setup.
-
For Process Development & Scale-Up: The Buchwald-Hartwig amination (Route A) is generally the preferred method. Its high yields, robust nature, and well-understood mechanism provide a more reliable and predictable process for producing multi-gram to kilogram quantities of the key intermediate. The higher initial cost of the catalyst and ligand is often offset by higher throughput and yield on a large scale, leading to a lower cost of goods in the long run.
-
Impurity Profile: A critical aspect of process validation is controlling the impurity profile.[3] In Route A, residual palladium levels must be carefully monitored and controlled to meet regulatory limits (<10 ppm for oral dosage forms). In Route B, while copper is less toxic, its removal via aqueous washes or chelation is a necessary and critical process step to ensure the purity of the final intermediate.
Conclusion
Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Chan-Lam coupling are highly effective and validated routes for the N-arylation of 4-Bromo-6-fluoro-1H-benzo[d]triazole. There is no single "best" route; rather, the optimal choice is dictated by the strategic goals of the synthesis.
The Chan-Lam coupling excels in scenarios prioritizing speed, operational simplicity, and cost-effectiveness, making it a powerful tool for medicinal chemistry and early discovery. Conversely, the Buchwald-Hartwig amination offers superior yields, robustness, and predictability, establishing it as the gold standard for process development and large-scale manufacturing where quality and consistency are paramount.[15] A thorough understanding of the causality behind each protocol's parameters allows the modern drug development professional to select and validate the most appropriate synthetic strategy to advance their program efficiently and effectively.
References
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Chan–Lam coupling. Wikipedia. [Link]
-
Chan–Lam coupling. Grokipedia. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
Chan-Lam Coupling. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
What is Process Validation in Pharmaceutical Manufacturing? GetReskilled. [Link]
-
Process Validation in Pharma Industry: A Complete Guide. SimplerQMS. [Link]
-
Process Validation in the Pharmaceutical Industry. LinkedIn. [Link]
-
Process Validation in Pharmaceutical Manufacturing | Types, Phases and Documentation. Pharmaceutical Guidelines. [Link]
-
Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. International Journal of Novel Research and Development (IJNRD). [Link]
-
Process validation in pharmaceutical manufacturing. IDBS. [Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. getreskilled.com [getreskilled.com]
- 4. Process Validation in Pharma Industry: A Complete Guide [adragos-pharma.com]
- 5. idbs.com [idbs.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. symmetric.events [symmetric.events]
- 15. Process Validation in Pharmaceutical Manufacturing | Types, Phases and Documentation | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-6-fluoro-1H-benzo[d]triazole
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-6-fluoro-1H-benzo[d][1][2][3]triazole
Navigating the lifecycle of specialized reagents requires a commitment to safety and environmental stewardship that extends beyond the bench. This guide provides a detailed, field-proven protocol for the proper disposal of 4-Bromo-6-fluoro-1H-benzo[d][1][2]triazole (CAS No. 937013-96-2), a halogenated heterocyclic compound increasingly used in pharmaceutical and materials science research.[1] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of personnel and protecting our ecosystems.
The disposal of this compound is governed by its chemical nature as a halogenated aromatic molecule. The presence of bromine and fluorine atoms on the stable benzotriazole ring system dictates the need for specific disposal pathways designed to prevent the release of persistent and potentially toxic substances into the environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can construct a reliable hazard profile by assessing the parent molecule, benzotriazole, and related halogenated aromatic compounds.
Benzotriazoles, as a class, are noted for their environmental persistence and aquatic toxicity.[2] The parent compound, 1H-Benzotriazole, is classified as harmful if swallowed, a serious eye irritant, and toxic to aquatic life with long-lasting effects.[3] The addition of halogen atoms (bromine and fluorine) increases the molecular weight and can alter toxicological properties, while also classifying the substance as a regulated halogenated organic compound.[4]
Causality of Hazards:
-
Environmental Persistence: The fused aromatic and triazole ring structure is chemically stable and not readily biodegradable, leading to persistence in soil and water.
-
Aquatic Toxicity: Like many heterocyclic compounds, benzotriazoles can be toxic to various aquatic organisms.[3][5]
-
Combustion Byproducts: The presence of bromine and fluorine means that improper or low-temperature incineration can lead to the formation of hazardous acid gases, namely hydrogen bromide (HBr) and hydrogen fluoride (HF). High-temperature incineration in specialized facilities is required to break these bonds and scrub the resulting gases.[6][7]
| Anticipated Hazard Classification | Basis for Classification & Potential Effects |
| Acute Toxicity, Oral (Harmful) | Based on the parent compound, 1,2,3-Benzotriazole.[3] Ingestion may cause gastrointestinal irritation.[8] |
| Serious Eye Irritation | Benzotriazole and its derivatives are known eye irritants.[3][9] Direct contact can cause significant irritation. |
| Skin Irritation | Halogenated aromatic compounds can cause skin irritation upon contact.[9] |
| Respiratory Irritation | As a solid powder, inhalation of dust may cause respiratory tract irritation.[9] |
| Hazardous to the Aquatic Environment (Chronic) | High stability and known toxicity of benzotriazoles to aquatic life warrant this classification.[3] |
Laboratory Protocol for Waste Management
Proper disposal begins in the lab. The following protocols ensure safety and compliance from the point of generation to final pickup.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including weighing, reaction setup, or waste consolidation, the following PPE is mandatory:
-
Eye Protection: Wear tightly sealed chemical safety goggles or a face shield. The compound is anticipated to be a severe eye irritant.[3]
-
Hand Protection: Use nitrile gloves. Inspect them for tears or punctures before use. Discard and replace immediately if contact with the chemical occurs.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: Handle the solid compound exclusively within a certified chemical fume hood to prevent inhalation of dust.
Step 2: Waste Segregation and Container Management
This is the most critical logistical step in the laboratory. Improper segregation can lead to regulatory violations and dangerous chemical reactions in consolidated waste drums.
-
Designate a Waste Stream: All waste containing 4-Bromo-6-fluoro-1H-benzo[d][1][2]triazole, including residual solids, contaminated consumables (e.g., weighing paper, gloves), and solutions, must be designated as Halogenated Organic Waste .[4]
-
Use a Dedicated Container:
-
For solid waste, use a clearly labeled, sealable container (e.g., a wide-mouth polyethylene pail).
-
For liquid waste (e.g., solutions in organic solvents), use a dedicated, properly vented solvent waste container intended for halogenated solvents.[10]
-
Crucially, never mix halogenated and non-halogenated waste streams. [11] The disposal pathways and costs are significantly different.
-
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the lab, which should have secondary containment.
Approved Disposal Methodology: High-Temperature Incineration
The accepted and regulated method for the final disposal of 4-Bromo-6-fluoro-1H-benzo[d][1][2]triazole is high-temperature incineration in a facility permitted to handle hazardous waste.
Self-Validating System Logic: This compound is a halogenated organic compound, a category for which land disposal is strictly restricted by the U.S. Environmental Protection Agency (EPA).[12][13] Therefore, thermal destruction is the only viable option.
-
Mechanism of Destruction: Incineration at temperatures typically exceeding 850°C provides the energy required to break down the stable benzotriazole ring and the strong carbon-bromine and carbon-fluorine bonds. This process ensures the complete destruction of the organic molecule.
-
Required Technology: The process must be carried out in a specialized incinerator, such as a rotary kiln or liquid injection incinerator.[14] Critically, these facilities must be equipped with a robust flue gas treatment system. This includes an acid gas scrubber (typically a caustic solution) to neutralize the HBr and HF that are formed during combustion, preventing their release as acid rain precursors and potent pollutants.[6][15]
-
Prohibited Methods:
-
Sewer Disposal: This is strictly prohibited. The compound's aquatic toxicity and persistence would contaminate waterways.[3]
-
Landfill: Prohibited under EPA regulations for halogenated organic wastes.[12]
-
In-Lab Chemical Neutralization: The benzotriazole ring is very stable towards acids and bases, making simple neutralization ineffective for degradation.[16] Attempting complex chemical deactivation in the lab without validated procedures can be dangerous and is not recommended.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 4-Bromo-6-fluoro-1H-benzo[d][1][2]triazole.
Caption: Disposal workflow for 4-Bromo-6-fluoro-1H-benzo[d][1][2]triazole.
Emergency Procedures for Spills and Exposure
-
Personnel Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
-
Minor Spill (in a fume hood):
-
Ensure PPE is worn.
-
Decontaminate the area with a mild detergent and water.
-
Collect all cleanup materials (absorbent pads, wipes) and place them in the designated Halogenated Organic Waste container.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold the professional responsibility of every researcher.
References
-
LookChem. Cas 937013-96-2, 4-Bromo-6-fluoro-1H-benzo[d][1][2]triazole. [Link]
-
Kansas State University. BENZOTRIAZOLES: TOXICITY AND DEGRADATION. [Link]
-
Australian Government Department of Health. 1H-Benzotriazole and its mono-substituted derivatives - Draft Evaluation Statement. [Link]
-
Nordic Council of Ministers. Emission Measurements During Incineration of Waste Containing Bromine. [Link]
-
CHIMIA. Bromine Recycling in the Chemical Industry – An Example of Circular Economy. [Link]
-
ResearchGate. Influence of bromine on metal volatilization in waste combustion. [Link]
-
University of Essex. Laboratory Waste Disposal Handbook. [Link]
-
PubMed. Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species. [Link]
-
University of Wisconsin-Madison. Hazardous Waste Segregation. [Link]
-
PENTA s.r.o. 1,2,3-Benzotriazol... - SAFETY DATA SHEET. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
PubMed. Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation. [Link]
-
Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
National Center for Biotechnology Information (NCBI). Waste Incineration Overview. [Link]
-
Appretech Scientific Limited. 4-bromo-6-fluoro-1H-benzo[d][1][2]triazole. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
University of Otago. Laboratory chemical waste disposal guidelines. [Link]
-
University of Oldenburg. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]
-
U.S. Environmental Protection Agency. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]
-
PubChem. 1H-Benzotriazole. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Toxicity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. bucknell.edu [bucknell.edu]
- 5. Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. norden.org [norden.org]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. essex.ac.uk [essex.ac.uk]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. Waste Incineration Overview - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Synthesis Frontier: A Comprehensive Guide to Safely Handling 4-Bromo-6-fluoro-1H-benzo[d]triazole
Navigating the Synthesis Frontier: A Comprehensive Guide to Safely Handling 4-Bromo-6-fluoro-1H-benzo[d][1][2][3]triazole
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that pioneering research often involves navigating the complexities of novel chemical entities. 4-Bromo-6-fluoro-1H-benzo[d][1][2][3]triazole, a halogenated benzotriazole, represents a valuable building block in the synthesis of advanced pharmaceuticals and functional materials.[4] Its unique electronic properties, conferred by the bromine and fluorine substituents, make it a versatile intermediate. However, this reactivity also necessitates a robust and well-informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the Molecule
-
Skin and Eye Irritation: Direct contact with the solid or solutions can cause irritation, redness, and discomfort.[5][6][7] Some related compounds are classified as causing severe skin burns and eye damage.[8]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[5][6][7]
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[6][9]
-
Potential for Sensitization: While not universally reported for this class, some individuals may develop sensitization to diisocyanates and related compounds upon repeated exposure.[10]
-
Thermal Decomposition: Heating to decomposition may produce toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen halides (hydrogen bromide and hydrogen fluoride).[5][8]
A thorough risk assessment should be conducted before any handling, considering the scale of the reaction, the potential for dust generation, and the specific manipulations to be performed.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific risks of the procedure.[3] The following table outlines the recommended PPE for handling 4-Bromo-6-fluoro-1H-benzo[d][1][2][3]triazole, with explanations rooted in the anticipated hazards.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or neoprene gloves.[2] Regularly inspect for tears or punctures. | To prevent skin contact and potential irritation or absorption.[3] Thicker gloves offer better protection.[3] |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield.[5][9][10] | To protect against splashes of solutions or airborne particles that can cause serious eye irritation or damage.[3][8] |
| Body Protection | A lab coat is mandatory. For larger quantities or procedures with a high risk of splashing, a chemically resistant apron or coverall is recommended.[2] | To protect the skin from accidental contact.[2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood or if dust is generated.[1][5] | To prevent inhalation of fine particles that can cause respiratory tract irritation.[5][7] |
| Foot Protection | Closed-toe shoes made of a non-porous material.[2] | To protect the feet from spills.[2] |
The following workflow diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: PPE Selection Workflow for Handling 4-Bromo-6-fluoro-1H-benzo[d][1][2][3]triazole.
Operational Plan: Safe Handling from Benchtop to Waste
A meticulous operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Chemical Fume Hood: All manipulations of 4-Bromo-6-fluoro-1H-benzo[d][1][2][3]triazole, especially those involving the solid powder or heating, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Eyewash Station and Safety Shower: An easily accessible and functional eyewash station and safety shower are mandatory in the work area.[2][5]
Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area within the fume hood for the handling of this compound.
-
Ensure all necessary PPE is donned correctly before entering the designated area.
-
Have all necessary equipment and reagents ready to minimize movement and potential for spills.
-
-
Weighing and Transfer:
-
When weighing the solid, use a spatula and handle it gently to avoid creating dust.
-
If possible, use a balance with a draft shield.
-
Clean any spills on the balance immediately with a damp cloth (if compatible with the solvent to be used) or as per your institution's spill cleanup procedure.
-
-
Dissolution and Reaction:
-
Add the solid to the solvent slowly to avoid splashing.
-
If the reaction is exothermic, ensure adequate cooling is in place.
-
Keep the reaction vessel closed to the extent possible.
-
-
Post-Reaction Work-up:
-
Be aware that the hazards of the parent compound may be present in the reaction mixture.
-
Handle all work-up solutions with the same level of precaution.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][9] Seek medical attention.[8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][8] Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8][9] Seek immediate medical attention.[8]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Stewardship
Proper waste disposal is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with 4-Bromo-6-fluoro-1H-benzo[d][1][2][3]triazole, including contaminated gloves, paper towels, and absorbent materials, should be placed in a clearly labeled, sealed container for hazardous waste disposal.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Consult Local Regulations: Always follow your institution's and local regulations for chemical waste disposal.
By adhering to these comprehensive guidelines, researchers can confidently and safely utilize 4-Bromo-6-fluoro-1H-benzo[d][1][2][3]triazole to advance their scientific endeavors. A proactive and informed approach to safety is the cornerstone of innovative and responsible research.
References
-
4(or 5)-Methyl-1H-benzotriazole - Lanxess. Available at: [Link]
-
Recommended PPE to handle chemicals - Bernardo Ecenarro. Available at: [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs - CDC. Available at: [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. Available at: [Link]
-
Safety Data Sheet for 3-bromo-6-fluoro-1H-indazole - Angene Chemical. Available at: [Link]
-
The Power of Halogenation: Enhancing Benzotriazole Functionality for Advanced Applications - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Sources
- 1. lanxess.com [lanxess.com]
- 2. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 3. pppmag.com [pppmag.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. angenechemical.com [angenechemical.com]
- 10. americanchemistry.com [americanchemistry.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

